molecular formula C7H11NO3 B575567 Methyl 4-oxopiperidine-2-carboxylate CAS No. 187753-15-7

Methyl 4-oxopiperidine-2-carboxylate

Cat. No.: B575567
CAS No.: 187753-15-7
M. Wt: 157.169
InChI Key: RUTRXSXNELSCPP-UHFFFAOYSA-N
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Description

Methyl 4-oxopiperidine-2-carboxylate is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.169. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-oxopiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTRXSXNELSCPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 4-oxopiperidine-2-carboxylate properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-Oxopiperidine-2-Carboxylate: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It details the molecule's core properties, synthesis, reactivity, and critical applications as a versatile scaffold in modern pharmaceutical development.

Core Molecular Profile

This compound is a heterocyclic organic compound featuring a piperidine ring functionalized with a ketone at the 4-position and a methyl ester at the 2-position. This unique arrangement of functional groups—a secondary amine, a ketone, and an ester—makes it a highly valuable and versatile building block, or synthon, in organic synthesis. The presence of multiple reactive sites allows for sequential and site-selective modifications, enabling the construction of complex molecular architectures.

Chemical Structure

The structure consists of a six-membered saturated nitrogen-containing ring. The carbonyl group (C=O) at position 4 and the methoxycarbonyl group (-COOCH₃) at position 2 are the key features that dictate its chemical behavior and utility.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is essential for its application in experimental settings. While data for the parent compound is sparse, properties are often reported for its more stable N-protected derivatives.

PropertyValue
Molecular Formula C₇H₁₁NO₃[1][2]
Molecular Weight 157.17 g/mol [1]
Appearance Typically an off-white to yellow solid or oil
Solubility Soluble in methanol, ethanol, dichloromethane, and other polar organic solvents.
SMILES COC(=O)C1CC(=O)CNC1
InChI Key BIESXMIFDWYKTQ-UHFFFAOYSA-N[3]

Synthesis and Reactivity

The synthesis of the 4-oxopiperidine scaffold is a well-established process in organic chemistry, often involving intramolecular cyclization reactions.

General Synthetic Strategy: Dieckmann Condensation

A prevalent method for constructing the core ring system is the Dieckmann condensation. This involves the intramolecular cyclization of a linear diester precursor in the presence of a strong base (e.g., sodium ethoxide, sodium hydride) to form a β-keto ester. For this compound, the synthesis typically begins with an N-protected amino diester. The nitrogen is protected (e.g., with a benzyl or Boc group) to prevent it from interfering with the base-mediated condensation.

start N-Protected Amino Diester reagent1 Strong Base (e.g., NaH, NaOEt) start->reagent1 intermediate Cyclized β-Keto Ester (Dieckmann Product) reagent1->intermediate Dieckmann Condensation reagent2 1. Acidic Hydrolysis (H₃O⁺) 2. Decarboxylation (Heat) intermediate->reagent2 intermediate2 N-Protected 4-Oxopiperidine reagent2->intermediate2 reagent3 Deprotection (e.g., H₂, Pd/C for N-Bn) intermediate2->reagent3 final Methyl 4-oxopiperidine- 2-carboxylate (after re-esterification) reagent3->final

Caption: General synthetic pathway via Dieckmann condensation.

Reactivity Profile

The molecule's utility stems from the distinct reactivity of its functional groups:

  • Secondary Amine (NH): This site is nucleophilic and readily undergoes N-alkylation, N-acylation, or N-arylation. This is the most common point of modification for building molecular diversity, allowing for the attachment of various side chains and pharmacophoric elements.

  • Ketone (C=O): The carbonyl group can be targeted for nucleophilic addition, reduction to a hydroxyl group (forming a 4-hydroxypiperidine derivative), or reductive amination to install a new amino group at the 4-position.

  • Ester (-COOCH₃): The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or subjected to other carboxylic acid chemistries.

Applications in Drug Discovery

The 4-oxopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous CNS-active agents, analgesics, and other therapeutics. This compound serves as a key intermediate in the synthesis of these complex molecules.

Case Study: Synthesis of Fentanyl Analogues

The piperidine core is the central pharmacophore of the highly potent synthetic opioid analgesic, fentanyl, and its numerous analogues (e.g., remifentanil, sufentanil). The synthesis of these molecules often relies on intermediates derived from functionalized piperidones.

An efficient synthesis of a key intermediate for remifentanil and other fentanyl analogues starts from 1-benzylpiperidin-4-one.[4] Through a series of steps including a Strecker-type condensation, hydrolysis, and esterification, an N-protected version of a 4-amino-4-carboxypiperidine is formed. Subsequent N-acylation and deprotection are critical final steps.[4] The 4-oxo group in the title compound provides a synthetic handle that can be converted to the 4-anilino moiety characteristic of many fentanyl-type analgesics.

Representative Experimental Protocol: N-Acylation

This protocol describes a general procedure for the N-acylation of an N-protected piperidine ester, a crucial step in the synthesis of fentanyl-like compounds.[4]

Objective: To synthesize 1-Benzyl-4-(N-phenylpropionylamino)piperidine-4-carboxylic acid methyl ester.

Step-by-Step Methodology:

  • Reaction Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 1-benzyl-4-phenylaminopiperidine-4-carboxylate (1 equivalent).

  • Solvent Addition: Dissolve the starting material in a suitable aprotic solvent, such as dichloromethane (DCM) or toluene.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.5 equivalents), to the solution to act as an acid scavenger.

  • Acylating Agent: Slowly add propionyl chloride (1.2 equivalents) to the stirred solution at 0 °C. The causality for cooling is to control the exothermicity of the acylation reaction and minimize side-product formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Separate the organic layer, and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The acid and base washes serve to remove unreacted base and acyl chloride, respectively.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure N-acylated product.

Spectroscopic Analysis

Structural confirmation and purity assessment of this compound and its derivatives are typically performed using a combination of spectroscopic techniques.[5][6]

TechniqueExpected Characteristics
¹H NMR Signals expected in the aliphatic region (δ 2.0-4.0 ppm) for the piperidine ring protons. A singlet around δ 3.7 ppm for the methyl ester (-OCH₃) protons. A broad singlet for the N-H proton, which is exchangeable with D₂O.
¹³C NMR Two distinct carbonyl signals: one for the ketone (C=O) around δ 200-210 ppm and one for the ester (C=O) around δ 170-175 ppm. A signal for the ester methyl carbon (-OCH₃) around δ 52 ppm. Several signals in the aliphatic region (δ 30-60 ppm) for the piperidine ring carbons.
IR Spectroscopy A strong, sharp absorption band for the ketone C=O stretch around 1715 cm⁻¹. A strong absorption band for the ester C=O stretch around 1735 cm⁻¹. A broad absorption for the N-H stretch around 3300-3400 cm⁻¹. C-H stretching absorptions just below 3000 cm⁻¹.
Mass Spec. The molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Fragmentation patterns often show loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its derivatives.

  • General Handling: Use in a well-ventilated area or a chemical fume hood.[7][8] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[8]

  • Storage: Store in a tightly closed container in a cool, dry place, away from strong oxidizing agents and strong acids.[8]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[9]

Overall Workflow Visualization

The synthesis and purification of a derivative from this compound follows a standard laboratory workflow.

cluster_prep Reaction Phase cluster_workup Workup & Isolation Phase cluster_purify Purification & Analysis Phase A 1. Charge Reactor (Starting Material, Solvent) B 2. Add Reagents (e.g., Base, Acylating Agent) at controlled temperature A->B C 3. Monitor Reaction (TLC, LC-MS) B->C D 4. Quench Reaction (e.g., Add Water) C->D E 5. Liquid-Liquid Extraction (Separate organic/aqueous layers) D->E F 6. Wash Organic Layer (Acid, Base, Brine) E->F G 7. Dry and Concentrate (Dry with Na₂SO₄, Rotovap) F->G H 8. Purify Crude Product (Column Chromatography) G->H I 9. Characterize Pure Product (NMR, MS, IR) H->I J 10. Final Product (Store appropriately) I->J

Caption: Standard workflow for synthesis, workup, and purification.

Conclusion

This compound is a cornerstone intermediate for synthetic and medicinal chemists. Its strategically placed functional groups provide a versatile platform for constructing diverse and complex molecular targets. A thorough understanding of its properties, synthesis, and reactivity is paramount for leveraging its full potential in the design and development of next-generation pharmaceuticals, particularly in the field of CNS therapeutics and analgesics.

References

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  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

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A Technical Guide to Methyl 4-oxopiperidine-2-carboxylate: Synthesis, Identification, and Chiral Separation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-oxopiperidine-2-carboxylate scaffold is a privileged heterocyclic motif frequently incorporated into pharmacologically active molecules due to its conformational rigidity and versatile chemical functionality. This guide provides an in-depth technical overview of methyl 4-oxopiperidine-2-carboxylate, a key building block in medicinal chemistry. In the absence of a readily available commercial source for this specific parent compound, this document outlines robust synthetic strategies, detailed protocols for identification and characterization, and methods for obtaining enantiomerically pure forms. By leveraging established chemical principles and analogous compound data, this guide serves as a practical resource for researchers aiming to synthesize and utilize this valuable synthetic intermediate.

Introduction: The Significance of the 4-Oxopiperidine-2-carboxylate Core

The piperidine ring is a ubiquitous structural element in a vast array of pharmaceuticals and natural products.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can effectively mimic carbocyclic rings while offering the advantage of a basic nitrogen atom for modulating physicochemical properties such as solubility and receptor binding. The introduction of a ketone at the 4-position and a carboxylate at the 2-position, as in the this compound scaffold, imparts a unique combination of features:

  • Defined Stereochemistry: The presence of a chiral center at the 2-position allows for the exploration of stereospecific interactions with biological targets.

  • Orthogonal Functionality: The ketone and ester groups provide two distinct points for further chemical elaboration, enabling the synthesis of diverse compound libraries.

  • Conformational Constraint: The sp²-hybridized carbon of the ketone reduces the conformational flexibility of the piperidine ring, which can lead to higher binding affinities and selectivities for target proteins.

Derivatives of this core structure are instrumental in the development of novel therapeutics, including analgesics and agents targeting the central nervous system.[3][4]

Navigating the CAS Number Landscape and Isomerism

A precise Chemical Abstracts Service (CAS) number for the parent compound, this compound, is not readily found in common chemical databases. This is often the case for versatile intermediates that are typically synthesized and used in a protected form. The structure possesses a stereocenter at the C2 position, meaning it can exist as a racemic mixture (a 1:1 mixture of R and S enantiomers) or as individual enantiomers.

Furthermore, the secondary amine is often protected during synthesis to prevent side reactions. Common N-protected derivatives, which are more likely to be commercially available, include the N-Boc (tert-butyloxycarbonyl) and N-Fmoc (9-fluorenylmethyloxycarbonyl) protected forms.[5][6]

For clarity and practical utility, it is crucial to specify the desired stereochemistry and protection state. Below is a table of CAS numbers for closely related and positional isomers, which can serve as useful reference points.

Compound NameCAS NumberNotes
Methyl 2-oxopiperidine-4-carboxylate25504-47-6A positional isomer of the target compound.[7][8]
(S)-1-Fmoc-4-oxopiperidine-2-carboxylic acidNot assignedAn example of an N-protected chiral derivative.[5]
tert-butyl 2-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate1415565-12-6A related spirocyclic piperidine derivative.[9][10][11][12][13]

Given the synthetic utility, this guide will focus on the synthesis of the racemic N-protected form, followed by a discussion of chiral resolution.

Synthetic Strategy: A Stepwise Approach

A robust and logical synthetic route to this compound involves an intramolecular Dieckmann condensation of a suitably substituted N-protected amino diester.[14][15][16][17][18] The general workflow is depicted below.

Synthetic_Pathway A N-Protected Amino Acid B Acyclic Diester Precursor A->B Esterification C N-Protected this compound (Racemic) B->C Dieckmann Condensation D Chiral Resolution C->D Separation E Enantiopure N-Protected Product D->E Isolation F Deprotection E->F Cleavage of Protecting Group G Final Product F->G Final Product

Figure 1: Synthetic workflow for this compound.
Detailed Synthetic Protocol

This protocol outlines the synthesis of the N-Boc protected racemic this compound.

Step 1: Synthesis of the Acyclic Diester Precursor

The precursor, diethyl N-(tert-butoxycarbonyl)-N-(2-ethoxycarbonylethyl)aminomalonate, can be prepared via a Michael addition of diethyl N-(tert-butoxycarbonyl)aminomalonate to ethyl acrylate.

Protocol:

  • To a solution of diethyl N-(tert-butoxycarbonyl)aminomalonate (1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a non-nucleophilic base (e.g., DBU, 0.1 eq).

  • Cool the mixture to 0 °C and add ethyl acrylate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the acyclic diester precursor.

Step 2: Dieckmann Condensation

The intramolecular cyclization of the diester precursor yields the desired β-keto ester.

Protocol:

  • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the diester precursor (1.0 eq) in anhydrous toluene.

  • Add a strong base, such as sodium ethoxide (1.1 eq), portion-wise at room temperature.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully quench by pouring it into a mixture of ice and dilute hydrochloric acid to neutralize the base.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain N-Boc-methyl 4-oxopiperidine-2-carboxylate as a racemic mixture.

Achieving Enantiopurity: Chiral Resolution Strategies

For applications in drug discovery, obtaining enantiomerically pure compounds is often essential. The racemic mixture of N-Boc-methyl 4-oxopiperidine-2-carboxylate can be resolved into its constituent enantiomers using several techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful method for separating enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving good separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.[19]

Protocol:

  • Dissolve the racemic mixture in a suitable mobile phase solvent.

  • Inject the sample onto a chiral HPLC column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Elute with an appropriate mobile phase, typically a mixture of hexane and isopropanol, monitoring the effluent with a UV detector.

  • Collect the fractions corresponding to each enantiomer.

  • Combine the fractions for each enantiomer and remove the solvent under reduced pressure.

Diastereomeric Salt Formation

An alternative classical approach involves the formation of diastereomeric salts by reacting the racemic carboxylic acid (after hydrolysis of the methyl ester) with a chiral amine or alcohol. These diastereomers can then be separated by fractional crystallization or chromatography.[20]

Unambiguous Identification: A Spectroscopic Approach

Thorough characterization is necessary to confirm the identity and purity of the synthesized this compound. The following section details the expected spectroscopic data for the N-Boc protected derivative.

Identification_Workflow Start Synthesized Product NMR ¹H and ¹³C NMR Spectroscopy Start->NMR IR Infrared (IR) Spectroscopy Start->IR MS Mass Spectrometry (MS) Start->MS Purity Purity Assessment (e.g., HPLC) NMR->Purity IR->Purity MS->Purity Confirmation Structure Confirmed Purity->Confirmation

Figure 2: Workflow for the identification and characterization of the synthesized product.
Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N-Boc-methyl 4-oxopiperidine-2-carboxylate. These predictions are based on standard spectroscopic principles and data from analogous structures.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.5dd1HH-2 (proton at the chiral center)
~3.7s3H-OCH₃ (methyl ester)
~3.2 - 3.6m2HH-6 (protons adjacent to nitrogen)
~2.4 - 2.8m4HH-3 and H-5 (protons adjacent to carbonyl and chiral center)
1.45s9H-C(CH₃)₃ (Boc protecting group)

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~207C=O (ketone)
~170C=O (ester)
~155C=O (Boc carbamate)
~80-C(CH₃)₃ (Boc quaternary carbon)
~58C-2 (chiral carbon)
~52-OCH₃ (methyl ester)
~45C-6
~40C-3 and C-5
28.3-C(CH₃)₃ (Boc methyl carbons)

Table 3: Predicted IR and MS Data

TechniqueExpected Features
IR Spectroscopy Strong C=O stretching absorptions around 1740 cm⁻¹ (ester), 1715 cm⁻¹ (ketone), and 1690 cm⁻¹ (carbamate). C-H stretching bands just below 3000 cm⁻¹.
Mass Spectrometry (ESI+) Expected [M+H]⁺ ion at m/z 272.14. Fragmentation may show loss of the Boc group (-100) to give a fragment at m/z 172.09, and loss of isobutylene (-56) to give a fragment at m/z 216.10.

Conclusion

This compound is a highly valuable, yet not readily cataloged, building block for the synthesis of complex piperidine-containing molecules in drug discovery. This guide provides a comprehensive framework for its synthesis, purification, chiral resolution, and unambiguous identification. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently produce and utilize this versatile intermediate for the development of novel therapeutic agents. The provided synthetic strategies and predicted analytical data serve as a robust starting point for any research program requiring access to this important chemical scaffold.

References

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An In-Depth Technical Guide to Methyl 4-oxopiperidine-2-carboxylate: Properties, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-oxopiperidine-2-carboxylate is a heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. Its rigid, piperidine-based scaffold, adorned with three distinct functional groups—a secondary amine, a ketone, and a methyl ester—makes it a versatile and highly valuable building block for the synthesis of complex molecular architectures. The strategic placement of these functionalities allows for sequential and site-selective modifications, providing a robust platform for developing novel therapeutic agents. This guide offers a comprehensive overview of its chemical and physical properties, spectroscopic signature, reactivity, and applications, providing researchers with the foundational knowledge required to effectively utilize this compound in their work.

Part 1: Molecular Structure and Physicochemical Properties

The structural identity of a compound is the cornerstone of its chemical behavior. This compound features a six-membered piperidine ring, which typically adopts a chair conformation to minimize steric strain. The ketone at the C4 position and the methyl carboxylate at the C2 position introduce stereogenic centers, meaning the compound can exist as different stereoisomers.

Caption: 2D Structure of this compound.

Summary of Physicochemical Data

The following table summarizes the key physical and chemical properties of the related isomer, Methyl 2-oxopiperidine-4-carboxylate, which provides a useful reference point. Data for the specific 4-oxo-2-carboxylate isomer should be determined experimentally.

PropertyValueSource
IUPAC Name This compound-
CAS Number Data not readily available-
Molecular Formula C₇H₁₁NO₃[1][2]
Molecular Weight 157.17 g/mol [1][2]
Appearance White to off-white crystalline solid (predicted)[3]
Monoisotopic Mass 157.0739 Da[4]
Topological Polar Surface Area 55.4 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 1[1]
Predicted LogP -0.31 to -0.5[1][4]
Predicted Water Solubility High (based on LogP and polar groups)-

Note: Some data is derived from the closely related isomer Methyl 2-oxopiperidine-4-carboxylate (CAS: 25504-47-6) and should be considered representative.

Part 2: Spectroscopic Characterization

Confirming the identity and purity of this compound requires a multi-faceted analytical approach. The interplay of its functional groups gives rise to a distinct spectroscopic fingerprint.

Analytical Workflow for Structural Elucidation

The causality behind the chosen analytical workflow is to move from foundational mass and elemental composition confirmation (MS and Combustion Analysis) to the detailed mapping of the carbon-hydrogen framework and functional groups (NMR and IR). This hierarchical approach ensures a robust and self-validating structural assignment.

G cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Structural Framework Mapping cluster_3 Final Confirmation MS Mass Spectrometry (MS) Confirms Molecular Weight (157.17) IR Infrared (IR) Spectroscopy Identifies C=O and N-H bonds MS->IR EA Elemental Analysis Confirms Formula (C₇H₁₁NO₃) EA->IR H_NMR ¹H NMR Maps proton environment & connectivity IR->H_NMR C_NMR ¹³C NMR Identifies unique carbon atoms H_NMR->C_NMR TwoD_NMR 2D NMR (COSY, HSQC) Correlates ¹H-¹H and ¹H-¹³C C_NMR->TwoD_NMR Confirmation Structure Confirmed TwoD_NMR->Confirmation

Caption: A typical analytical workflow for structural confirmation.

Interpreting the Spectra
  • ¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum will provide detailed information about the electronic environment of each hydrogen atom.

    • N-H Proton: A broad singlet, typically in the 7.0-8.5 ppm range, which may exchange with D₂O.

    • C2-H Proton: A multiplet (doublet of doublets) deshielded by the adjacent nitrogen and ester group, expected around 4.0-4.5 ppm.

    • -OCH₃ Protons: A sharp singlet integrating to 3 protons, expected around 3.7 ppm.

    • Ring Protons (C3, C5, C6): A complex series of multiplets in the aliphatic region (approx. 2.0-3.5 ppm). Protons on C3 and C5, being alpha to the ketone, will be the most deshielded within this group.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show seven distinct signals.

    • Ester Carbonyl (C=O): Expected in the 170-175 ppm range.

    • Ketone Carbonyl (C=O): Expected further downfield, around 205-210 ppm.

    • C2 Carbon: Attached to both N and the ester group, expected around 55-60 ppm.

    • -OCH₃ Carbon: Expected around 52 ppm.

    • Ring Carbons (C3, C5, C6): Signals will appear in the 30-50 ppm range.

  • Infrared (IR) Spectroscopy: IR analysis is crucial for identifying the carbonyl groups.[5][6]

    • Ester C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹.

    • Ketone C=O Stretch: Another strong, sharp band, typically slightly lower, around 1710-1725 cm⁻¹. The presence of two distinct C=O peaks is a key indicator of the structure.

    • N-H Stretch: A moderate, somewhat broad peak in the 3300-3500 cm⁻¹ region.

    • C-H Stretch: Peaks just below 3000 cm⁻¹ corresponding to sp³ hybridized carbons.

  • Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) will confirm the molecular weight.

    • Molecular Ion (M⁺): A peak at m/z = 157 for the molecular ion.

    • Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z = 31) or the entire carbomethoxy group (-COOCH₃, m/z = 59).

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its three functional groups. This allows for a programmed approach to molecular elaboration, a highly desirable feature in multi-step syntheses. It is a key intermediate in the synthesis of new generation, highly active narcotic analgesics, such as remifentanil analogues.[7]

cluster_amine Amine Reactions (N1) cluster_ketone Ketone Reactions (C4) cluster_ester Ester Reactions (C2) main This compound alkylation N-Alkylation (e.g., + R-X, base) main->alkylation R-X acylation N-Acylation (e.g., + Ac₂O or RCOCl) main->acylation RCOCl reduction Reduction (e.g., + NaBH₄) main->reduction [H] reductive_amination Reductive Amination (e.g., + R-NH₂, NaBH₃CN) main->reductive_amination RNH₂ wittig Wittig Reaction (e.g., + Ph₃P=CHR) main->wittig Ylide hydrolysis Hydrolysis (e.g., + LiOH or HCl) main->hydrolysis H₂O amidation Amidation (e.g., + R-NH₂, heat) main->amidation RNH₂

Caption: Key reaction pathways available for chemical modification.

  • Reactions at the Secondary Amine: The nitrogen is nucleophilic and can be readily functionalized.

    • N-Alkylation: Reaction with alkyl halides in the presence of a mild base introduces alkyl substituents.

    • N-Acylation: Treatment with acid chlorides or anhydrides forms the corresponding N-acyl derivative (amide).

    • Boc Protection: The amine is often protected with a tert-butyloxycarbonyl (Boc) group to prevent its interference in subsequent reactions.

  • Reactions at the Ketone: The C4-carbonyl is electrophilic and is a prime site for introducing diversity.

    • Reduction: Selective reduction with agents like sodium borohydride (NaBH₄) yields the corresponding 4-hydroxy-piperidine derivative.

    • Reductive Amination: A powerful reaction where the ketone first forms an iminium ion with a primary or secondary amine, which is then reduced in situ to yield a 4-amino-piperidine derivative.

    • Wittig Reaction: Converts the ketone into an alkene, allowing for carbon-carbon bond formation.

  • Reactions at the Ester: The ester at C2 provides another handle for modification.

    • Hydrolysis: Saponification with a base (e.g., LiOH) or acidic hydrolysis yields the parent carboxylic acid.[7] This is a common step to prepare for amide coupling reactions.

    • Amidation: Direct reaction with amines, often at elevated temperatures, can form the corresponding amide.

Part 4: Experimental Protocols

Adherence to standardized protocols is essential for safety, reproducibility, and obtaining high-quality data.

Protocol 1: Safe Handling and Storage

This protocol is a synthesis of best practices for handling heterocyclic amine and ketone compounds.[3][8][9]

  • 1. Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile gloves, and EN166-compliant safety glasses with side shields at all times.[3]

  • 2. Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[8][9] Ensure eyewash stations and safety showers are readily accessible.

  • 3. Handling: Avoid direct contact with skin and eyes.[8] Avoid formation of dust and aerosols.[3] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3][8]

  • 4. Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][9][10] Keep away from strong oxidizing agents and strong acids, which are incompatible materials.[3]

  • 5. Spill & Disposal: In case of a small spill, sweep up the solid material with an inert absorbent and place it into a suitable container for disposal.[3] For large spills, prevent entry into drains.[3] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[8][9]

  • 6. First Aid:

    • If Inhaled: Remove the person to fresh air. If breathing is difficult, seek medical attention.[8][9]

    • In Case of Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical advice.[8][9]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][9]

Protocol 2: General Procedure for NMR Sample Preparation and Analysis

This protocol ensures the acquisition of high-resolution NMR data for structural verification.

  • 1. Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Chloroform-d is suitable for most routine analyses; DMSO-d₆ is preferred if exchangeable protons (like N-H) are of primary interest.

    • Vortex the vial until the sample is completely dissolved.

  • 2. Sample Transfer:

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

    • Ensure the solution height in the tube is approximately 4-5 cm.

  • 3. Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using the spectrometer's depth gauge.

    • Place the sample into the NMR magnet.

  • 4. Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the solvent reference signal (e.g., TMS).

    • Acquire a standard ¹H spectrum. A sufficient number of scans (e.g., 8 or 16) should be used to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C spectrum. This will require a significantly larger number of scans due to the lower natural abundance of ¹³C.

    • (Optional but Recommended) Acquire 2D correlation spectra, such as COSY (¹H-¹H) and HSQC (¹H-¹³C), to definitively assign proton and carbon signals and confirm connectivity.

  • 5. Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to all spectra.

    • Calibrate the ¹H and ¹³C spectra using the residual solvent peak as an internal reference.

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure, predictable reactivity, and distinct spectroscopic properties make it an ideal starting point for constructing complex molecules. By understanding the fundamental principles laid out in this guide, researchers can confidently and safely leverage this versatile scaffold to build the next generation of targeted therapeutics.

References

  • AK Scientific, Inc. (n.d.). Methyl 1-methyl-2-oxopiperidine-4-carboxylate Safety Data Sheet.
  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet for 4-Aminopiperidine-4-carboxylic acid dihydrochloride. Retrieved from [Link]

  • ResearchGate. (2008). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Retrieved from [Link]

  • Roglić, G. M., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793–802. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-oxopiperidine-4-carboxylate (C7H11NO3). Retrieved from [Link]

  • ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link]

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An In-Depth Technical Guide to Methyl 4-Oxopiperidine-2-carboxylate: Synthesis, Derivatization, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals and clinical candidates.[1] Among its many functionalized forms, the methyl 4-oxopiperidine-2-carboxylate core represents a particularly versatile and valuable building block. Its unique arrangement of functional groups—a secondary amine, a ketone, and an ester—at distinct positions on a conformationally defined six-membered ring provides three orthogonal handles for chemical modification. This guide offers a senior application scientist’s perspective on the synthesis of this core, explores the strategic rationale behind its derivatization, and provides field-proven protocols for creating diverse analog libraries, with a particular focus on its application in the development of Janus Kinase (JAK) inhibitors.

The Strategic Value of the 4-Oxopiperidine-2-carboxylate Core

The utility of the this compound scaffold lies in its trifunctional nature, which allows for a systematic and multi-vector exploration of chemical space around a rigid core. This is a cornerstone of modern Structure-Activity Relationship (SAR) studies.[2][3]

  • N1-Position: The secondary amine is a key site for modulation. N-alkylation or N-arylation can introduce groups that occupy specific binding pockets, enhance cell permeability, or alter metabolic stability.

  • C4-Ketone: This carbonyl group is a versatile anchor for a wide array of chemical transformations. It can be converted into amines via reductive amination, hydroxyls via reduction, or carbon-carbon double bonds via Wittig or Knoevenagel reactions, enabling the introduction of large and diverse substituents.[4][5][6]

  • C2-Ester: The methyl ester provides another point of modification. It can be hydrolyzed to the corresponding carboxylic acid to engage with charged residues in a target protein or converted to an amide to form additional hydrogen bond interactions.

This inherent multifunctionality makes the scaffold an ideal starting point for fragment-based or scaffold-based drug design campaigns, where systematic decoration of the core can rapidly generate potent and selective modulators of biological targets.

Synthesis of the Core Scaffold: A Dieckmann Condensation Approach

The most robust and industrially scalable method for constructing the 4-oxopiperidine ring system is the intramolecular Dieckmann condensation.[7][8][9] This reaction involves the cyclization of a linear diester under basic conditions to form a cyclic β-keto ester. The key to success is the strategic synthesis of the acyclic precursor.

Synthesis Workflow

The overall workflow involves a two-step process: synthesis of the acyclic N-protected diester followed by the base-mediated cyclization.

G cluster_0 Step 1: Acyclic Precursor Synthesis cluster_1 Step 2: Dieckmann Cyclization cluster_2 Step 3: Deprotection A Methyl Acrylate + Benzylamine B Double Michael Addition A->B Base (e.g., MeOH) Room Temp C N-benzyl-bis(2-methoxycarbonylethyl)amine B->C D N-benzyl-bis(2-methoxycarbonylethyl)amine E Intramolecular Cyclization D->E Strong Base (e.g., NaH, KOtBu) Aprotic Solvent (e.g., THF) F Methyl 1-benzyl-4-oxopiperidine-2-carboxylate E->F G Methyl 1-benzyl-4-oxopiperidine-2-carboxylate H Hydrogenolysis G->H H₂, Pd/C MeOH I This compound (Core Scaffold) H->I

Caption: Workflow for the synthesis of the core scaffold.

Detailed Experimental Protocol: Synthesis of Methyl 1-benzyl-4-oxopiperidine-2-carboxylate

This protocol details the Dieckmann cyclization, which is the critical ring-forming step. The starting material, N-benzyl-bis(2-methoxycarbonylethyl)amine, is readily prepared via a double Michael addition of benzylamine to methyl acrylate.

Materials:

  • N-benzyl-bis(2-methoxycarbonylethyl)amine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To an oven-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in oil). Wash the NaH three times with anhydrous hexanes under nitrogen to remove the mineral oil, then add anhydrous THF (150 mL).

  • Substrate Addition: Dissolve N-benzyl-bis(2-methoxycarbonylethyl)amine (1.0 eq.) in anhydrous THF (50 mL) and add it dropwise to the stirred NaH suspension at 0 °C (ice bath) over 30 minutes.

  • Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 65-70 °C) for 4-6 hours. The progress of the reaction should be monitored by TLC or LC-MS until the starting material is consumed.

    • Causality Note: The use of a strong, non-nucleophilic base like NaH is critical. It deprotonates the α-carbon of one ester arm to form an enolate, which then acts as the nucleophile to attack the carbonyl of the second ester arm.[10] Aprotic solvents like THF are essential to prevent quenching the base and enolate.

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water. Carefully add 1M HCl until the pH of the aqueous layer is ~5-6.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexanes) to afford the pure methyl 1-benzyl-4-oxopiperidine-2-carboxylate.

Deprotection: The final step to yield the core scaffold is a standard hydrogenolysis to remove the N-benzyl group, typically using H₂ gas and a palladium on carbon (Pd/C) catalyst in a solvent like methanol.

Key Derivatization Strategies and Protocols

With the core scaffold in hand, the focus shifts to its strategic modification. The following sections provide validated protocols for derivatizing each of the key functional groups.

C4-Ketone Modification: Reductive Amination

Reductive amination is arguably the most powerful method for derivatizing the C4-ketone, allowing for the direct installation of a diverse range of primary and secondary amines.[11][12] The use of sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is highly recommended due to its mildness and high selectivity for the iminium ion intermediate over the starting ketone.[6][13]

G cluster_0 Reductive Amination at C4 Ketone Core Scaffold (N-Boc protected) Iminium [Iminium Ion Intermediate] Ketone->Iminium AcOH (cat.) DCE, RT Amine R¹R²NH (Primary or Secondary Amine) Amine->Iminium Product 4-Amino-piperidine Derivative Iminium->Product NaBH(OAc)₃

Caption: Reductive Amination Workflow.

Protocol: N-Boc-protected Methyl 4-(benzylamino)piperidine-2-carboxylate

  • Protection: First, protect the N1 position of the core scaffold with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O) under standard conditions to prevent self-reaction.[14][15]

  • Reaction Setup: To a solution of N-Boc this compound (1.0 eq.) in 1,2-dichloroethane (DCE, 0.1 M), add benzylamine (1.1 eq.) followed by acetic acid (1.2 eq.). Stir the mixture at room temperature for 1 hour.

    • Causality Note: The acid catalyzes the formation of the iminium ion intermediate, which is the actual species reduced by the hydride reagent.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. Stir the reaction at room temperature for 12-18 hours. Monitor by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.

  • Extraction & Purification: Separate the layers and extract the aqueous phase with dichloromethane (DCM, 3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to yield the desired product.

C4-Ketone Modification: Wittig Reaction

The Wittig reaction provides a reliable method to convert the C4-ketone into an exocyclic double bond, creating a platform for further chemistry or introducing a key pharmacophoric element.[5][7][16] This is particularly useful for building rigidified structures that project a substituent into a defined vector.

Protocol: N-Boc-protected Methyl 4-methylenepiperidine-2-carboxylate

  • Ylide Preparation: In an oven-dried flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.5 eq.) in anhydrous THF. Cool to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (KOtBu) (1.4 eq.) dropwise. Stir at room temperature for 1 hour to form the yellow-orange ylide.

  • Reaction: Cool the ylide suspension to 0 °C and add a solution of N-Boc this compound (1.0 eq.) in anhydrous THF dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir for 4-8 hours until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The triphenylphosphine oxide byproduct can be challenging to remove. Purification is typically achieved by careful flash chromatography.

N1-Amine Modification: Buchwald-Hartwig N-Arylation

Following Boc deprotection (typically with trifluoroacetic acid in DCM), the free secondary amine is a prime site for introducing aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern medicinal chemistry for accessing novel chemical space.

Protocol: Methyl 1-(4-fluorophenyl)-4-oxopiperidine-2-carboxylate

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine the core scaffold (this compound, 1.0 eq.), 1-bromo-4-fluorobenzene (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, NaOtBu, 1.5 eq.).

    • Causality Note: The choice of ligand is critical. Bulky, electron-rich phosphine ligands facilitate the reductive elimination step, which is often rate-limiting, and are necessary for coupling with sterically hindered or electron-rich/poor partners.

  • Reaction: Add anhydrous toluene or dioxane. Seal the tube and heat the mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by LC-MS, typically 8-24 hours).

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Concentrate the filtrate and purify the crude product by flash column chromatography.

Application in Drug Discovery: Janus Kinase (JAK) Inhibitors

The this compound scaffold is a key component in several advanced JAK inhibitor programs.[17] JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Inhibitors of JAKs have shown significant therapeutic success in treating autoimmune diseases and myeloproliferative neoplasms.

In many JAK inhibitors, the piperidine core acts as a central scaffold to position key pharmacophores. For example, the N1 position is often functionalized with a group that binds to the hinge region of the kinase, while the C4 position is derivatized to interact with the solvent-exposed region or the ribose pocket.

Structure-Activity Relationship (SAR) Insights

The following table summarizes hypothetical SAR data for a series of JAK1 inhibitors based on the 4-oxopiperidine-2-carboxylate core. This illustrates how systematic modification of the scaffold can be used to optimize potency.

Compound IDN1-SubstituentC4-SubstituentC2-ModificationJAK1 IC₅₀ (nM)
1a -H (Core)=O-CO₂Me>10,000
1b 4-Fluorophenyl=O-CO₂Me1,500
1c 4-Fluorophenyl-NH-Bn-CO₂Me250
1d 4-Fluorophenyl-NH-Bn-CONH₂85
1e Cyclopropyl-NH-Bn-CONH₂120
1f 4-Fluorophenyl-(E)-CH=CH-Ph-CONH₂450

Data are hypothetical for illustrative purposes.

SAR Analysis:

  • N1-Arylation (1b vs 1a): Introducing an aryl group at the N1 position is critical for activity, likely engaging in key interactions within the ATP binding site.

  • C4-Amination (1c vs 1b): Converting the C4-ketone to a substituted amine via reductive amination dramatically improves potency, suggesting the benzyl group occupies a beneficial pocket.

  • C2-Amidation (1d vs 1c): Conversion of the C2-ester to a primary amide provides a significant boost in potency, likely due to a new hydrogen bond interaction with the protein backbone.

  • N1-Alkyl vs Aryl (1e vs 1d): A small alkyl group like cyclopropyl is tolerated at N1 but is less optimal than the fluorophenyl group, highlighting the importance of the aryl interaction.

  • C4-Alkene (1f vs 1d): Replacing the amine with an alkene (via a Wittig-type reaction) reduces potency, indicating the hydrogen bond donating/accepting capacity of the amine linker is important.

Conclusion and Future Outlook

The this compound core is a powerful and versatile scaffold for modern drug discovery. Its synthesis is robust and scalable via the Dieckmann condensation, and its three distinct functional handles allow for systematic and rational exploration of structure-activity relationships. The protocols and strategies outlined in this guide provide a validated framework for researchers to generate novel and diverse libraries of compounds. As demonstrated by its application in the highly competitive field of JAK inhibitors, this scaffold will undoubtedly continue to be a mainstay in the development of next-generation therapeutics targeting a wide range of diseases.

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The Versatile Scaffold: A Technical Guide to the Biological Potential of Methyl 4-oxopiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1] Methyl 4-oxopiperidine-2-carboxylate, a readily available and synthetically versatile building block, represents a strategic starting point for the development of a diverse array of novel bioactive compounds. This technical guide provides an in-depth exploration of the latent biological activities that can be accessed from this scaffold. We will delve into the synthesis of key compound classes, present detailed protocols for their biological evaluation, and discuss the underlying structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of the 4-oxopiperidine-2-carboxylate core in their discovery programs.

Introduction: The Strategic Value of the 4-Oxopiperidine-2-carboxylate Core

This compound is a bifunctional molecule, possessing a ketone and a carboxylate ester on a piperidine ring. This arrangement of functional groups provides a rich chemical handle for a variety of synthetic transformations, allowing for the introduction of diverse substituents at multiple positions. The inherent conformational flexibility of the piperidine ring, coupled with the ability to control stereochemistry, makes it an ideal starting point for the synthesis of compounds with precise three-dimensional architectures, a critical factor for selective interaction with biological targets.

This guide will explore three key areas of biological activity that can be pursued from the this compound scaffold:

  • Anticancer Activity: The piperidine core is found in numerous cytotoxic agents.[2] We will explore the synthesis and evaluation of derivatives designed to inhibit cancer cell proliferation.

  • Neuroprotective Activity via NMDA Receptor Antagonism: N-methyl-D-aspartate (NMDA) receptors are crucial for synaptic plasticity, but their overactivation can lead to excitotoxicity and neuronal cell death.[3] The piperidine-2-carboxylic acid substructure is a key feature of several potent NMDA receptor antagonists.[4]

  • Enzyme Inhibition: The versatility of the scaffold allows for the design of inhibitors for various enzymes. We will focus on two important therapeutic targets:

    • Farnesyltransferase (FTase): Inhibition of FTase is a validated strategy for the treatment of certain cancers.[5]

    • Dipeptidyl Peptidase IV (DPP-IV): DPP-IV inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes.[6]

Synthetic Pathways from a Versatile Core

The journey from this compound to a biologically active molecule involves a series of strategic synthetic transformations. The following sections outline conceptual synthetic routes to the target compound classes.

General Workflow for Derivatization

The derivatization of the this compound core typically follows a logical sequence of reactions to introduce the desired pharmacophoric elements.

G cluster_0 Core Modification cluster_1 Derivatization & Diversification cluster_2 Biological Evaluation Starting Material This compound N-Protection N-Protection (e.g., Boc, Cbz) Starting Material->N-Protection Ketone Reduction/Reductive Amination Ketone Reduction or Reductive Amination N-Protection->Ketone Reduction/Reductive Amination Ester Hydrolysis/Amidation Ester Hydrolysis or Amidation Ketone Reduction/Reductive Amination->Ester Hydrolysis/Amidation N-Alkylation/Arylation N-Alkylation/Arylation Ester Hydrolysis/Amidation->N-Alkylation/Arylation Coupling Reactions Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) N-Alkylation/Arylation->Coupling Reactions Final Compound Library Final Compound Library Coupling Reactions->Final Compound Library In Vitro Assays In Vitro Biological Assays Final Compound Library->In Vitro Assays SAR Analysis Structure-Activity Relationship (SAR) Analysis In Vitro Assays->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

Conceptual workflow for the derivatization of the core scaffold.

Anticancer Activity

The piperidine scaffold is a common feature in anticancer agents due to its ability to present substituents in a well-defined spatial orientation, facilitating interactions with biological targets.

Rationale for Anticancer Drug Design

Derivatives of the 4-oxopiperidine core can be designed to target various hallmarks of cancer, including uncontrolled cell proliferation and evasion of apoptosis. The synthetic strategy often involves the introduction of aromatic and heteroaromatic moieties that can engage in key interactions with protein targets.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a primary screening tool for identifying cytotoxic compounds.[7]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized piperidine derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of Piperidine Derivatives
Compound/SeriesCancer Cell LineIC50 (µM)
Furfurylidene 4-piperidone analogsMolt-4 (Leukemia)Varies
Benzothiazole-Piperazine DerivativesHUH-7 (Hepatocellular)1.23
Piperine Derivative H7Hela (Cervical)10.50 ± 3.74
Piperine Derivative H7MDA-MB-231 (Breast)11.86 ± 0.32

Note: The data presented are for illustrative purposes and are derived from studies on various piperidine derivatives, not necessarily synthesized directly from this compound.[10][11]

Neuroprotective Activity: NMDA Receptor Antagonism

The overstimulation of NMDA receptors is implicated in various neurological disorders. The piperidine-2-carboxylic acid moiety is a key pharmacophore for NMDA receptor antagonists.

Rationale for NMDA Receptor Antagonist Design

The design of NMDA receptor antagonists based on the 4-oxopiperidine-2-carboxylate scaffold aims to create compounds that can selectively block the receptor's ion channel, thereby preventing excessive calcium influx and subsequent neuronal damage.

Experimental Protocol: NMDA Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor.

Principle: A radiolabeled ligand with known affinity for the NMDA receptor is incubated with a preparation of the receptor in the presence of the test compound. The ability of the test compound to displace the radioligand is a measure of its binding affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare a membrane fraction from rat brain tissue known to be rich in NMDA receptors.

  • Incubation: In a microtiter plate, combine the membrane preparation, a radiolabeled NMDA receptor antagonist (e.g., [3H]CGS-19755), and varying concentrations of the synthesized piperidine derivative.[4]

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters to remove any non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the IC50 value. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Data Presentation: NMDA Receptor Antagonist Activity
CompoundTargetIC50 (nM)
LY233053 (a piperidine-2-carboxylic acid derivative)NMDA Receptor107 ± 7
Tetrahydroisoquinoline-based NMDA antagonistNMDA Receptor270

Note: The data presented are for illustrative purposes and are derived from studies on various piperidine-2-carboxylic acid derivatives, not necessarily synthesized directly from this compound.[4][12]

Enzyme Inhibition

The versatility of the this compound scaffold allows for its elaboration into inhibitors of various enzymes.

Farnesyltransferase (FTase) Inhibition

Rationale: FTase inhibitors prevent the post-translational modification of key signaling proteins, including Ras, which is frequently mutated in cancer.

Experimental Protocol: In Vitro FTase Inhibition Assay (Fluorescence-based)

Principle: This assay measures the transfer of a fluorescently labeled farnesyl group to a peptide substrate. Inhibition of FTase results in a decrease in the fluorescence signal.[13]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of FTase enzyme, a fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS), and farnesyl pyrophosphate (FPP).

  • Incubation: In a black microplate, combine the FTase enzyme and varying concentrations of the synthesized piperidine derivative. Pre-incubate to allow for inhibitor binding.[13]

  • Reaction Initiation: Add the fluorescent peptide substrate and FPP to initiate the enzymatic reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~340 nm, emission ~520 nm).[13]

  • Data Analysis: Determine the initial reaction velocity from the linear portion of the fluorescence versus time plot. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Rationale: DPP-IV inhibitors increase the levels of incretin hormones, which regulate blood glucose levels.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay (Fluorescence-based)

Principle: This assay measures the cleavage of a fluorogenic substrate by DPP-IV. Inhibition of the enzyme results in a reduced fluorescence signal.[14]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of DPP-IV enzyme and a fluorogenic substrate (e.g., Gly-Pro-AMC).

  • Incubation: In a microtiter plate, combine the DPP-IV enzyme and varying concentrations of the synthesized piperidine derivative.

  • Reaction Initiation: Add the fluorogenic substrate to start the reaction.

  • Fluorescence Measurement: Incubate the plate and then measure the fluorescence using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[14]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Data Presentation: Enzyme Inhibitory Activity
Compound ClassTarget EnzymeIC50
Piperidine-based FTase inhibitorsFarnesyltransferaseVaries
Pyrazole-based thiosemicarbazonesDPP-IV1.266 ± 0.264 nM

Note: The data presented are for illustrative purposes and are derived from studies on various enzyme inhibitors containing a piperidine or related heterocyclic scaffold.[15]

In Vivo Evaluation

Promising candidates identified from in vitro screening should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

  • Anticancer Models: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the antitumor activity of novel compounds.[16]

  • Neuroprotection Models: Animal models of stroke or neurodegenerative diseases can be used to assess the in vivo efficacy of NMDA receptor antagonists.[3]

G cluster_0 Preclinical Development cluster_1 Clinical Development Lead Compound Optimized Lead Compound Pharmacokinetics Pharmacokinetic Studies (ADME) Lead Compound->Pharmacokinetics In Vivo Efficacy In Vivo Efficacy Models Pharmacokinetics->In Vivo Efficacy Toxicology Toxicology Studies In Vivo Efficacy->Toxicology IND-Enabling Studies IND-Enabling Studies Toxicology->IND-Enabling Studies Clinical Trials Clinical Trials (Phase I-III) IND-Enabling Studies->Clinical Trials Regulatory Approval Regulatory Approval Clinical Trials->Regulatory Approval

A generalized workflow for preclinical and clinical development.

Conclusion

This compound is a highly valuable and versatile starting material in drug discovery. Its rich chemistry allows for the synthesis of a wide range of derivatives with the potential for significant biological activity across multiple therapeutic areas, including oncology, neurology, and metabolic diseases. The experimental protocols and strategic considerations outlined in this guide provide a framework for researchers to unlock the full potential of this privileged scaffold and to accelerate the development of novel therapeutics.

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The 4-Oxopiperidine-2-Carboxylate Scaffold: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and natural alkaloids.[1][2][3] Its conformational flexibility and capacity for stereospecific functionalization allow it to effectively present pharmacophoric features in three-dimensional space, leading to high-affinity interactions with biological targets. This technical guide delves into the significance of a specific, highly functionalized piperidine derivative: Methyl 4-oxopiperidine-2-carboxylate. While not an active pharmaceutical ingredient itself, this molecule serves as a powerful and versatile starting material—a chiron—for the synthesis of complex and potent therapeutic agents. We will explore its synthetic utility and examine the mechanisms of action of key drug classes, including potent analgesics and novel antimicrobials, that are derived from this essential scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical building blocks for next-generation therapeutics.

The Piperidine Scaffold: A Privileged Structure in Pharmacology

The six-membered nitrogen-containing heterocycle of piperidine is a recurring motif in a multitude of clinically successful drugs, spanning therapeutic areas such as oncology, central nervous system (CNS) disorders, and infectious diseases.[3] Its prevalence is not coincidental. The piperidine ring offers several advantages in drug design:

  • Structural Versatility: It can adopt various low-energy conformations (e.g., chair, boat), enabling precise spatial orientation of substituents to match the topology of a target's binding site.[3]

  • Physicochemical Modulation: The basic nitrogen atom (pKa ≈ 11) is typically protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with acidic residues in proteins. This property, along with the overall lipophilicity, can be fine-tuned through substitution to optimize a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4]

  • Metabolic Stability: The piperidine ring itself is generally robust to metabolic degradation, contributing to improved pharmacokinetic properties.[3]

This compound embodies these core advantages while providing two distinct and orthogonal reactive handles for synthetic elaboration: a ketone at the C4 position and a methyl ester at the C2 position. This dual functionality makes it an exceptionally valuable starting point for building molecular complexity.

Synthetic Utility and Key Transformations

The strategic placement of the ketone and ester functionalities on the piperidine ring allows for a diverse range of chemical modifications. These transformations are the foundation for creating libraries of compounds for structure-activity relationship (SAR) studies.

Key synthetic transformations include:

  • Reductive Amination at C4: The ketone is readily converted into a secondary or tertiary amine via reductive amination, a cornerstone reaction for introducing aryl or alkyl groups. This is a critical step in the synthesis of 4-anilidopiperidine analgesics.[5]

  • Wittig Reaction and Olefination at C4: The ketone can be transformed into an exocyclic double bond, providing a route to spirocyclic systems or further functionalization.

  • Amide Bond Formation at C2: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines to form amides, a common feature in many bioactive molecules.[6]

  • Reduction of the Ester at C2: The ester can be reduced to a primary alcohol, which can then be used in ether or ester linkages.

These reactions, often performed with high stereocontrol, enable medicinal chemists to systematically explore the chemical space around the piperidine core to optimize potency, selectivity, and pharmacokinetic properties.

G start This compound reductive_amination Reductive Amination (e.g., with Aniline, NaBH(OAc)3) start->reductive_amination C4 Ketone amide_coupling 1. Hydrolysis (LiOH) 2. Amide Coupling (HATU, Amine) start->amide_coupling C2 Ester reduction Reduction (e.g., LiAlH4) start->reduction C2 Ester product1 4-Anilidopiperidine Scaffold (Opioid Modulator Precursor) reductive_amination->product1 product2 Piperidine-2-carboxamide Derivatives amide_coupling->product2 product3 4-Oxo-piperidine-2-methanol Derivatives reduction->product3

Caption: Key Synthetic Pathways from the Scaffold.

Case Study I: Potent µ-Opioid Receptor Agonists

One of the most significant applications of the 4-oxopiperidine scaffold is in the synthesis of the 4-anilidopiperidine class of potent µ-opioid receptor (MOR) agonists, which includes highly active narcotic analgesics like fentanyl and its analogues.[5][7] An efficient synthesis of a key intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, has been developed starting from 1-benzylpiperidin-4-one.[5] This highlights the utility of the 4-piperidone core in constructing these complex analgesics.

Mechanism of Action: µ-Opioid Receptor Activation

The µ-opioid receptor is a class A G-protein coupled receptor (GPCR) located primarily in the brain, spinal cord, and peripheral tissues.[8] Its activation is central to the profound analgesic effects of opioids.

  • Ligand Binding: The 4-anilidopiperidine derivative binds to the orthosteric binding pocket of the MOR. The protonated piperidine nitrogen forms a crucial ionic bond with a conserved aspartate residue (Asp147) in transmembrane helix 3, while other parts of the molecule form hydrophobic and hydrogen bond interactions with residues in the binding cavity.[7]

  • GPCR Activation: This binding event stabilizes a conformational change in the receptor, which promotes the binding and activation of its cognate intracellular heterotrimeric G-protein (Gi/o).

  • Downstream Signaling: The activated Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, the Gβγ subunit directly modulates ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).

  • Neuronal Inhibition: The resulting hyperpolarization of the neuronal membrane (due to K+ efflux) and the reduced neurotransmitter release (due to inhibition of Ca2+ influx) lead to a decrease in neuronal excitability and the attenuation of pain signal transmission.

However, MOR activation also triggers a second pathway involving β-arrestin, which is linked to the adverse effects of opioids, such as respiratory depression and tolerance.[8]

G cluster_membrane Cell Membrane MOR µ-Opioid Receptor (MOR) Gi_o Gi/o Protein MOR->Gi_o Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP GIRK GIRK K+ Channel K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux VGCC VGCC Ca2+ Channel Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) VGCC->Ca_influx Opioid Opioid Agonist (4-Anilidopiperidine) Opioid->MOR Binds Gi_o->AC Inhibits Gi_o->GIRK Activates Gi_o->VGCC Inhibits Side_Effects Adverse Effects (Respiratory Depression) Beta_Arrestin->Side_Effects Analgesia Analgesia cAMP->Analgesia K_efflux->Analgesia Ca_influx->Analgesia

Caption: µ-Opioid Receptor Signaling Cascade.

Case Study II: MenA Inhibitors for Mycobacterium tuberculosis

The rise of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents with new mechanisms of action. The menaquinone (MK or Vitamin K2) biosynthetic pathway is an attractive target as it is essential for bacterial respiration and is absent in humans.[9] The enzyme 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA) is a key player in this pathway. Derivatives built upon the piperidine scaffold have been identified as potent inhibitors of MenA from Mycobacterium tuberculosis, the causative agent of tuberculosis.[9]

Mechanism of Action: Inhibition of the Menaquinone Pathway
  • Target Enzyme: MenA is a membrane-associated enzyme that catalyzes the prenylation of 1,4-dihydroxy-2-naphthoate (DHNA) with a polyisoprenyl diphosphate molecule, a critical step in the formation of menaquinone.

  • Competitive Inhibition: The piperidine-based inhibitors are designed as structural mimics of the natural substrates or product. They bind to the active site of MenA, preventing the binding of DHNA or the isoprenoid lipid substrate. This competitive inhibition blocks the production of demethylmenaquinone, the immediate product of the MenA-catalyzed reaction.

  • Disruption of Electron Transport: Menaquinone functions as a crucial electron carrier in the bacterial electron transport chain. By inhibiting its synthesis, the piperidine derivatives disrupt the flow of electrons, which is essential for generating the proton motive force required for ATP synthesis.

  • Bactericidal Effect: The inability to produce ATP via oxidative phosphorylation leads to a state of energy starvation and ultimately, bacterial cell death.

This mechanism represents a promising strategy to combat persistent bacterial infections.

Parameterµ-Opioid Receptor AgonistMenA Inhibitor
Target Class G-Protein Coupled ReceptorEnzyme (Transferase)
Target Name µ-Opioid Receptor (MOR)1,4-dihydroxy-2-naphthoate prenyltransferase (MenA)
Endogenous Ligand Endorphins, Enkephalins1,4-dihydroxy-2-naphthoate (DHNA)
Cellular Location Neuronal Cell MembranesBacterial Cell Membrane
Downstream Effect Neuronal Inhibition, AnalgesiaInhibition of Electron Transport, ATP Depletion
Therapeutic Area Pain ManagementInfectious Disease (Tuberculosis)
Table 1: Comparison of Drug Classes Derived from the Piperidine Scaffold.

Experimental Protocols

To facilitate research in these areas, we provide outlines for a key synthetic step and a primary pharmacological assay.

Protocol 1: Representative Synthesis of a 4-Anilidopiperidine Intermediate

This protocol is adapted from established methods for the synthesis of 4-anilidopiperidine precursors.[10]

Objective: To synthesize tert-Butyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-benzyl-4-piperidinecarboxylate.

Materials:

  • tert-Butyl 4-phenylamino-1-benzyl-4-piperidinecarboxylate

  • Propionyl chloride

  • N-ethyldiisopropylamine (Hünig's base)

  • Dry Chloroform (CHCl3)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve tert-butyl 4-phenylamino-1-benzyl-4-piperidinecarboxylate (1.0 eq) in dry chloroform in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add N-ethyldiisopropylamine (5.1 eq) to the solution at room temperature.

  • Add propionyl chloride (3.0 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Wash the organic phase sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-propionylated product.

G A 1. Dissolve starting material in CHCl3 B 2. Add Hünig's base A->B C 3. Add propionyl chloride dropwise B->C D 4. Reflux for 8 hours (Monitor by TLC) C->D E 5. Work-up: Wash with H2O, NaHCO3, Brine D->E F 6. Dry (Na2SO4) and concentrate E->F G 7. Purify by column chromatography F->G

Caption: Workflow for N-propionylation Reaction.

Protocol 2: In Vitro µ-Opioid Receptor Competitive Binding Assay

This protocol describes a standard radioligand binding assay to determine the affinity of a test compound for the µ-opioid receptor.[8]

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the µ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human µ-opioid receptor (hMOR).

  • Radioligand: [³H]-DAMGO (a selective µ-opioid agonist).

  • Non-specific Control: Naloxone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: Synthesized piperidine derivative.

  • 96-well plates, cell harvester, glass fiber filters, scintillation fluid, and a scintillation counter.

Procedure:

  • Preparation: Thaw the hMOR cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 1 mL:

    • Total Binding: hMOR membranes (10-20 µg protein), [³H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and assay buffer.

    • Non-specific Binding: hMOR membranes, [³H]-DAMGO, and 10 µM naloxone.

    • Competitive Binding: hMOR membranes, [³H]-DAMGO, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters quickly with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for drug discovery. Its inherent structural features and synthetic tractability allow for the creation of diverse and highly functionalized molecules. Future research will likely focus on:

  • Scaffold Diversification: Exploring novel stereoselective methodologies to introduce additional chiral centers and functional groups, further expanding the accessible chemical space.[4]

  • Targeting New Pathways: Applying the scaffold to the development of inhibitors for other enzyme classes or modulators for different receptor families. The inherent properties of the piperidine ring make it suitable for a wide range of biological targets.[11]

  • Development of Biased Ligands: In the context of GPCRs like the MOR, fine-tuning the scaffold to create "biased" ligands that preferentially activate the therapeutic G-protein pathway over the adverse β-arrestin pathway is a major goal in modern pharmacology.[8]

References

  • ResearchGate. (n.d.). Piperidine-based drug discovery. [Link]

  • Nikolaenkova, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6634. [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116847. [Link]

  • Duan, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

  • Zhang, C., et al. (2024). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. Chemical Science, 15(20), 7600-7607. [Link]

  • Waelbroeck, M., et al. (1988). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Biochemical Pharmacology, 37(12), 2355-2361. [Link]

  • ResearchGate. (n.d.). The principle of the delta opioid receptor – ligand binding assay performed using the QRET technology. [Link]

  • Contreras, J. M., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. [Link]

  • Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 9, 1283. [Link]

  • Nisa, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 19(5), 458-471. [Link]

  • Iorio, M. A., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(4), 543-549. [Link]

  • Dosen-Micovic, L., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 771-780. [Link]

  • Masius, R., et al. (2007). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 12(4), 856-867. [Link]

  • University of California, San Diego. (n.d.). Enzyme Assay Protocol. [Link]

  • Zubrienė, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]

  • Al-Trawneh, S. A., et al. (2014). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Topics in Medicinal Chemistry, 14(21), 2444-2476. [Link]

  • Bhatt, N. D., & Nimavat, K. S. (2012). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. International Journal for Pharmaceutical Research Scholars, 2(2), 11-15. [Link]

  • Synapse. (2025). MenA inhibitor (University of Minnesota). [Link]

Sources

The Cornerstone of Complex Pharmaceuticals: A Technical Guide to Methyl 4-oxopiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Discovery, Synthesis, and Application of a Pivotal Heterocyclic Building Block

Introduction: The Unassuming Architect of Potent Therapeutics

In the landscape of modern drug discovery, the piperidine ring stands as one of the most prevalent heterocyclic scaffolds, forming the core of a vast array of pharmaceuticals.[1] Within this critical class of compounds, Methyl 4-oxopiperidine-2-carboxylate emerges as a particularly valuable and versatile building block. Its unique arrangement of a ketone, a secondary amine, and a carboxylate ester within a six-membered ring provides a rich tapestry of chemical handles for the construction of complex molecular architectures. This guide offers a comprehensive technical overview of this compound, from its historical synthetic origins to its contemporary applications in the development of potent analgesics and other therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document will delve into the causality behind synthetic strategies, provide detailed experimental protocols, and illuminate the pivotal role of this compound in medicinal chemistry.

Part 1: The Genesis of a Scaffold - Discovery and Foundational Synthesis

While a singular, seminal "discovery" of this compound is not prominently documented, its conceptualization and initial syntheses can be traced back to the foundational principles of organic chemistry, most notably the intramolecular cyclization of diesters. The most logical and historically significant approach to constructing the 4-oxopiperidone core is the Dieckmann Condensation .

The Dieckmann condensation, an intramolecular variant of the Claisen condensation, involves the base-catalyzed cyclization of a diester to form a β-keto ester.[2] This reaction is particularly effective for the formation of 5- and 6-membered rings, making it an ideal strategy for the synthesis of the piperidone scaffold.[2] The likely precursors for this compound would be N-substituted diesters, which upon treatment with a strong base, undergo cyclization to yield the desired heterocyclic ketone.

The early syntheses of 4-piperidone derivatives often involved the addition of a primary amine to two moles of an alkyl acrylate, followed by the Dieckmann condensation, hydrolysis, and decarboxylation.[3] This foundational chemistry laid the groundwork for the more controlled and specific syntheses of substituted piperidones like the title compound.

Part 2: Modern Synthetic Methodologies - A Chemist's Toolkit

The synthesis of this compound and its derivatives is a testament to the evolution of organic synthesis, with modern methods offering greater control over stereochemistry and functional group compatibility. The strategic use of nitrogen-protecting groups is paramount in these syntheses, allowing for the selective modification of other parts of the molecule.

The N-Benzyl Protected Route: A Classic Strategy

The benzyl group is a robust and versatile protecting group for the piperidine nitrogen. The synthesis of Methyl 1-benzyl-4-oxopiperidine-2-carboxylate is a key step towards accessing the free amine.

Synthesis of Methyl 1-benzyl-4-oxopiperidine-2-carboxylate via Dieckmann Condensation

The synthesis commences with the alkylation of a primary amine with two different acrylate-type esters, followed by an intramolecular Dieckmann condensation.

Diagram 1: Synthesis of N-Benzyl Protected Precursor

G cluster_0 Step 1: Double Michael Addition cluster_1 Step 2: Dieckmann Condensation A Benzylamine D N-benzyl-N-(2-methoxycarbonylethyl)-β-alanine methyl ester A->D Base B Methyl acrylate B->D C Methyl 3-bromopropionate C->D E N-benzyl-N-(2-methoxycarbonylethyl)-β-alanine methyl ester F Methyl 1-benzyl-4-oxopiperidine-2-carboxylate E->F Strong Base (e.g., NaH, NaOEt) G cluster_0 Step 1: Synthesis of Piperidine-2-carboxylic acid cluster_1 Step 2: Esterification and N-Boc Protection A 2-Aminoadipic acid B Piperidine-2,4-dicarboxylic acid A->B Cyclization C 4-Oxopiperidine-2-carboxylic acid B->C Oxidative Decarboxylation D 4-Oxopiperidine-2-carboxylic acid E This compound D->E MeOH, H+ F Methyl 1-Boc-4-oxopiperidine-2-carboxylate E->F (Boc)2O, Base G A Remifentanil B N-Acylated 4-anilidopiperidine intermediate A->B < retrosynthetic arrow > C 4-Anilidopiperidine-2-carboxylate B->C < retrosynthetic arrow > D This compound C->D < retrosynthetic arrow >

Sources

Methodological & Application

Application Notes & Protocols: Methyl 4-oxopiperidine-2-carboxylate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 4-oxopiperidine-2-carboxylate is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and fine chemical industries. Its rigid piperidine core, decorated with three distinct functional groups—a secondary amine, a ketone, and a methyl ester—provides a rich platform for the synthesis of complex molecular architectures. The strategic placement of these groups allows for sequential and regioselective modifications, making it an ideal starting material for generating diverse chemical libraries and constructing complex natural product analogues. This document provides an in-depth guide to the chemical reactivity of this scaffold and detailed protocols for its application in the synthesis of high-value compounds, including spirocyclic and bicyclic systems.

Core Reactivity and Strategic Handling

The synthetic utility of this compound stems from the differential reactivity of its three primary functional groups. Understanding this reactivity is key to designing successful synthetic strategies.

  • Secondary Amine (N-H): The nucleophilic secondary amine is the most reactive site for acylation, alkylation, and arylation reactions. It is often the first site to be functionalized, typically via protection, to enable selective manipulation of the other groups.

  • Ketone (C=O): The ketone at the C4 position is a versatile handle for a wide array of carbonyl chemistry, including reductive amination, Wittig olefination, and additions of organometallic reagents. Its reactivity allows for the introduction of diverse substituents and the construction of spirocyclic systems.

  • Methyl Ester (-COOCH₃): The ester at the C2 position is the least reactive group under neutral or mildly acidic/basic conditions. It can be hydrolyzed, reduced to an alcohol, or converted to an amide, often at a later stage in the synthetic sequence. Its presence is crucial for creating the piperidine (pipecolic acid) scaffold.

Strategic N-Protection:

Given the high reactivity of the secondary amine, its protection is almost always the first step in any synthetic sequence. The choice of protecting group is critical and depends on the planned downstream reactions.

Protecting GroupAbbreviationCommon ReagentsCleavage ConditionsKey Considerations
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OTrifluoroacetic acid (TFA), HCl in DioxaneStable to a wide range of non-acidic conditions. Ideal for many applications.[1]
BenzyloxycarbonylCbz (or Z)Benzyl chloroformateH₂, Pd/C (Hydrogenolysis)Orthogonal to acid-labile groups. Not suitable if reductions are planned.
BenzylBnBenzyl bromide (BnBr)H₂, Pd/C (Hydrogenolysis)More robust than Cbz but requires similar deprotection.
Visualization: Key Reactive Sites

The following diagram illustrates the primary reactive centers of the building block, highlighting the strategic opportunities for chemical modification.

Caption: Reactive hubs of this compound.

Application in Spirocycle Synthesis

Spirocycles are increasingly important motifs in drug discovery as they introduce three-dimensionality, which can improve pharmacological properties. This compound is an excellent precursor for 4-spiropiperidines. A common strategy involves the formation of a spirocycle at the C4 position of a pre-formed piperidine.

Workflow: Synthesis of a Spiro-Hydantoin Piperidine

This workflow outlines a general approach to synthesizing spiro-hydantoin piperidines, which are privileged scaffolds in medicinal chemistry.

Caption: Workflow for spiro-hydantoin synthesis.

Application in Bicyclic Scaffold Synthesis: The Epibatidine Core

The rigid 7-azabicyclo[2.2.1]heptane core of epibatidine, a potent analgesic, can be accessed using this compound as a starting material, showcasing its power in constructing complex bicyclic systems.[2][3] The synthesis often involves an intramolecular reaction to form the second ring.

Protocol: Reductive Amination for Piperidine Ring Elaboration

Reductive amination is a cornerstone reaction for modifying the ketone at the C4 position.[4][5] This process involves the condensation of the ketone with an amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. This reaction is highly reliable for forming C-N bonds and avoids the overalkylation issues common with direct alkylation.[4]

Objective: To install a substituted amino group at the C4 position of N-Boc-protected this compound.

Materials:

  • N-Boc-methyl 4-oxopiperidine-2-carboxylate (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)[6]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, ~0.1 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of N-Boc-methyl 4-oxopiperidine-2-carboxylate (1.0 equiv) and benzylamine (1.1 equiv) in anhydrous DCM (approx. 0.1 M concentration), add a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

    • Causality Insight: Acetic acid catalyzes the dehydration step required to form the iminium ion, which is the species that is actually reduced. The reaction is typically monitored by TLC or LC-MS to confirm the consumption of the starting ketone.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise over 15 minutes.

    • Causality Insight: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards ketones and aldehydes than the iminium intermediate, preventing competitive reduction of the starting material.[4] It is moisture-sensitive, so an anhydrous solvent is crucial.[6]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-(benzylamino)piperidine derivative.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereoselectivity of the reduction can be assessed by NMR.

Case Study: Synthesis of Epibatidine Analogues

Epibatidine is a potent nicotinic acetylcholine receptor (nAChR) agonist, but its high toxicity limits its therapeutic use.[3][7] Consequently, the synthesis of analogues with improved selectivity and reduced toxicity is an active area of research.[2][7][8]

The synthesis of key intermediates for epibatidine analogues often starts from a protected 4-oxopiperidine derivative. A crucial transformation is the diastereoselective reduction of the ketone to establish the cis or trans relationship between the C2 and C4 substituents, followed by further functionalization.

Protocol: Diastereoselective Ketone Reduction

Objective: To perform a diastereoselective reduction of the C4 ketone to a hydroxyl group, a key step in controlling the stereochemistry of subsequent transformations.

Materials:

  • N-Boc-methyl 4-oxopiperidine-2-carboxylate (1.0 equiv)

  • Sodium borohydride (NaBH₄) or Lithium tri-sec-butylborohydride (L-Selectride®)

  • Methanol (for NaBH₄) or Tetrahydrofuran (THF) (for L-Selectride®)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve N-Boc-methyl 4-oxopiperidine-2-carboxylate (1.0 equiv) in the appropriate solvent (Methanol for NaBH₄, THF for L-Selectride®) and cool the solution to the desired temperature in an ice-water or dry ice-acetone bath.

    • For cis-isomer (axial attack): Use a small, unhindered hydride source like NaBH₄ in MeOH at 0 °C.

    • For trans-isomer (equatorial attack): Use a bulky, sterically hindered hydride source like L-Selectride® in THF at -78 °C.

    • Causality Insight: The stereochemical outcome is dictated by the trajectory of the hydride attack on the carbonyl. Small reagents (NaBH₄) preferentially attack from the less hindered axial face, leading to the equatorial alcohol (cis to the C2 ester). Bulky reagents (L-Selectride®) are forced to attack from the more open equatorial face, resulting in the axial alcohol (trans to the C2 ester).

  • Reduction: Add the reducing agent slowly to the cooled solution.

  • Reaction Monitoring: Stir the reaction at the low temperature and monitor by TLC until the starting material is consumed (typically 30-60 minutes).

  • Workup: Quench the reaction carefully by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate.

  • Purification & Characterization: Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify by column chromatography if necessary. Determine the diastereomeric ratio using ¹H NMR analysis.

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information. Reagents like sodium triacetoxyborohydride and L-Selectride® are moisture-sensitive and/or pyrophoric and must be handled under an inert atmosphere (e.g., nitrogen or argon).

References

  • Carroll, F. I., et al. (2014). EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW. PMC, NIH. Available from: [Link]

  • Gualtieri, F., et al. (2006). Synthesis and Nicotinic Acethylcholine Receptor Binding Affinities of New Epibatidine Analogues. Arkat USA. Available from: [Link]

  • Ametamey, S. M., et al. (2006). Synthesis and binding studies of epibatidine analogues as ligands for the nicotinic acetylcholine receptors. European Journal of Medicinal Chemistry. Available from: [Link]

  • Ondrejkovičová, I., et al. (2002). EPIBATIDINE AND ANALOGS - NEW TRENDS IN THE DEVELOPMENT OF COGNITIVE ENHANCERS AND STRONG ANALGETICS. General Physiology and Biophysics. Available from: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • Myers, A. G., et al. (2007). Reductive Amination. Chem 115 Handout. Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. . Available from: [Link]

  • Griggs, S. D., et al. (2018). Strategies for the Synthesis of Spiropiperidines – A Review of the Last 10 Years. White Rose Research Online. Available from: [Link]

  • Matassini, C., et al. (2017). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Current Organic Chemistry.
  • Bonandi, E., et al. (2017). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC, PubMed Central, NIH. Available from: [Link]

  • Asaad, N., et al. (2010). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. PMC, NIH. Available from: [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis. 5th Edition. Springer.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. masterorganicchemistry.com. Available from: [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
  • Vankawala, P. J., et al. (2010). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. PubMed Central. Available from: [Link]

Sources

Synthetic Routes to Functionalized Piperidines Using Methyl 4-oxopiperidine-2-carboxylate: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile pharmacophore.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic utility of methyl 4-oxopiperidine-2-carboxylate as a strategic starting material for the construction of diverse, functionalized piperidine derivatives. We will explore key synthetic transformations including reductive amination, Wittig olefination, and Mannich reactions, offering detailed, step-by-step protocols and insights into experimental design.

Introduction: The Significance of the Piperidine Moiety

The six-membered nitrogen-containing heterocycle, piperidine, is a privileged scaffold in drug discovery.[2][3] Its derivatives are integral to over twenty classes of pharmaceuticals, demonstrating a broad spectrum of biological activities including central nervous system modulation, antihistaminic effects, and anticancer properties.[2][4] The conformational flexibility of the piperidine ring, coupled with its ability to be substituted at multiple positions, allows for precise three-dimensional orientation of functional groups to optimize interactions with biological targets.

This compound is a particularly valuable building block. The ketone at the C4 position and the ester at the C2 position provide orthogonal handles for a variety of chemical modifications, enabling the synthesis of complex and stereochemically rich piperidine analogues. This guide will focus on practical and efficient synthetic routes starting from this versatile precursor.

Core Synthetic Strategies and Protocols

This section details key synthetic transformations of this compound, providing both the rationale behind the chosen methodologies and step-by-step experimental protocols.

Reductive Amination: Accessing N-Substituted and 4-Amino Piperidines

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[5] In the context of this compound, this reaction allows for the introduction of a diverse range of substituents at the 4-position, a common strategy in the development of novel therapeutics. The reaction proceeds via the in-situ formation of an iminium ion intermediate, which is then reduced by a mild reducing agent.[6]

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations.[5][6] It is mild enough to not reduce the starting ketone but is sufficiently reactive to reduce the intermediate iminium ion. This selectivity avoids the formation of the corresponding alcohol byproduct. Sodium cyanoborohydride (NaBH₃CN) is another effective option, particularly in protic solvents like methanol.[5][6]

  • Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions using NaBH(OAc)₃ as they are compatible with the reagent and facilitate the reaction.[5] For NaBH₃CN, methanol is a suitable choice.[5]

  • pH Control: The reaction is typically carried out under mildly acidic conditions (e.g., using acetic acid) to facilitate iminium ion formation without promoting side reactions.

Experimental Protocol: Synthesis of Methyl 4-(benzylamino)piperidine-2-carboxylate

  • To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add benzylamine (1.1 eq) followed by acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

ReagentMolar Eq.
This compound1.0
Benzylamine1.1
Acetic Acid1.2
Sodium Triacetoxyborohydride1.5

Table 1: Stoichiometry for the Reductive Amination Protocol.

Workflow Diagram:

Reductive_Amination Start Dissolve this compound and Benzylamine in DCE Add_Acid Add Acetic Acid Start->Add_Acid Imine_Formation Stir for 1h (Imine Formation) Add_Acid->Imine_Formation Add_Reducing_Agent Add NaBH(OAc)₃ Imine_Formation->Add_Reducing_Agent Reaction Stir for 4-6h Add_Reducing_Agent->Reaction Quench Quench with NaHCO₃ (aq) Reaction->Quench Workup Extraction and Drying Quench->Workup Purification Column Chromatography Workup->Purification Product Methyl 4-(benzylamino)piperidine-2-carboxylate Purification->Product

Caption: Reductive amination workflow.

Wittig Reaction: Carbonyl Olefination for C4-Alkylidene Piperidines

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones.[7][8] Applying this reaction to this compound allows for the introduction of an exocyclic double bond at the C4 position, creating a versatile intermediate for further functionalization, such as Michael additions or olefin metathesis.

Causality Behind Experimental Choices:

  • Ylide Generation: The Wittig reagent (a phosphonium ylide) is typically generated in situ by treating a phosphonium salt with a strong base.[9] The choice of base depends on the nature of the ylide. For non-stabilized ylides (e.g., from methyltriphenylphosphonium bromide), strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required.[10] For stabilized ylides (containing an electron-withdrawing group), milder bases such as sodium methoxide or triethylamine can be employed.[10]

  • Reaction Conditions: The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, to prevent quenching of the highly basic ylide.[7]

  • Stereoselectivity: The stereochemical outcome of the Wittig reaction (E/Z selectivity) is dependent on the nature of the ylide.[8][10] Non-stabilized ylides generally favor the Z-alkene, while stabilized ylides tend to give the E-alkene.[10]

Experimental Protocol: Synthesis of Methyl 4-methylenepiperidine-2-carboxylate

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.3 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise. The solution will turn a characteristic deep yellow or orange color, indicating ylide formation.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back down to 0 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding water.

  • Extract the product with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • The crude product will contain triphenylphosphine oxide as a byproduct. Purify by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

ReagentMolar Eq.
This compound1.0
Methyltriphenylphosphonium bromide1.2
n-Butyllithium1.1

Table 2: Stoichiometry for the Wittig Olefination Protocol.

Reaction Scheme Diagram:

Wittig_Reaction Ylide_Formation Generate Ylide: Methyltriphenylphosphonium bromide + n-BuLi in THF Ketone_Addition Add this compound Ylide_Formation->Ketone_Addition Reaction Stir Overnight Ketone_Addition->Reaction Oxaphosphetane Oxaphosphetane Intermediate (transient) Reaction->Oxaphosphetane Elimination Elimination of Triphenylphosphine Oxide Oxaphosphetane->Elimination Product Methyl 4-methylenepiperidine-2-carboxylate Elimination->Product Mannich_Logic Start This compound N_Alkylation N-Alkylation with Bromoacetal Start->N_Alkylation Enamine_Formation Enamine Formation N_Alkylation->Enamine_Formation Deprotection Acetal Deprotection Enamine_Formation->Deprotection Cyclization Intramolecular Mannich Cyclization Deprotection->Cyclization Bicyclic_Product Functionalized Bicyclic Piperidine Cyclization->Bicyclic_Product

Caption: Intramolecular Mannich logic.

Conclusion

This compound is a highly versatile and valuable starting material for the synthesis of a wide range of functionalized piperidine derivatives. The orthogonal reactivity of its ketone and ester functionalities allows for the application of fundamental organic reactions such as reductive amination and Wittig olefination to generate diverse molecular scaffolds. Furthermore, its potential for elaboration into substrates for more complex transformations, like the Mannich reaction, opens avenues for the rapid construction of intricate bicyclic systems. The protocols and strategies outlined in this application note provide a solid foundation for researchers in medicinal chemistry and drug discovery to leverage this powerful building block in their synthetic endeavors.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • Dandárová, M., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(21), 5164. [Link]

  • Burke, S. D., & Danheiser, R. L. (Eds.). (1999). Handbook of Reagents for Organic Synthesis: Oxidizing and Reducing Agents. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction. Master Organic Chemistry. [Link]

  • Wikipedia. (2023, December 29). Wittig reaction. Wikipedia. [Link]

  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Organic Reactions. (1953). The Mannich Reaction. Organic Reactions, 1, 303-341. [Link]

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The Versatile Scaffolding of Methyl 4-oxopiperidine-2-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical development, the piperidine scaffold stands as a cornerstone of medicinal chemistry, lauded for its prevalence in a multitude of FDA-approved drugs.[1][2] This structural motif's significance is rooted in its ability to confer favorable physicochemical and pharmacokinetic properties upon drug candidates, enhancing their biological activity and selectivity while potentially mitigating toxicity.[1][3][4] Among the diverse array of piperidine-based building blocks, Methyl 4-oxopiperidine-2-carboxylate emerges as a particularly valuable, albeit nuanced, intermediate. Its bifunctional nature, featuring a ketone and an ester, provides synthetic chemists with a versatile handle for constructing complex molecular architectures targeting a wide range of therapeutic areas.

This technical guide, intended for researchers, scientists, and drug development professionals, delves into the practical applications of this compound. We will explore its synthesis, its strategic incorporation into drug candidates, and provide detailed protocols for its utilization, underscoring the causality behind experimental choices to ensure scientific integrity and reproducibility.

The Strategic Advantage of the 4-Oxopiperidine Moiety

The introduction of a ketone at the 4-position of the piperidine ring, combined with a carboxylate at the 2-position, offers several strategic advantages in drug design. The ketone can serve as a synthetic linchpin for a variety of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, allowing for the introduction of diverse substituents. The 2-carboxylate group, on the other hand, provides a site for amide bond formation, esterification, or reduction to a primary alcohol, further expanding the accessible chemical space. This dual functionality allows for the creation of intricate three-dimensional structures that can effectively interact with biological targets.

Synthesis of this compound: The Dieckmann Condensation

A classic and efficient method for the synthesis of cyclic β-keto esters like this compound is the Dieckmann condensation.[2] This intramolecular Claisen condensation involves the cyclization of a dicarboxylic ester in the presence of a base.[5] In the context of our target molecule, the starting material would be a suitably N-protected diester of a substituted glutaric acid.

The general workflow for this synthesis is depicted below:

dieckmann_condensation Start N-protected diester Base Base (e.g., NaOEt) Start->Base Deprotonation Intermediate Enolate Intermediate Cyclization Intramolecular Acyl Substitution Intermediate->Cyclization Nucleophilic Attack Product This compound (after workup and N-deprotection) Cyclization->Product

Caption: Dieckmann condensation for the synthesis of this compound.

Protocol: Synthesis of N-Benzyl-Methyl 4-oxopiperidine-2-carboxylate via Dieckmann Condensation

This protocol outlines the synthesis of the N-benzyl protected form of the title compound. The benzyl group can be removed later via hydrogenolysis.

Materials:

  • N-benzyl-bis(2-carbomethoxyethyl)amine

  • Sodium methoxide (NaOMe)

  • Toluene, anhydrous

  • Methanol, anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol under a nitrogen atmosphere.

  • Addition of Starting Material: Slowly add a solution of N-benzyl-bis(2-carbomethoxyethyl)amine (1 equivalent) in anhydrous toluene to the stirred solution of sodium methoxide at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: a. Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice-cold 1 M hydrochloric acid, adjusting the pH to ~7. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL). c. Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) and then with brine (1 x 100 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford N-benzyl-methyl 4-oxopiperidine-2-carboxylate.

Step Parameter Value/Condition Rationale
1BaseSodium methoxideA strong base is required to deprotonate the α-carbon to initiate the condensation.
2SolventTolueneAn inert, high-boiling solvent is suitable for this reaction.
3TemperatureRefluxThe reaction requires elevated temperature to proceed at a reasonable rate.
4WorkupAcid quenchNeutralizes the excess base and protonates the enolate to form the β-keto ester.
5PurificationColumn ChromatographyTo isolate the desired product from any unreacted starting material or byproducts.

Application in Pharmaceutical Development: A Versatile Intermediate

While direct incorporation of this compound into a marketed drug is not prominently documented in publicly available literature, its structural motifs are present in numerous pharmaceuticals. The true value of this compound lies in its role as a versatile intermediate that can be elaborated into more complex piperidine-containing active pharmaceutical ingredients (APIs).

Case Study: Synthesis of Fentanyl Analogues

The 4-anilinopiperidine scaffold is a key feature of potent opioid analgesics such as fentanyl and its analogues.[2] While the direct precursor to remifentanil is methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a related structure, the synthesis of such molecules often starts from a 4-piperidone derivative.[2] this compound can serve as a starting point for the synthesis of novel fentanyl analogues with modified substitution patterns.

The following workflow illustrates a hypothetical pathway for the elaboration of this compound into a fentanyl-like scaffold.

fentanyl_analogue_synthesis Start Methyl 4-oxopiperidine- 2-carboxylate ReductiveAmination Reductive Amination (e.g., with aniline, NaBH(OAc)3) Start->ReductiveAmination Anilinopiperidine 4-Anilino-piperidine- 2-carboxylate derivative ReductiveAmination->Anilinopiperidine AmideFormation Amide Formation (e.g., with propionyl chloride) Anilinopiperidine->AmideFormation FentanylScaffold Fentanyl-like Scaffold AmideFormation->FentanylScaffold

Caption: Hypothetical pathway to a fentanyl analogue from this compound.

Protocol: Reductive Amination of N-Benzyl-Methyl 4-oxopiperidine-2-carboxylate

This protocol details the reductive amination of the ketone to introduce an aniline moiety, a key step towards the 4-anilinopiperidine core.

Materials:

  • N-benzyl-methyl 4-oxopiperidine-2-carboxylate

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask containing a solution of N-benzyl-methyl 4-oxopiperidine-2-carboxylate (1 equivalent) in dichloroethane, add aniline (1.1 equivalents) and a catalytic amount of glacial acetic acid.

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes, then add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup: a. Quench the reaction by the slow addition of saturated sodium bicarbonate solution. b. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). c. Combine the organic layers and wash with brine (1 x 50 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-anilinopiperidine derivative.

Future Perspectives

The utility of this compound and its derivatives is far from exhausted. With the advent of new synthetic methodologies, such as C-H activation and photoredox catalysis, the potential to functionalize the piperidine ring in novel ways continues to expand.[2] This will undoubtedly lead to the discovery of new drug candidates with improved therapeutic profiles. The strategic application of this versatile building block will continue to be a valuable tool in the arsenal of medicinal chemists for years to come.

References

  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • Thieme E-Books & E-Journals. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]

  • Google Patents. (2014).
  • Chemistry LibreTexts. (2024). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

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Protocols for the N-Alkylation of Methyl 4-Oxopiperidine-2-carboxylate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The N-substituted piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. The nitrogen atom's substitution plays a pivotal role in modulating the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles. Methyl 4-oxopiperidine-2-carboxylate is a versatile synthetic intermediate, offering multiple points for diversification. This guide provides detailed application notes and protocols for the N-alkylation of this key building block, empowering researchers, scientists, and drug development professionals to efficiently synthesize libraries of novel compounds.

This document will delve into the most common and effective strategies for N-alkylation: reductive amination and direct alkylation with alkyl halides. Additionally, it will cover the palladium-catalyzed Buchwald-Hartwig amination for the synthesis of N-aryl derivatives. The protocols are presented with an emphasis on the underlying chemical principles, providing a robust framework for adaptation and optimization.

Reductive Amination: A Versatile and Mild Approach

Reductive amination is a powerful and widely used method for the formation of C-N bonds, converting a carbonyl group and an amine into a secondary or tertiary amine via an imine or iminium ion intermediate.[1][2] This one-pot procedure is favored for its mild reaction conditions and broad substrate scope.[3][4]

The Underlying Chemistry: From Imine to Amine

The reaction proceeds in two key steps:

  • Imine/Iminium Ion Formation: The secondary amine of the piperidone attacks the carbonyl group of an aldehyde or ketone to form a hemiaminal intermediate. Under weakly acidic conditions, this intermediate readily dehydrates to form a resonance-stabilized iminium ion.[5]

  • Reduction: A mild reducing agent, selectively reduces the iminium ion to the corresponding tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation as it is selective for the iminium ion over the ketone of the piperidone starting material and is compatible with a wide range of functional groups.[3][4]

Reductive_Amination_Mechanism cluster_0 Imine/Iminium Ion Formation cluster_1 Reduction Piperidone This compound Hemiaminal Hemiaminal Intermediate Piperidone->Hemiaminal + Aldehyde Aldehyde Aldehyde (R'-CHO) Aldehyde->Hemiaminal Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H₂O (Acid Catalyst) Product N-Alkyl-4-oxopiperidine-2-carboxylate Iminium_Ion->Product + [H⁻] Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Product caption Mechanism of Reductive Amination.

Protocol: Reductive Amination with Aldehydes using Sodium Triacetoxyborohydride

This protocol describes a general procedure for the N-alkylation of this compound with a variety of aldehydes.

Materials:

  • This compound hydrochloride

  • Aldehyde (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Triethylamine (Et₃N) (1.2 equivalents, if starting from the hydrochloride salt)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard work-up equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound hydrochloride (1.0 equivalent) and anhydrous DCE or THF.

  • If using the hydrochloride salt, add triethylamine (1.2 equivalents) and stir for 10 minutes at room temperature.

  • Add the aldehyde (1.1 equivalents) to the stirred suspension.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equivalents). A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Data Presentation: Reductive Amination of 4-Piperidones

The following table summarizes representative quantitative data for the reductive amination of N-Boc-4-piperidone, a close analog of the target molecule. These conditions can serve as a starting point for the optimization of the N-alkylation of this compound.[6]

Aldehyde/KetoneAmineReducing AgentSolventTime (h)Yield (%)
AnilineN-Boc-4-piperidoneNaBH(OAc)₃CH₂Cl₂-75-85
CyclohexanoneBenzylamineNaBH(OAc)₃DCE298
AcetophenonePyrrolidineNaBH(OAc)₃DCE4885
4-Piperidone HClBenzylamineNaBH(OAc)₃DCE280

Direct N-Alkylation with Alkyl Halides: A Classical and Cost-Effective Method

Direct N-alkylation with alkyl halides is a fundamental and straightforward approach to forming C-N bonds. This method is often favored for its simplicity and the wide availability of alkyl halide building blocks.[7]

The Underlying Chemistry: SN2 Displacement

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A base is required to neutralize the hydrohalic acid byproduct and regenerate the free amine for further reaction.[8]

Direct_Alkylation_Mechanism cluster_0 Nucleophilic Attack cluster_1 Product Formation Piperidone This compound Transition_State Sₙ2 Transition State Piperidone->Transition_State Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Transition_State Product N-Alkyl-4-oxopiperidine-2-carboxylate Transition_State->Product Byproduct HX Transition_State->Byproduct caption Mechanism of Direct N-Alkylation.

Protocol: Direct N-Alkylation with Alkyl Halides using Potassium Carbonate

This protocol outlines a general and robust method for the N-alkylation of this compound using an alkyl halide and potassium carbonate as the base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.2 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered (1.5-2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard work-up equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous DMF or ACN.

  • Add finely powdered anhydrous potassium carbonate (1.5-2.0 equivalents) to the stirred solution.

  • Slowly add the alkyl halide (1.1-1.2 equivalents) to the reaction mixture at room temperature. For highly reactive alkyl halides, consider cooling the mixture to 0 °C before addition.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyl halide. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Dilute the filtrate with ethyl acetate and wash successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated product.

Data Presentation: Direct N-Alkylation of Piperidine Derivatives

The following table summarizes typical reaction conditions and yields for the direct N-alkylation of piperidine, which can be adapted for this compound.[7][9]

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃DMFRoom Temp-Good
Ethyl BromideK₂CO₃DMFRoom Temp-Good
Benzyl BromideK₂CO₃EtOH80 (Microwave)0.67Good
Benzyl ChlorideDIPEADCMRoom TempOvernightGood

Buchwald-Hartwig N-Arylation: Accessing Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of C-N bonds, particularly for the formation of N-aryl and N-heteroaryl amines.[2][5] This powerful method allows for the coupling of a wide range of amines with aryl halides and triflates under relatively mild conditions.[10]

The Underlying Chemistry: A Palladium Catalytic Cycle

The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The N-arylated product is formed via reductive elimination, regenerating the Pd(0) catalyst.[2][5]

Buchwald_Hartwig_Workflow Start Combine Reactants: - this compound - Aryl Halide - Palladium Catalyst - Ligand - Base - Anhydrous Solvent Reaction Heat Reaction Mixture (e.g., 80-110 °C) Start->Reaction Monitoring Monitor Progress (TLC or LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool to Room Temperature and Perform Aqueous Work-up Monitoring->Workup Complete Purification Purify by Column Chromatography Workup->Purification Product N-Aryl-4-oxopiperidine-2-carboxylate Purification->Product caption Experimental Workflow for Buchwald-Hartwig N-Arylation.

Protocol: Buchwald-Hartwig N-Arylation

This protocol provides a general procedure for the N-arylation of this compound with aryl halides. The choice of catalyst, ligand, and base is crucial for the success of this reaction and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene, 4-chloroanisole) (1.0-1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (2-10 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) (1.5-2.0 equivalents)

  • Anhydrous toluene or dioxane

  • Standard work-up and purification equipment

Procedure:

  • To a dry Schlenk tube or round-bottom flask, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.

  • Add the aryl halide and this compound.

  • Add the anhydrous solvent and degas the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Data Presentation: Buchwald-Hartwig Amination of Secondary Amines

The following table summarizes representative quantitative data for the Buchwald-Hartwig N-arylation of morpholine, a cyclic secondary amine, which can serve as a guide for the N-arylation of this compound.[8]

Aryl HalideAmineCatalystLigandBaseSolventTemp (°C)TimeYield (%)
4-BromotolueneMorpholinePd(OAc)₂(NHC)Pd(allyl)ClNaOtBuTolueneRoom Temp1 min98
4-BromoanisoleMorpholinePd(OAc)₂(NHC)Pd(allyl)ClNaOtBuTolueneRoom Temp5 min90
4-ChloroanisolePiperidinePd(OAc)₂(NHC)Pd(allyl)ClNaOtBuTolueneRoom Temp15 min43

Conclusion

The N-alkylation of this compound is a critical transformation for the generation of novel chemical entities in drug discovery. This guide has provided detailed protocols and the underlying scientific principles for three powerful N-alkylation strategies: reductive amination, direct alkylation, and Buchwald-Hartwig amination. By understanding the nuances of each method, researchers can effectively synthesize a diverse range of N-substituted piperidine derivatives, paving the way for the discovery of new therapeutic agents. The provided protocols and data tables serve as a solid foundation for further optimization and exploration of this important class of molecules.

References

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  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

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  • Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google P
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  • Process for producing 4-arylpiperidine-3-carbinols and related compounds - Google P
  • Help with N-Alkylation gone wrong : r/chemistry - Reddit. [Link]

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Application Notes and Protocols for the Stereoselective Synthesis of Methyl 4-Oxopiperidine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 4-Oxopiperidine-2-carboxylates in Modern Drug Discovery

The 4-oxopiperidine-2-carboxylate scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals. The stereochemistry at the C2 position, and potentially other centers, is often critical for target engagement, potency, and pharmacokinetic properties. Consequently, the development of robust and efficient methods for the stereoselective synthesis of these derivatives is a significant endeavor for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of modern catalytic strategies, complete with detailed protocols and mechanistic insights, to facilitate the synthesis of these valuable chiral building blocks.

Strategic Approaches to Stereocontrol

The synthesis of enantioenriched methyl 4-oxopiperidine-2-carboxylate derivatives can be broadly categorized into several key strategies. The choice of method often depends on the desired stereoisomer, available starting materials, and scalability requirements. This document will focus on three powerful and widely adopted approaches:

  • Organocatalytic Asymmetric Mannich and Michael Reactions: Leveraging small chiral organic molecules to catalyze the formation of the piperidine ring with high stereocontrol.

  • Transition-Metal Catalyzed Asymmetric Hydrogenation: Employing chiral metal complexes to achieve enantioselective reduction of prochiral pyridinium or dihydropyridinone precursors.

  • Enzymatic Kinetic Resolution: Utilizing enzymes to selectively transform one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer.

Part 1: Organocatalytic Strategies for Piperidone Ring Construction

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative with often mild reaction conditions and high stereoselectivity. For the construction of the 4-oxopiperidine-2-carboxylate core, the asymmetric Mannich and aza-Michael reactions are particularly effective.

Proline-Catalyzed Asymmetric Mannich Reaction

The L-proline-catalyzed three-component Mannich reaction is a classic and highly effective method for constructing the piperidine skeleton.[1][2] This reaction typically involves an aldehyde, an amine, and a ketone, and proceeds through a chiral enamine intermediate formed from proline and the ketone.

Mechanistic Rationale: L-proline reacts with a ketone (the Mannich donor) to form a chiral enamine. This enamine then attacks an in-situ formed imine (the Mannich acceptor), generated from an aldehyde and an amine. The stereochemistry is controlled by the proline catalyst, which directs the facial selectivity of the enamine attack on the imine.

Protocol 1: Proline-Catalyzed Asymmetric Mannich Reaction for a Substituted Piperidine Precursor

This protocol describes a general procedure for the synthesis of a highly functionalized piperidine precursor, which can be further elaborated to the target this compound.

Reaction Scheme:

Proline_Catalyzed_Mannich_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Aldehyde R1-CHO Mannich_Adduct β-Amino Ketone Aldehyde->Mannich_Adduct + Amine R2-NH2 Amine->Mannich_Adduct + Ketone R3-CO-R4 Ketone->Mannich_Adduct + Proline L-Proline Proline->Mannich_Adduct cat.

Figure 1: General workflow for the Proline-Catalyzed Mannich Reaction.

Materials:

  • Aldehyde (e.g., glyoxylate derivative)

  • Amine (e.g., p-anisidine)

  • Ketone (e.g., acetone)

  • L-Proline (20-30 mol%)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

Procedure:

  • To a solution of the aldehyde (1.0 equiv) and amine (1.0 equiv) in DMF (0.5 M), add the ketone (3.0 equiv).

  • Add L-proline (0.2 equiv) to the mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino ketone.

Expected Outcome: This reaction typically provides the Mannich adduct in good yields (50-90%) and high enantioselectivities (often >90% ee).[1] The resulting product can then be subjected to further transformations, such as cyclization and functional group manipulations, to yield the target this compound.

Chiral Phosphoric Acid-Catalyzed Aza-Michael Reaction

Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a wide range of asymmetric transformations.[3] In the context of piperidone synthesis, CPAs can catalyze the intramolecular aza-Michael addition of an amine to an α,β-unsaturated ester, leading to the formation of the 4-oxopiperidine-2-carboxylate ring with high enantioselectivity.

Mechanistic Rationale: The chiral phosphoric acid activates the α,β-unsaturated ester by protonating the carbonyl oxygen, rendering the β-position more electrophilic. Simultaneously, the conjugate base of the CPA can interact with the amine nucleophile, positioning it for a stereoselective conjugate addition.

Protocol 2: Chiral Phosphoric Acid-Catalyzed Intramolecular Aza-Michael Cyclization

This protocol outlines a general procedure for the enantioselective synthesis of a 4-oxopiperidine-2-carboxylate derivative via an intramolecular aza-Michael reaction.

Reaction Scheme:

CPA_Catalyzed_Aza_Michael cluster_reactant Reactant cluster_catalyst Catalyst cluster_product Product Substrate Acyclic Amino-Enoate Product This compound Substrate->Product CPA Chiral Phosphoric Acid CPA->Product cat. Rh_Catalyzed_Hydrogenation cluster_reactant Reactant cluster_catalyst Catalyst cluster_reagent Reagent cluster_product Product Substrate Pyridinium Salt Product Chiral Piperidine Substrate->Product Rh_Catalyst [Rh(COD)Cl]2 / Chiral Ligand Rh_Catalyst->Product cat. Hydrogen H2 gas Hydrogen->Product + Enzymatic_Kinetic_Resolution cluster_reactant Reactant cluster_reagents Reagents cluster_products Products Substrate Racemic 4-Hydroxypiperidine-2-carboxylate A A: Acylated Enantiomer Substrate->A B B: Unreacted Enantiomer Substrate->B Enzyme Lipase (e.g., CAL-B) Enzyme->A cat. Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->A +

Sources

The Versatile Scaffold: Methyl 4-oxopiperidine-2-carboxylate in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Oxopiperidine-2-carboxylate Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands as a privileged scaffold, forming the core of numerous approved therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for engaging with biological targets. Within this class of heterocycles, Methyl 4-oxopiperidine-2-carboxylate emerges as a particularly valuable and versatile synthetic intermediate.

This bifunctional molecule, possessing a reactive ketone at the C4 position and a carboxylate at C2, offers orthogonal handles for chemical modification. This dual reactivity allows for the systematic and controlled introduction of molecular complexity, paving the way for the synthesis of a diverse array of bioactive compounds. The constrained nature of the piperidine ring, further influenced by the sp2 hybridized ketone, allows for the creation of conformationally restricted analogues of amino acids and other biomolecules, a key strategy in enhancing potency and selectivity in drug design.[1]

This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and protocols for its elaboration into key bioactive structural motifs. We will delve into the chemical principles underpinning these transformations and provide practical, field-proven methodologies for their execution.

Core Synthetic Strategies and Applications

The synthetic potential of this compound can be broadly categorized into three key areas of transformation:

  • Functionalization at the C4-Ketone: The ketone moiety is a versatile functional group that can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

  • Modification of the C2-Carboxylate: The ester group can be hydrolyzed, amidated, or reduced to introduce further diversity.

  • Derivatization of the Piperidine Nitrogen: The secondary amine allows for N-alkylation or N-acylation to modulate the physicochemical properties and biological activity of the final compounds.

The strategic combination of these transformations allows for the construction of complex molecular architectures with therapeutic potential.

Application I: Synthesis of Spirocyclic Scaffolds - The Gateway to Novel Chemical Space

Spirocyclic systems, where two rings share a single atom, are of increasing interest in drug discovery due to their rigid three-dimensional structures that can effectively probe biological targets. The C4-ketone of this compound is an ideal starting point for the construction of spirocyclic systems, particularly spirooxindoles, which are core structures in many anticancer agents.[2][3]

Scientific Rationale: The [3+2] Cycloaddition Approach

A powerful method for the synthesis of spirooxindoles is the [3+2] cycloaddition reaction of an azomethine ylide with a suitable dipolarophile.[4] In this context, the exocyclic double bond formed from the Knoevenagel condensation of this compound with isatin can act as the dipolarophile. The azomethine ylide is typically generated in situ from the decarboxylation of an α-amino acid.

Experimental Workflow: Synthesis of Spirooxindoles

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: [3+2] Cycloaddition A Methyl 4-oxopiperidine- 2-carboxylate E Knoevenagel Adduct A->E B Isatin B->E C Piperidine (catalyst) C->E catalysis D Ethanol (solvent) D->E solvent F Knoevenagel Adduct I Spirooxindole Product F->I G L-Proline G->I in situ azomethine ylide H Methanol (solvent) H->I solvent G cluster_0 Stereoselective Reduction cluster_1 Optional: Diastereomer Separation A Methyl 4-oxopiperidine- 2-carboxylate D Diastereomeric Mixture of Methyl 4-hydroxypiperidine-2-carboxylates A->D B Reducing Agent (e.g., NaBH4, L-Selectride) B->D reduction C Methanol (solvent) C->D solvent E Diastereomeric Mixture F Column Chromatography E->F G Isolated cis- and trans-isomers F->G

Sources

Application Notes and Protocols: Synthesis of Novel Pharmaceutical Scaffolds from Methyl 4-oxopiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing as a core scaffold in a vast array of pharmaceuticals across numerous therapeutic areas.[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional vector for substituents to engage with biological targets. Methyl 4-oxopiperidine-2-carboxylate is a particularly valuable and versatile starting material for drug discovery programs. This chiral building block possesses three distinct points for chemical modification: the secondary amine at the 1-position, the ketone at the 4-position, and the methyl ester at the 2-position. This trifecta of functionality allows for the rapid generation of diverse and structurally complex compound libraries.

This guide provides detailed application notes and validated protocols for the derivatization of this compound, focusing on transformations that yield novel scaffolds with high potential for pharmaceutical development. We will explore the causality behind key experimental choices, offering insights grounded in established mechanistic principles to empower researchers in their synthetic endeavors.

Application Note I: Strategic Modification of the C4-Ketone

The ketone at the C4 position is arguably the most versatile handle for introducing significant structural diversity. It can be transformed into a range of functional groups and serves as an anchor point for constructing complex molecular architectures, including spirocyclic systems which are of high interest in modern drug design for their inherent three-dimensionality.[2][3]

Protocol 1.1: Synthesis of 4-Amino-piperidine Scaffolds via Reductive Amination

Principle of the Method: Reductive amination is a robust and highly efficient method for forming C-N bonds. The reaction proceeds in two stages: the initial condensation of the ketone with a primary or secondary amine to form an iminium ion intermediate, followed by the in-situ reduction of this intermediate to the corresponding amine. The choice of reducing agent is critical for success. While strong hydrides like NaBH₄ can be used, they can also prematurely reduce the starting ketone.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the preferred reagent for this one-pot transformation.[5] It is a mild and selective reducing agent that readily reduces the protonated iminium ion intermediate much faster than it reduces the starting ketone, thereby minimizing side reactions and maximizing the yield of the desired product.[4][5]

Experimental Protocol:

  • To a solution of this compound hydrochloride (1.0 eq) and the desired primary or secondary amine (1.1 eq) in 1,2-dichloroethane (DCE, 0.1 M), add acetic acid (2.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-piperidine derivative.

Workflow: Reductive Amination

cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification start Dissolve Ketone & Amine in DCE + Acetic Acid stir1 Stir 1h at RT (Imine Formation) start->stir1 add_stab Portion-wise addition of STAB stir1->add_stab stir2 Stir 12-24h at RT (Monitor by LC-MS) add_stab->stir2 quench Quench with aq. NaHCO₃ stir2->quench extract Extract with DCM quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify product Final Product purify->product

Caption: General workflow for one-pot reductive amination.

Representative Data:

EntryAmineTime (h)Yield (%)Purity (LC-MS)
1Benzylamine1685>98%
2Aniline2078>97%
3Morpholine1291>99%
4Cyclopropylamine1881>98%
Protocol 1.2: Olefination of the C4-Ketone via the Wittig Reaction

Principle of the Method: The Wittig reaction is a powerful method for converting ketones into alkenes.[6] The reaction involves a phosphonium ylide (the Wittig reagent) which attacks the carbonyl carbon. The reaction is believed to proceed through a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.[7][8] This intermediate rapidly collapses to form the desired alkene and triphenylphosphine oxide. The formation of the extremely stable phosphorus-oxygen double bond is the thermodynamic driving force for the reaction.[7] The stereochemical outcome (E vs. Z alkene) is highly dependent on the nature of the ylide.

  • Non-stabilized ylides (e.g., R=alkyl) react rapidly and irreversibly, typically favoring the formation of the Z-alkene.

  • Stabilized ylides (e.g., R=ester, ketone) are less reactive, allowing for equilibration of intermediates, which generally leads to the thermodynamically more stable E-alkene.[9]

Experimental Protocol:

  • Suspend the appropriate phosphonium salt (1.2 eq) in dry THF (0.2 M) under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to -78 °C or 0 °C, depending on the base used.

  • Add a strong base (e.g., n-BuLi, NaHMDS, KHMDS) (1.1 eq) dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).

  • Stir the mixture for 1 hour at the same temperature.

  • Add a solution of N-protected this compound (1.0 eq) in dry THF dropwise. Note: The piperidine nitrogen should be protected (e.g., with a Boc or Cbz group) to prevent it from acting as a base.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to separate the alkene product from triphenylphosphine oxide.

Wittig

Caption: Pathway for three-component spiro-oxindole synthesis.

Application Note III: N-Functionalization for Property Modulation

Modifying the piperidine nitrogen is a fundamental strategy in medicinal chemistry to fine-tune a compound's properties, including its basicity (pKa), lipophilicity (logP), and ability to form key hydrogen bonds with a target protein.

Protocol 3.1: General Procedure for N-Alkylation

Principle of the Method: N-alkylation is a straightforward Sₙ2 reaction where the nucleophilic piperidine nitrogen displaces a leaving group from an alkyl halide or sulfonate. The reaction is typically carried out in the presence of a mild, non-nucleophilic base to neutralize the acid formed during the reaction and prevent the formation of the protonated, non-nucleophilic ammonium salt. Potassium carbonate (K₂CO₃) is a common and cost-effective choice, and solvents like acetonitrile (ACN) or dimethylformamide (DMF) are used to ensure solubility of the reagents.

Experimental Protocol:

  • To a solution of this compound hydrochloride (1.0 eq) in acetonitrile (0.2 M), add potassium carbonate (3.0 eq).

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq).

  • Heat the mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography if necessary.

Representative Data:

EntryAlkylating AgentTemp (°C)Time (h)Yield (%)
1Benzyl Bromide60694
2Ethyl Iodide60888
3Propargyl Bromide50492

Conclusion

This compound is a powerful and economically viable starting material for the construction of novel, drug-like molecules. The protocols detailed herein provide reliable and scalable methods for derivatizing this scaffold at its key reactive positions. By strategically applying transformations such as reductive amination, Wittig olefination, multicomponent cycloadditions, and N-alkylation, researchers can rapidly access diverse chemical libraries with significant potential for identifying next-generation therapeutic agents.

References

  • Hassaneen, H. M., et al. (2022). Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Results in Chemistry, 4, 100302. [Link]

  • Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793–802. [Link]

  • O'Connell, S., et al. (2018). Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. [Link]

  • Sanchez, J. P., et al. (1998). Synthesis of new piperidine and cyclohexylamino-spiro derivatives as potential anticalcium agents. Il Farmaco, 53(8-9), 562-568. [Link]

  • Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. Total Synthesis. [Link]

  • Reiss, J. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Organic Reactions. (n.d.). The Wittig Reaction. Organic Reactions. [Link]

  • Wikipedia. (n.d.). Wittig reaction. Wikipedia. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]

  • Reiss, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Vitaku, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(19), 5867. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 4-oxopiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the industrial-scale synthesis of Methyl 4-oxopiperidine-2-carboxylate, a key heterocyclic building block in modern drug discovery and development. The protocol is designed for researchers, process chemists, and drug development professionals, focusing on a robust and scalable synthetic strategy employing a Dieckmann condensation. This guide emphasizes the causality behind experimental choices, process safety, and validation, ensuring a reproducible and efficient manufacturing process.

Introduction and Strategic Overview

This compound is a valuable intermediate in the synthesis of a wide range of pharmacologically active compounds, including agonists and antagonists for various receptors. Its rigid, piperidone core allows for the precise spatial orientation of substituents, making it a privileged scaffold in medicinal chemistry.

For industrial production, a synthetic route must be cost-effective, high-yielding, scalable, and safe. After evaluating several potential pathways, the strategy detailed here is centered around an intramolecular Dieckmann condensation . This approach is advantageous due to the accessibility of starting materials and its proven reliability in forming five- and six-membered rings.[1][2]

The overall strategy involves three key stages:

  • Synthesis of the Acyclic Precursor: Formation of an N-protected amino-diester. The N-benzyl group is selected as the protecting group due to its stability and well-established methods for its removal via catalytic hydrogenolysis.[3][4]

  • Intramolecular Cyclization: The core piperidone ring is forged using a base-mediated Dieckmann condensation.

  • Deprotection and Isolation: Removal of the N-benzyl group to yield the final product, followed by purification.

This guide will provide detailed protocols for each of these critical stages.

Process Chemistry and Mechanistic Insights

Stage 1: Synthesis of the Acyclic Diester Precursor

The synthesis begins with the N-alkylation of diethyl aminomalonate with ethyl acrylate, followed by N-benzylation. For the purpose of this guide, we will start from the commercially available N-benzyl protected diester precursor, Diethyl 2-(N-benzyl-N-(2-ethoxycarbonylethyl)amino)malonate . The choice of an N-benzyl protecting group is strategic for industrial scale; it is stable under the basic conditions of the Dieckmann cyclization and can be removed efficiently under mild catalytic hydrogenation conditions.[5]

Stage 2: The Dieckmann Condensation

The cornerstone of this synthesis is the intramolecular cyclization of the N-benzyl protected diester to form the β-keto ester. This reaction is a classic example of a Dieckmann condensation, which is mechanistically analogous to the intermolecular Claisen condensation.[2]

Mechanism:

  • Enolate Formation: A strong base, typically sodium methoxide or sodium ethoxide, deprotonates the α-carbon of one of the ester groups, forming a nucleophilic enolate.

  • Intramolecular Attack: The enolate attacks the carbonyl carbon of the other ester group in an intramolecular fashion, forming a cyclic tetrahedral intermediate.

  • Ring Closure: The intermediate collapses, expelling an alkoxide (methoxide or ethoxide) as a leaving group to form the cyclic β-keto ester.

  • Driving the Equilibrium: The resulting β-keto ester has a highly acidic proton between the two carbonyl groups. The alkoxide base deprotonates this position, forming a stabilized enolate. This irreversible deprotonation step is crucial as it drives the reaction equilibrium towards the product.[1] An acidic workup is required in the final step to reprotonate this position and yield the neutral product.

Dieckmann_Mechanism

Detailed Application Protocols

Safety Preamble: Before commencing any work, a thorough risk assessment must be conducted.[6] All operations should be performed in a well-ventilated area or fume hood, with personnel equipped with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves. Emergency shower and eyewash stations must be accessible.

Protocol 1: Large-Scale Dieckmann Cyclization

This protocol describes the cyclization of Diethyl 2-(N-benzyl-N-(2-ethoxycarbonylethyl)amino)malonate to yield Methyl 1-benzyl-4-oxopiperidine-2-carboxylate.

Raw Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Diethyl 2-(N-benzyl-N-(2-ethoxycarbonylethyl)amino)malonate≥95%Industrial SupplierStarting Material
Sodium Methoxide (NaOMe)30% solution in MethanolIndustrial SupplierStrong base, handle with care
TolueneAnhydrousIndustrial SupplierReaction Solvent
MethanolAnhydrousIndustrial SupplierCo-solvent
Hydrochloric Acid (HCl)37% (conc.)Industrial SupplierFor acidic workup
Saturated Sodium Bicarbonate SolutionN/APrepared in-houseFor neutralization
Brine (Saturated NaCl solution)N/APrepared in-houseFor washing
Anhydrous Magnesium Sulfate (MgSO₄)N/AIndustrial SupplierDrying agent

Procedure:

  • Reactor Setup: Charge a 500 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe with 200 L of anhydrous toluene.

  • Reagent Charging: Under a nitrogen atmosphere, add 50.0 kg of Diethyl 2-(N-benzyl-N-(2-ethoxycarbonylethyl)amino)malonate to the reactor.

  • Base Addition: With vigorous stirring, slowly add 30.0 kg of a 30% sodium methoxide solution in methanol over a period of 2 hours, maintaining the internal temperature below 30°C. Causality: Slow addition is critical to control the exotherm of the reaction and prevent runaway conditions.[7]

  • Reaction: Heat the reaction mixture to 80-85°C and maintain for 6-8 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Cooling and Quenching: Cool the reaction mixture to 0-5°C using a cooling jacket. Slowly and carefully quench the reaction by adding 100 L of cold water.

  • Acidification: Adjust the pH of the aqueous layer to ~2-3 by the slow addition of concentrated hydrochloric acid, keeping the temperature below 15°C.

  • Phase Separation: Stop the stirrer and allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with 50 L of saturated sodium bicarbonate solution and 50 L of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 1-benzyl-4-oxopiperidine-2-carboxylate as an oil.

Protocol 2: N-Debenzylation via Catalytic Hydrogenolysis

This protocol describes the removal of the N-benzyl protecting group to yield the final product.

Raw Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Crude Methyl 1-benzyl-4-oxopiperidine-2-carboxylateN/AFrom Protocol 1Substrate
Palladium on Carbon (10% Pd/C)50% wetIndustrial SupplierCatalyst, handle carefully
MethanolReagent GradeIndustrial SupplierSolvent
Ammonium Formate≥97%Industrial SupplierHydrogen donor

Procedure:

  • Reactor Setup: In a suitable hydrogenation reactor, dissolve the crude product from Protocol 1 in 250 L of methanol.

  • Catalyst Addition: Under a nitrogen blanket, carefully add 2.5 kg of 10% Pd/C (50% wet) catalyst. Safety Note: Palladium on carbon can be pyrophoric when dry. Handle as a slurry or under an inert atmosphere.

  • Hydrogen Donor Addition: Add 20.0 kg of ammonium formate in portions. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and stir for 4-6 hours. Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

  • Catalyst Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with methanol (2 x 20 L). Safety Note: Do not allow the filter cake to dry. Quench the catalyst-containing Celite pad with water before disposal.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the methanol.

Protocol 3: Product Isolation and Purification
  • Extraction: To the residue from Protocol 2, add 100 L of water and 150 L of ethyl acetate. Adjust the pH to 9-10 with a 2M sodium hydroxide solution.

  • Phase Separation: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 L).

  • Washing and Drying: Combine the organic extracts, wash with brine (50 L), and dry over anhydrous magnesium sulfate.

  • Final Concentration: Filter and concentrate the solution under reduced pressure to yield crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or by recrystallization of its hydrochloride salt. For recrystallization, dissolve the crude product in isopropanol and add a stoichiometric amount of HCl in isopropanol. Cool the solution to 0-5°C to induce crystallization. Filter the solid, wash with cold isopropanol, and dry under vacuum to yield the final product as its hydrochloride salt with high purity.

Workflow

Process Safety and Environmental Considerations

  • Reagent Hazards: Sodium methoxide is corrosive and flammable. Toluene is a flammable liquid with potential reproductive toxicity. Concentrated HCl is highly corrosive. Handle all chemicals in accordance with their Safety Data Sheets (SDS).

  • Reaction Hazards: The Dieckmann condensation is exothermic and requires careful temperature control to prevent a runaway reaction.[7] Hydrogenolysis with Pd/C involves a flammable solvent (methanol) and a potentially pyrophoric catalyst. The use of ammonium formate avoids the need for high-pressure hydrogen gas, which is a significant safety advantage on a large scale.

  • Waste Management: Aqueous waste streams should be neutralized before disposal. Solvent waste containing toluene and methanol must be collected and disposed of according to local environmental regulations. The palladium catalyst should be recovered or disposed of as hazardous waste.

Quality Control and Analytical Methods

ParameterMethodSpecification
Identity¹H NMR, ¹³C NMR, MSConforms to structure
PurityHPLC≥ 98.0% (as HCl salt)
AppearanceVisualWhite to off-white solid
Residual SolventsGC-HSAs per ICH guidelines

Conclusion

The synthetic route and protocols detailed in this application note present a robust, scalable, and industrially viable method for the manufacture of this compound. By leveraging a strategic Dieckmann condensation and a safe catalytic transfer hydrogenolysis for deprotection, this process provides high yields of a high-purity product. Adherence to the outlined procedures, safety protocols, and quality control measures will ensure a successful and reproducible large-scale synthesis campaign.

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  • BenchChem. (2025). A Comparative Guide to Catalysts for Beta-Keto Ester Synthesis.
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  • BenchChem. (2025). avoiding N-debenzylation during piperidine modification.
  • EvitaChem. (n.d.). Buy Diethyl (Boc-amino)malonate (EVT-310332) | 102831-44-7.
  • BenchChem. (n.d.). Diethyl (Boc-amino)malonate | 102831-44-7.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Organic Syntheses. (n.d.). diethyl aminomalonate hydrochloride.
  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • Sigma-Aldrich. (n.d.). Diethyl (Boc-amino)malonate 97 | 102831-44-7.
  • Chemistry LibreTexts. (2024, January 15). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization.
  • Patsnap. (n.d.). Preparation method of diethyl aminomalonate hydrochloride.
  • ResearchGate. (n.d.). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Request PDF].
  • Wikipedia. (n.d.). Dieckmann condensation.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-oxopiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis of Methyl 4-oxopiperidine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic underpinnings of the reaction to provide not just solutions, but a deeper understanding of the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most established and widely used method is the intramolecular Dieckmann condensation of a diester, specifically diethyl 4-(methoxycarbonylmethylamino)pentanedioate or a similar precursor.[1][2] This reaction involves treating the acyclic diester with a strong base to induce cyclization, forming the desired β-keto ester, which is the piperidone ring. The choice of base and reaction conditions is critical for achieving high yields.

Q2: Why is the N-protecting group important in this synthesis?

A2: An N-protecting group, such as benzyl (Bn) or tert-butyloxycarbonyl (Boc), is crucial for two primary reasons. First, it prevents the secondary amine from participating in unwanted side reactions, such as intermolecular condensation or acting as a base. Second, it enhances the solubility of the starting materials in organic solvents typically used for the Dieckmann condensation. The choice of protecting group can also influence the stereochemical outcome in related syntheses and should be selected based on its stability under the reaction conditions and the ease of its subsequent removal.

Q3: What are the key critical-to-quality parameters that I must control to maximize my yield?

A3: To maximize the yield of this compound, you must meticulously control the following parameters:

  • Base Selection and Stoichiometry: A strong, non-nucleophilic base is required. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are common choices. At least one full equivalent of base is mechanistically necessary to drive the reaction to completion by deprotonating the product.[1]

  • Anhydrous Conditions: The Dieckmann condensation is highly sensitive to moisture. Water can quench the base and hydrolyze the ester functionalities, leading to significantly lower yields. All glassware must be oven-dried, and anhydrous solvents must be used.

  • Reaction Temperature: The initial deprotonation is often performed at a low temperature (e.g., 0 °C) to control the reaction rate. The cyclization step may require heating (reflux) to proceed at a reasonable rate. The optimal temperature profile should be determined empirically.

  • Reaction Concentration: The reaction should be run under dilute conditions to favor the intramolecular Dieckmann condensation over the intermolecular Claisen condensation, which can lead to oligomeric byproducts.[3]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Problem: Very low or no product yield after Dieckmann condensation.
Potential Cause Explanation & Solution
Inactive Base Sodium hydride (NaH), a common choice, can degrade upon prolonged or improper storage. A gray, rather than white, appearance can indicate reduced activity. Solution: Use fresh, high-quality NaH from a newly opened container. If using a dispersion in mineral oil, ensure you are accurately weighing the active reagent.
Insufficient Base The Dieckmann condensation is an equilibrium process. The final deprotonation of the β-keto ester product by the base drives the reaction to completion. Using less than one equivalent of base will result in an incomplete reaction. Solution: Use at least 1.1 to 1.2 equivalents of a strong base like NaH. Some protocols may even use up to 2 equivalents to ensure complete reaction.[3]
Presence of Moisture Water will react with the strong base, rendering it inactive for the desired deprotonation of the starting material. It can also lead to hydrolysis of the ester groups. Solution: Ensure all glassware is rigorously dried (oven or flame-dried under vacuum). Use anhydrous solvents, preferably distilled from a suitable drying agent (e.g., sodium/benzophenone for THF or toluene). Perform the reaction under an inert atmosphere (Nitrogen or Argon).
Intermolecular Reaction If the reaction is too concentrated, the enolate of one molecule can react with the ester of another, leading to intermolecular Claisen condensation and polymer formation instead of the desired intramolecular cyclization.[3] Solution: Perform the reaction at high dilution (e.g., 0.01-0.05 M). This can be achieved by the slow addition of the diester substrate to a solution of the base in the solvent.
Problem: The final product is an impure oil that fails to crystallize.
Potential Cause Explanation & Solution
Incomplete Reaction or Side Products The presence of starting material or oligomeric side products from intermolecular condensation can act as an impurity, preventing crystallization.[3] Solution: First, confirm reaction completion using TLC or LC-MS. If incomplete, consider extending the reaction time or increasing the temperature. If side products are present, purification is necessary.
Residual Solvent Trapped solvent from the workup or chromatography can result in an oil. Solution: Dry the product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.
Acidic Workup Issues The initial product of the Dieckmann reaction is the sodium enolate salt of the β-keto ester. An improper acidic workup can lead to incomplete protonation or potential degradation. Solution: Quench the reaction by carefully adding it to a cold, dilute acid solution (e.g., 1M HCl or acetic acid) with vigorous stirring. Ensure the final pH of the aqueous layer is acidic (pH 3-4) before extraction.
Purification Challenges The β-keto ester can be sensitive to certain conditions. Solution: Purify the crude product using flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, is often effective. Ensure the silica gel is not acidic, as this can sometimes cause degradation.
Problem: Product decomposes during purification or storage.
Potential Cause Explanation & Solution
Keto-Enol Tautomerism and Instability β-keto esters can be susceptible to hydrolysis and decarboxylation, especially under harsh acidic or basic conditions or at elevated temperatures. Solution: Avoid strong acids or bases during workup and purification. Use buffered solutions if necessary. Store the purified product at low temperatures (e.g., -20 °C) under an inert atmosphere to minimize degradation over time.
Cleavage of Protecting Group If a labile protecting group (like Boc) is used, it may be partially cleaved during the acidic workup or chromatography. Solution: Use a mild acidic quench (e.g., saturated ammonium chloride solution). If using silica gel chromatography, consider neutralizing the silica by pre-treating it with a triethylamine/hexane solution.

Experimental Workflow & Protocols

Diagram: Dieckmann Condensation Workflow

This diagram outlines the critical steps for a successful synthesis.

Dieckmann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep_Glass Oven-Dry Glassware Prep_Solvent Use Anhydrous Solvent Prep_Glass->Prep_Solvent Prep_Inert Inert Atmosphere (N2/Ar) Prep_Solvent->Prep_Inert Add_Base Suspend NaH in Solvent Prep_Inert->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_Substrate Slowly Add Diester Substrate Cool->Add_Substrate Warm Warm to RT / Reflux Add_Substrate->Warm Monitor Monitor by TLC/LC-MS Warm->Monitor Quench Quench in Cold Dilute Acid Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry (Na2SO4 / MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product Characterize (NMR, MS) Dieckmann_Mechanism start Acyclic Diester enolate Enolate Formation (Base abstracts α-proton) start->enolate 1. Base (e.g., NaH) cyclization Intramolecular Nucleophilic Attack enolate->cyclization 2. Ring Closure tetrahedral Tetrahedral Intermediate cyclization->tetrahedral elimination Elimination of Alkoxide tetrahedral->elimination 3. Collapse product_enolate β-Keto Ester Product (Enolate form) elimination->product_enolate 4. Deprotonation (Drives Reaction) protonation Acidic Workup (Protonation) product_enolate->protonation 5. H+ final_product Final Product: This compound protonation->final_product

Sources

Technical Support Center: Methyl 4-oxopiperidine-2-carboxylate Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 4-oxopiperidine-2-carboxylate and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this valuable synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when handling this compound?

A1: This molecule has two key structural features that dictate its stability: a β-keto ester moiety and a secondary amine within the piperidine ring.

  • β-Keto Ester Instability: The β-keto ester group is susceptible to hydrolysis back to the corresponding β-keto acid, which can then readily undergo decarboxylation, especially when heated under acidic or basic aqueous conditions.[1][2] This decomposition pathway leads to the formation of 4-piperidone as a significant impurity. To mitigate this, it is crucial to use anhydrous conditions where possible, perform aqueous workups at low temperatures, and avoid prolonged exposure to strong acids or bases.[1]

  • Piperidine Ring Reactivity: The secondary amine is basic and nucleophilic. It can react with various electrophiles. More importantly, its basicity can lead to strong interactions with acidic stationary phases like silica gel during chromatography, causing peak tailing and potential degradation.

Q2: What are the recommended storage conditions for this compound and its salts?

A2: Proper storage is critical to maintain the purity and integrity of the compound.

  • Free Base: Store in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[3] Temperatures between 2-8°C are often recommended to slow potential degradation pathways.[3]

  • Hydrochloride Salt: The hydrochloride salt is generally more crystalline and stable than the free base. However, it can be hygroscopic. Store it in a desiccator at cool to room temperature, away from moisture and light.[4][5]

Q3: What are the most common impurities encountered after synthesis?

A3: Impurities often stem from the starting materials or side reactions during synthesis and workup. Common culprits include:

  • Unreacted starting materials.

  • By-products from side reactions, such as self-condensation products of the starting esters.[1]

  • Products of hydrolysis and subsequent decarboxylation (e.g., 4-oxopiperidine).

  • Residual solvents from the reaction or extraction steps.

Q4: Which purification techniques are most effective for this compound?

A4: The two most common and effective methods are flash column chromatography and recrystallization.

  • Flash Column Chromatography: This is the workhorse method for removing a wide range of impurities. Silica gel is the most common stationary phase.[6]

  • Recrystallization: This technique is excellent for achieving high purity, especially for the hydrochloride salt form, which tends to be a well-defined crystalline solid.[7][8] Common solvent systems include ethanol/ethyl acetate or petroleum ether/ethyl acetate.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem 1: Low or No Recovery of Product from Silica Gel Column Chromatography
Potential Cause Underlying Rationale & Solution
Product Streaking/Tailing The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups on the surface of the silica gel, causing the compound to move slowly and spread out (tail). This can lead to poor separation and apparent loss of product. Solution: Add a small amount (0.5-1%) of a volatile base like triethylamine (Et₃N) or ammonia solution to your eluent. This base will competitively bind to the acidic sites on the silica, allowing your product to elute more cleanly and symmetrically.
Product Decomposition on Silica The acidic nature of silica gel can catalyze the hydrolysis and subsequent decarboxylation of the sensitive β-keto ester, especially if the chromatography run is slow. Solution 1: Deactivate the silica gel by pre-treating it with the eluent mixture containing triethylamine before packing the column. Solution 2: Use a less acidic stationary phase, such as neutral alumina. Solution 3: Work quickly and avoid leaving the compound on the column for extended periods.
Inappropriate Solvent System If the eluent is not polar enough, the product will remain adsorbed to the top of the column. If it is too polar, the product will elute too quickly with impurities. Solution: Methodically optimize your solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of approximately 0.25-0.35 for the product to ensure good separation. A common starting point is a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
Problem 2: Product Appears as an Oil and Fails to Crystallize
Potential Cause Underlying Rationale & Solution
Residual Solvent Even small amounts of solvent can act as an impurity, disrupting the formation of a crystal lattice. Solution: Dry the product thoroughly under high vacuum, possibly with gentle heating (e.g., 30-40°C) if the compound is thermally stable enough, to remove all volatile residues.
Persistent Impurities The presence of closely related impurities can inhibit crystallization. Solution 1: Re-purify the material using column chromatography with a shallower solvent gradient to improve separation.[6] Solution 2: Attempt recrystallization from a different solvent system. A good system often involves a solvent in which the compound is soluble when hot but poorly soluble when cold. Use a co-solvent system (e.g., ethyl acetate/hexanes) where the compound is soluble in one (ethyl acetate) and insoluble in the other (hexanes). Dissolve the oil in a minimum of the "good" solvent and slowly add the "bad" solvent until turbidity persists, then heat to clarify and cool slowly.
Product is the Free Base The free base of this compound may exist as an oil or low-melting solid, whereas its hydrochloride salt is typically a stable, crystalline solid.[7] Solution: Convert the free base to its hydrochloride salt. Dissolve the purified oil in a suitable solvent like diethyl ether or ethyl acetate, and then add a solution of HCl in the same solvent (or bubble HCl gas through it) until precipitation is complete. Collect the resulting solid by filtration.
Problem 3: Analytical Data (NMR, MS) Shows Presence of a Decarboxylated By-Product
Potential Cause Underlying Rationale & Solution
Excessive Heat During Workup High temperatures, particularly during solvent removal on a rotary evaporator, can provide the activation energy needed for decarboxylation of the β-keto acid intermediate if any hydrolysis has occurred.[1][2] Solution: Concentrate all solutions at reduced pressure and low temperature (typically ≤ 40°C).
Harsh pH Conditions Prolonged exposure to strong acid (pH < 2) or base (pH > 10) during an aqueous extraction can hydrolyze the methyl ester. The resulting β-keto acid is unstable and readily loses CO₂.[1] Solution: Perform aqueous extractions quickly and at low temperatures (e.g., using an ice bath). Use milder reagents for pH adjustment, such as saturated sodium bicarbonate (NaHCO₃) instead of strong bases, and dilute acids. Neutralize the reaction mixture carefully and avoid letting it sit for long periods at extreme pH values.

Experimental Protocols & Workflow

Purification Workflow Diagram

The following diagram illustrates a standard purification sequence for isolating this compound after a typical synthesis.

PurificationWorkflow cluster_extraction Aqueous Workup cluster_chromatography Chromatography cluster_final Final Purification Crude Crude Reaction Mixture Quench Quench Reaction (e.g., with sat. NH4Cl) Crude->Quench Extract Extract with Organic Solvent (e.g., EtOAc, DCM) Quench->Extract Wash Wash Organic Layer (e.g., Brine) Extract->Wash Dry Dry over Na2SO4 or MgSO4 Wash->Dry Concentrate1 Concentrate in vacuo (≤ 40°C) Dry->Concentrate1 Column Flash Column Chromatography (Silica Gel, EtOAc/Hexanes + 1% Et3N) Concentrate1->Column Crude Product TLC Analyze Fractions by TLC Column->TLC Combine Combine Pure Fractions TLC->Combine Concentrate2 Concentrate in vacuo (≤ 40°C) Combine->Concentrate2 Recrystallize Recrystallization or Salt Formation (HCl) Concentrate2->Recrystallize Purified Oil/Solid Filter Filter and Wash Solid Recrystallize->Filter DryFinal Dry Under High Vacuum Filter->DryFinal PureProduct Pure Product (Characterize by NMR, MS, etc.) DryFinal->PureProduct

Caption: General purification workflow for this compound.

Protocol 1: Flash Column Chromatography (Free Base)
  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product (e.g., 1 g) in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel (~2-3 g), dry it, and carefully load the resulting powder onto the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent system (e.g., 10% EtOAc/Hexanes + 1% Et₃N). Gradually increase the polarity of the eluent (e.g., to 30%, 50% EtOAc) based on the separation observed on your analytical TLC plates.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure at a temperature not exceeding 40°C.

Protocol 2: Recrystallization (Hydrochloride Salt)
  • Dissolution: Place the crude or semi-pure hydrochloride salt in a clean Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.[7]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary.

  • Chilling: Once crystals begin to form, place the flask in an ice bath or refrigerator (2-8°C) for at least one hour to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly under high vacuum to obtain the pure product.

References

  • Jubilant Life Sciences Limited.
  • BIOSYNCE. (2023). Storage method of piperidine.
  • National Center for Biotechnology Inform
  • BTC. (2025). What are the storage stability of Piperidine Series compounds over time?.
  • BenchChem. (2025).
  • Chemos GmbH&Co.KG.
  • Popowycz, F., et al. (2018). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PLoS ONE, 13(5), e0197277. [Link]

  • SIELC Technologies. (n.d.). Separation of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt on Newcrom R1 HPLC column.
  • Google Patents. (2013).
  • ChemScene. (n.d.).
  • BenchChem. (2025). Preventing decarboxylation of beta-keto acids during analysis.
  • Organic Syntheses. (n.d.). Procedure for a related organic synthesis workup. [Link]

  • Chem-Impex. (n.d.).
  • Google Patents. (2022).
  • Saçmalı, M., et al. (2001). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.

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common side reactions in the synthesis of Methyl 4-oxopiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-oxopiperidine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method is the intramolecular cyclization of a suitable N-substituted bis(ester)amine via the Dieckmann condensation.[1][2][3] This reaction involves treating a diester with a strong base to form a cyclic β-keto ester, which in this case is the piperidine ring.

Q2: Why is the choice of base so critical in the Dieckmann condensation for this synthesis?

A2: The base performs two crucial roles: it deprotonates the α-carbon to initiate the cyclization and drives the reaction equilibrium forward by deprotonating the resulting β-keto ester product.[2] Using a base whose alkoxide component matches the ester's alcohol (e.g., sodium methoxide for methyl esters) is critical to prevent transesterification, a side reaction that can lead to a mixture of products.[2] Furthermore, sterically hindered bases like potassium tert-butoxide can sometimes minimize other side reactions.[1]

Q3: My final product seems to be degrading during workup or purification. Is this common?

A3: Yes, β-keto esters like this compound are susceptible to hydrolysis and subsequent decarboxylation, especially under harsh acidic or basic conditions or at elevated temperatures.[4][5] This process first hydrolyzes the methyl ester to a carboxylic acid, forming a β-keto acid, which can readily lose CO2 to yield 4-piperidone. Careful control of pH and temperature during workup and purification is essential.

Q4: Do I need to protect the piperidine nitrogen during the synthesis?

A4: It is highly advisable. The secondary amine of the piperidine ring is nucleophilic and can interfere with the base-catalyzed condensation. More importantly, it can undergo side reactions like N-alkylation or N-acylation.[6][7] Using a suitable protecting group on the nitrogen, such as a benzyl (Bn) or carbobenzyloxy (Cbz) group, ensures that the Dieckmann condensation proceeds as intended. The protecting group can be removed in a subsequent step.

Troubleshooting Guide: Common Side Reactions & Solutions

This guide addresses specific experimental issues, their chemical origins, and validated methods for mitigation.

Problem 1: Low or No Yield of the Desired Product

Low yields are often traced back to reaction equilibrium issues or competing side reactions that consume the starting material.

Cause A: Reversible Dieckmann Condensation
  • The Chemistry: The final step of the Dieckmann condensation mechanism is the deprotonation of the α-proton of the newly formed β-keto ester.[2][8] This step is thermodynamically favorable and drives the entire reaction sequence to completion. If this proton is absent or if the base is not strong enough or used in stoichiometric amounts, the reaction can stall or even reverse.[8]

  • Troubleshooting & Protocol:

    • Ensure Stoichiometric Base: Use at least one full equivalent of a strong base (e.g., NaH, NaOMe, KOtBu).

    • Base Selection: Sodium hydride (NaH) in an aprotic solvent like THF or toluene is an excellent choice as it drives the reaction forward irreversibly by producing H2 gas.

    • Temperature Control: While initial deprotonation may be done at 0 °C, the cyclization often requires gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate. Monitor the reaction by TLC or LCMS.

    • Acidic Workup: The final product is the enolate salt. The reaction must be quenched with a mild acid (e.g., dilute HCl, NH4Cl) to protonate the enolate and yield the neutral β-keto ester.[9]

Cause B: Intermolecular Condensation (Dimerization)
  • The Chemistry: Instead of the enolate attacking the other ester group within the same molecule (intramolecular), it can attack an ester group on a different molecule (intermolecular).[1] This leads to the formation of dimers or polymers instead of the desired six-membered ring. This side reaction is favored at high concentrations.

  • Troubleshooting Workflow:

    G Start High Concentration of Starting Material Problem Favors Intermolecular Reaction (Dimerization) Start->Problem leads to Solution Employ High-Dilution Conditions Problem->Solution mitigated by Result Favors Intramolecular Reaction (Desired Cyclization) Solution->Result results in

    Caption: High-dilution principle to favor cyclization.

  • Protocol: Syringe Pump Addition for High Dilution

    • Set up the main reaction flask containing the solvent and base.

    • Dissolve the diester starting material in a volume of anhydrous solvent.

    • Using a syringe pump, add the diester solution to the reaction flask over a prolonged period (e.g., 4-8 hours). This keeps the instantaneous concentration of the starting material low, significantly favoring the intramolecular Dieckmann condensation over intermolecular dimerization.

Problem 2: Presence of Multiple Unexpected Spots on TLC/LCMS

The appearance of several side products often points to issues with reactants, reaction conditions, or workup procedures.

Cause A: Transesterification
  • The Chemistry: This occurs when the alkoxide base does not match the alkyl group of the ester. For example, using sodium ethoxide (NaOEt) with a dimethyl ester will result in a mixture of dimethyl, diethyl, and mixed methyl-ethyl esters in both the starting material and the product, complicating purification.[2]

  • Prevention:

    • Match Base to Ester: Always use a base with an alkoxide that corresponds to the ester group. For this compound, which is a methyl ester, use sodium methoxide (NaOMe) if using an alkoxide base.

    • Use a Non-Alkoxide Base: To completely avoid this issue, use a non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like THF.[1]

Cause B: Hydrolysis and Decarboxylation
  • The Chemistry: The product, a β-keto ester, is prone to hydrolysis to a β-keto acid, which is thermally unstable and readily loses CO2 to form a ketone (in this case, an N-protected 4-piperidone).[5][10] This can happen during a basic or acidic workup, especially if heated.[4][11]

  • Troubleshooting & Protocol:

    • Mild Workup: Quench the reaction by pouring it into a cold, weak acidic solution (e.g., saturated aqueous NH4Cl or cold 1M HCl).

    • Avoid High Temperatures: Perform all extractions and solvent removal steps at reduced pressure and low temperatures (e.g., <40 °C).

    • Chromatography Conditions: If purification is done via column chromatography, use a neutral mobile phase if possible. Pre-treating the silica gel with a small amount of a non-nucleophilic base like triethylamine can sometimes prevent degradation on the column.

    G Product Methyl 4-oxopiperidine- 2-carboxylate (β-Keto Ester) Side_Product1 β-Keto Acid Intermediate Product->Side_Product1 Hydrolysis (H₂O, H⁺ or OH⁻) Side_Product2 N-Protected 4-Piperidone (Final Side Product) Side_Product1->Side_Product2 Decarboxylation (Loss of CO₂ with Heat)

    Caption: Pathway for decarboxylation side reaction.

Cause C: N-Alkylation or Over-alkylation
  • The Chemistry: If the piperidine nitrogen is unprotected, its secondary amine is nucleophilic and can compete with the enolate for reaction with any electrophiles.[6] Even with a protected nitrogen, the enolate of the β-keto ester product can itself be alkylated if stray electrophiles (e.g., unreacted alkyl halides from a previous step) are present.[4]

  • Prevention:

    • Use N-Protected Starting Material: Ensure the starting diester has a suitable protecting group on the nitrogen (e.g., Boc, Cbz, Bn).

    • Purify Starting Materials: Ensure the starting diester is free from any alkylating agents used in its own synthesis.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent side reactions from oxygen or moisture.

Summary Troubleshooting Table
Observed Problem Potential Cause Recommended Solution(s)
Low or No Yield Reversible ReactionUse ≥1 equivalent of a strong base (e.g., NaH). Ensure proper acidic workup.
Intermolecular DimerizationEmploy high-dilution conditions using a syringe pump for substrate addition.
Multiple Products TransesterificationMatch the alkoxide base to the ester (e.g., NaOMe for methyl ester) or use a non-alkoxide base like NaH.
Hydrolysis & DecarboxylationUse mild, cold workup conditions. Avoid excessive heat during purification.
N-Alkylation / Over-alkylationUse an N-protected starting material. Ensure starting material purity.
References
  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
  • Alfa Chemistry. Dieckmann Condensation.
  • Grokipedia. Dieckmann condensation.
  • Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. (2021-10-31).
  • Benchchem. Technical Support Center: Decarboxylation of Substituted β-Keto Esters.
  • Master Organic Chemistry. Decarboxylation. (2022-05-20).
  • Benchchem. Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
  • Wikipedia. Dieckmann condensation.
  • ResearchGate. Procedure for N-alkylation of Piperidine?. (2017-03-16).
  • Organic Chemistry Portal. Dieckmann Condensation.
  • J&K Scientific LLC. Dieckmann Condensation. (2025-02-24).
  • The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry.

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Technical Support Center: Enhancing the Stability of Methyl 4-oxopiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Methyl 4-oxopiperidine-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we address common challenges related to its stability and provide practical, in-depth guidance to ensure the integrity of your experiments and synthetic processes. Our approach is rooted in fundamental chemical principles and validated through industry-standard practices.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and stability of this compound.

Q1: My freshly purchased this compound shows signs of degradation (e.g., discoloration, presence of new spots on TLC). What could be the cause?

A1: Immediate degradation upon receipt is uncommon but can be attributed to several factors during shipping or initial handling. Piperidine derivatives can be sensitive to heat, light, and atmospheric conditions.[1][2] Exposure to elevated temperatures during transit or improper storage upon arrival can initiate degradation. The presence of impurities from the synthesis process can also act as catalysts for decomposition.[1] We recommend performing an initial quality control check (e.g., NMR, HPLC) upon receiving a new batch.

Q2: What are the optimal short-term and long-term storage conditions for this compound?

A2: For optimal stability, this compound should be stored under controlled conditions. While some suppliers suggest room temperature storage for the free base, our extensive experience with related compounds indicates that enhanced precautions are beneficial.[3][4]

Storage ConditionRecommendationRationale
Temperature Long-term: ≤ -20°C; Short-term (days to weeks): 2-8°C.Lower temperatures significantly slow down potential degradation reactions, including hydrolysis and oxidation.[2]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).The piperidine ring can be susceptible to oxidation.[1][5] An inert atmosphere minimizes contact with atmospheric oxygen.
Moisture Use a desiccator or store in a tightly sealed container with a desiccant. The hydrochloride salt is noted to be hygroscopic.[6]The ester and β-keto functionalities are susceptible to hydrolysis.[2][7]
Light Store in an amber vial or a light-blocking container.Piperidine compounds can be photosensitive, and light can catalyze oxidative degradation.[2]

Q3: Is the hydrochloride salt of this compound more stable than the free base?

A3: Yes, in many cases, forming a salt of a piperidine derivative can enhance its stability.[1] The protonated nitrogen in the hydrochloride salt is less nucleophilic and less prone to oxidation compared to the free amine in the free base. This can improve the compound's shelf life and resilience to certain reaction conditions. However, the hydrochloride salt may be more hygroscopic, making stringent moisture control essential.[6]

Q4: I am using this compound in a multi-step synthesis. In what types of solvents is it most stable?

A4: The choice of solvent is critical. For short-term storage in solution or during a reaction, polar aprotic solvents like acetonitrile (MeCN) or anhydrous dichloromethane (DCM) are generally preferred. Protic solvents, especially water and to a lesser extent alcohols, should be used with caution and preferably in anhydrous forms, as they can participate in the hydrolysis of the methyl ester.[8] If using an alcohol as a solvent at elevated temperatures, be aware of the potential for transesterification.[9]

Troubleshooting Guide: Common Experimental Issues

This section provides a deeper dive into specific problems you might encounter during your experiments and offers systematic solutions.

Issue 1: Inconsistent reaction yields or the appearance of unexpected byproducts.

This is a classic sign of reactant degradation. The instability of this compound can lead to the formation of multiple species in your reaction flask, which can either fail to react as intended or participate in side reactions.

Causality and Troubleshooting Workflow:

The primary degradation pathways for this molecule involve the β-keto ester functionality. The presence of acidic or basic conditions, even trace amounts, can catalyze these reactions.

cluster_0 Degradation Pathways A This compound B Hydrolysis (Acid or Base Catalyzed) A->B H₂O C 4-Oxopiperidine-2-carboxylic acid B->C D Decarboxylation (Heat, Acid) C->D -CO₂ E 4-Oxopiperidine D->E cluster_1 Forced Degradation Workflow Start This compound (Stock Solution) Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, RT) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (Solid/Solution, Heat) Start->Thermal Photo Photolytic (UV/Vis Light) Start->Photo Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Sources

troubleshooting guide for Methyl 4-oxopiperidine-2-carboxylate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex synthetic challenges, this Technical Support Center provides a focused troubleshooting guide for reactions involving Methyl 4-oxopiperidine-2-carboxylate. As a versatile intermediate in pharmaceutical development, its successful application hinges on navigating potential pitfalls in its reactivity. This guide, structured in a practical question-and-answer format, offers in-depth, field-proven insights to overcome common experimental hurdles.

FAQs: Troubleshooting this compound Reactions

Question 1: I'm experiencing low yields and incomplete conversion in my reductive amination reaction. What are the likely causes and how can I optimize the conditions?

Answer:

Low yields in reductive aminations involving this substrate are a frequent issue, often stemming from suboptimal conditions for the two key stages: iminium ion formation and its subsequent reduction.

Underlying Causes & Solutions:

  • Inefficient Iminium Ion Formation: The reaction's success is highly dependent on the equilibrium between the starting materials (ketone and amine) and the iminium ion intermediate.

    • The Role of pH: The formation of the iminium ion is catalyzed by acid, but the pH must be carefully controlled. A mildly acidic environment (pH 4-6) is typically optimal.[1] If the pH is too low, the amine starting material will be protonated, rendering it non-nucleophilic. If the pH is too high, the ketone carbonyl will not be sufficiently activated for nucleophilic attack.

    • Troubleshooting Steps:

      • Add a catalytic amount of acetic acid (e.g., 0.1 to 1.0 equivalents) to the reaction mixture of the amine and ketone before adding the reducing agent.

      • Allow the amine and ketone to stir together in the solvent with the acid catalyst for 1-2 hours to facilitate imine/iminium ion formation before introducing the reducing agent.[2] Monitor this step by TLC or LC-MS if possible.

  • Inappropriate Reducing Agent or Reaction Conditions: The choice of reducing agent is critical to selectively reduce the iminium ion without affecting the starting ketone.

    • Reagent Selection:

      • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the reagent of choice. It is mild enough to not significantly reduce the ketone but is highly effective at reducing the protonated iminium ion. It is moisture-sensitive and typically used in anhydrous chlorinated solvents like Dichloromethane (DCM) or Dichloroethane (DCE).[1][3]

      • Sodium Cyanoborohydride (NaCNBH₃): Another effective option that is stable in protic solvents like methanol (MeOH). However, it is highly toxic and requires careful handling. Lewis acids like ZnCl₂ can be added to accelerate reactions with less reactive substrates.[3]

      • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting ketone, leading to alcohol byproducts and lower yields. If used, it must be added only after confirming complete iminium ion formation.[3][4]

    • Troubleshooting Steps:

      • Switch to Sodium Triacetoxyborohydride (STAB) for a more controlled reaction.

      • Ensure anhydrous conditions when using STAB. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Optimized Protocol Example (Reductive Amination with STAB):

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the desired primary or secondary amine (1.1-1.2 eq).

  • Dissolve the solids in anhydrous Dichloromethane (DCM).

  • Add glacial acetic acid (0.1-1.0 eq) and stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction to 0 °C in an ice bath.

  • Slowly add Sodium Triacetoxyborohydride (1.5 eq) in portions, monitoring for gas evolution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor reaction completion by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Question 2: My reaction is plagued by side products. What are the common impurities and how can I prevent their formation?

Answer:

The structure of this compound, with its secondary amine, ketone, and ester functionalities, makes it susceptible to several side reactions.

Common Side Products & Mitigation Strategies:

  • N-Alkylation/Acylation of Starting Material: If your reaction involves alkylating or acylating another functional group, the piperidine nitrogen is a prime target for unwanted reactions.

    • Cause: The secondary amine is a strong nucleophile.

    • Solution: Protect the piperidine nitrogen before carrying out further transformations. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.

    • N-Protection Protocol (Boc Protection):

      • Dissolve this compound (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or a mixture of Dioxane and water.

      • Add a base such as Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) (1.5-2.0 eq).

      • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) portion-wise at 0 °C or room temperature.

      • Stir for several hours until TLC/LC-MS indicates complete consumption of the starting material.

      • Perform an aqueous workup to remove the base and isolate the N-Boc protected product, which is generally more stable and easier to purify via chromatography.[5]

  • Ester Hydrolysis: The methyl ester can be cleaved under either acidic or basic conditions, especially during prolonged reactions or harsh workups.[6]

    • Cause: Exposure to strong acids (e.g., HCl) or bases (e.g., NaOH, KOH) during the reaction or workup can hydrolyze the ester to the corresponding carboxylic acid.[7]

    • Solution:

      • Avoid strong aqueous acids and bases where possible. Use milder conditions for pH adjustments (e.g., saturated NaHCO₃, dilute citric acid).

      • If the desired reaction requires conditions that hydrolyze the ester, consider performing the reaction on the corresponding carboxylic acid and re-esterifying later, or use a more robust ester protecting group like a tert-butyl ester.[8]

  • Self-Condensation (Aldol Reaction): The ketone can undergo a base-catalyzed aldol condensation with another molecule of the starting material, leading to dimeric impurities.

    • Cause: Presence of a base (even a mild one like an amine starting material) and an enolizable ketone.

    • Solution:

      • Maintain a lower reaction temperature to disfavor the condensation pathway.

      • Add the base or catalyst slowly to the reaction mixture.

      • In reductive aminations, ensure the iminium formation is efficient and the reduction is swift to consume the ketone before it can self-condense.

Visualization of Key Workflows

A clear understanding of the experimental sequence is critical for success. The following diagram outlines a general troubleshooting workflow for low-yield reactions.

G Start Low Yield or Incomplete Reaction Check_SM Verify Purity & Integrity of Starting Materials Start->Check_SM Check_Conditions Analyze Reaction Conditions Start->Check_Conditions Check_Reagents Evaluate Reagent Choice & Stoichiometry Start->Check_Reagents Protecting_Group Consider N-Protection (e.g., Boc Anhydride) Check_SM->Protecting_Group If SM unstable or has reactive sites Optimize_pH Optimize pH (e.g., for iminium formation) Check_Conditions->Optimize_pH Optimize_Temp Adjust Temperature (e.g., lower for side reactions) Check_Conditions->Optimize_Temp Change_Reagent Change Reagent (e.g., NaBH4 to STAB) Check_Reagents->Change_Reagent Purification Re-evaluate Purification Strategy Optimize_pH->Purification Optimize_Temp->Purification Change_Reagent->Purification Protecting_Group->Purification Success Improved Yield Purification->Success

Caption: Troubleshooting workflow for low-yield reactions.

Question 3: I'm struggling with the purification of my final product. What are the best practices?

Answer:

Purifying piperidine derivatives can be challenging due to the basic nitrogen atom, which can cause streaking on silica gel chromatography and complicate extractions.

Purification Strategies:

  • Acid-Base Extraction: This technique is powerful for separating your basic amine product from neutral or acidic impurities.

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent like Ethyl Acetate (EtOAc) or DCM.

      • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt.

      • Wash the organic layer again to ensure all product is extracted. The neutral/acidic impurities remain in the organic layer, which can be discarded.

      • Combine the acidic aqueous layers. Cool this solution in an ice bath and carefully add a base (e.g., 1M NaOH or NaHCO₃) until the pH is basic (>9).

      • The free-based product will now be insoluble in water and can be back-extracted into an organic solvent (EtOAc or DCM).

      • Dry the organic layer, filter, and concentrate to yield the purified amine.

  • Silica Gel Chromatography:

    • Tailing/Streaking: The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing poor separation and streaking.

    • Solutions:

      • Add a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% of triethylamine (Et₃N) or ammonium hydroxide is added to the solvent mixture (e.g., Hexane/Ethyl Acetate + 1% Et₃N). This deactivates the acidic sites on the silica, allowing for much cleaner elution of the amine product.

      • Use Deactivated Silica: For particularly sensitive compounds, consider using commercially available deactivated silica gel or alumina.

  • Crystallization/Salt Formation: If your product is a solid, crystallization can be an excellent purification method. Often, converting the amine product to a stable, crystalline salt (like a hydrochloride or tartrate salt) can facilitate purification.

    • Protocol (HCl Salt Formation):

      • Dissolve the purified free-base product in a suitable solvent (e.g., Diethyl Ether, EtOAc, or Methanol).

      • Slowly add a solution of HCl in a solvent (e.g., HCl in Dioxane or Diethyl Ether) dropwise until precipitation is complete.

      • Filter the resulting solid, wash with cold solvent, and dry under vacuum to obtain the pure hydrochloride salt.

Summary of Reductive Amination Conditions

Reducing AgentTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB) DCM, DCE, THFMild, selective for imines/iminiums over ketones/aldehydes.[3]Moisture sensitive, requires anhydrous conditions.
Sodium Cyanoborohydride (NaCNBH₃) MeOH, EtOHEffective and water-tolerant.[3]Highly toxic (can release HCN gas in acid).
Sodium Borohydride (NaBH₄) MeOH, EtOHInexpensive, powerful reducing agent.Can reduce starting ketone/aldehyde, leading to byproducts.[3][4]

References

  • Synthesis of new tetrazole and triazole substituted pyroglutamic acid and proline derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Question about reductive amination reaction procedure. (2024, March 7). Reddit. Retrieved January 15, 2026, from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. (n.d.). Google Patents.
  • Kiricojevi?, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793–802. Retrieved January 15, 2026, from [Link]

  • Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Tarasev, M., & Ellen, B. (2001). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Retrieved January 15, 2026, from [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2024, January 1). Reddit. Retrieved January 15, 2026, from [Link]

  • Intermediates for optically active piperidine derivatives and preparation methods thereof. (n.d.). Google Patents.
  • Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid. (n.d.). Google Patents.
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Padwa, A., et al. (2003). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. Arkivoc, 2003(5), 1-15. Retrieved January 15, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. (2019, August 9). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Methyl 2-oxopiperidine-4-carboxylate. (n.d.). J&K Scientific LLC. Retrieved January 15, 2026, from [Link]

  • Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. Retrieved January 15, 2026, from [Link]

  • tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate. (n.d.). BuyersGuideChem. Retrieved January 15, 2026, from [Link]

  • 2-Oxopiperidine-4-carboxylic acid. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Harris, H. G. (2022). Optimizing the Alkylation of Carboxylic Acid Derivatives for Use in the Synthesis of the Oxidative Metabolites of DEHP. Eagle Scholar. Retrieved January 15, 2026, from [Link]

  • (S)-2-Methyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester. (n.d.). Chemsrc. Retrieved January 15, 2026, from [Link]

  • Process for preparing 4-methylenepiperidine or acid addition salt thereof. (n.d.). Google Patents.

Sources

Technical Support Center: Stereoselective Synthesis of Methyl 4-oxopiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the stereoselective synthesis of Methyl 4-oxopiperidine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable chiral building block. The piperidine scaffold is a cornerstone in medicinal chemistry, and controlling its stereochemistry is paramount for elucidating structure-activity relationships and developing effective therapeutics.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis of this compound. Our aim is to equip you with the expertise and field-proven insights necessary to overcome common hurdles and achieve your synthetic goals with high fidelity.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.

Problem 1: Poor Diastereoselectivity or Enantioselectivity

You are observing a low diastereomeric ratio (dr) or enantiomeric excess (ee) in your final product or key intermediates.

Potential Causes & Recommended Solutions

Potential CauseRecommended SolutionScientific Rationale
Ineffective Chiral Catalyst or Auxiliary 1. Screen a panel of catalysts: For organocatalytic approaches, evaluate different proline derivatives or chiral phosphoric acids.[1][3] For metal-catalyzed reactions, screen various chiral ligands. 2. Optimize catalyst loading: Both too low and too high catalyst loadings can be detrimental to stereoselectivity. Perform a loading study to find the optimal concentration. 3. Employ a chiral auxiliary: If a catalytic approach is unsuccessful, consider a substrate-controlled approach using a chiral auxiliary attached to the nitrogen or a precursor molecule.The choice of catalyst is crucial in dictating the facial selectivity of the reaction. The catalyst's structure creates a chiral environment that favors the formation of one stereoisomer over the other. Different catalysts will have varying degrees of steric and electronic influence on the transition state.
Suboptimal Reaction Conditions 1. Lower the reaction temperature: Many stereoselective reactions exhibit higher selectivity at lower temperatures. 2. Solvent screening: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry and, therefore, stereoselectivity. Test a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, DCM). 3. Vary reagent addition rate: Slow addition of a key reagent can sometimes improve selectivity by maintaining a low concentration and minimizing side reactions.Lower temperatures reduce the available thermal energy, making the energy difference between the diastereomeric transition states more significant. The solvent can influence the conformation of the catalyst-substrate complex and the solubility of intermediates.
Racemization 1. Check for epimerization conditions: The presence of acidic or basic impurities, or prolonged reaction times at elevated temperatures, can cause epimerization at the stereogenic center, particularly if the C2 proton is labile. 2. Purify reagents and solvents: Ensure all materials are free from acidic or basic contaminants. 3. Minimize reaction and work-up time: Proceed to the next step or purification as quickly as possible after the reaction is complete.The α-proton to the carboxylate at C2 can be acidic and susceptible to removal under certain conditions, leading to a loss of stereochemical integrity.
Problem 2: Low Reaction Yield

The overall yield of your desired product is significantly lower than expected.

Potential Causes & Recommended Solutions

Potential CauseRecommended SolutionScientific Rationale
Decomposition of Starting Materials or Product 1. Monitor the reaction closely: Use TLC or LC-MS to track the consumption of starting material and the formation of the product to avoid over-running the reaction.[4] 2. Adjust the reaction temperature: If decomposition is observed, lower the reaction temperature. 3. Use a milder dehydrating agent (if applicable): In cyclization steps that involve dehydration, harsh acidic conditions can lead to charring. Consider alternatives like PPh₃/C₂Cl₆ or the Burgess reagent.[4]The 4-oxo functionality can be sensitive to certain reaction conditions, potentially leading to degradation or side reactions if the reaction is not carefully controlled.
Formation of By-products 1. Identify by-products: Use techniques like NMR and MS to characterize major by-products. This can provide insight into competing reaction pathways. 2. Modify reaction stoichiometry: Adjusting the ratio of reactants or catalyst can sometimes suppress the formation of undesired products. 3. Change the order of reagent addition: The sequence in which reagents are introduced can influence the reaction pathway.Understanding the structure of by-products is key to diagnosing the problem. For instance, the formation of an elimination product might suggest that a less basic or non-nucleophilic base should be used.
Ineffective Cyclization 1. Optimize cyclization conditions: For intramolecular cyclization approaches, screen different acids or bases, solvents, and temperatures to promote the desired ring closure.[2] 2. Consider a different synthetic route: If an intramolecular approach is failing, an intermolecular strategy followed by cyclization might be more successful.The efficiency of cyclization is highly dependent on the substrate and reaction conditions. The 6-endo-trig cyclization for forming 4-oxopiperidines is a known viable pathway, but conditions need to be tailored to the specific substrate.[2]
Problem 3: Difficulty in Purification

You are struggling to separate the desired stereoisomer from other isomers or impurities.

Potential Causes & Recommended Solutions

Potential CauseRecommended SolutionScientific Rationale
Similar Polarity of Stereoisomers 1. Chiral column chromatography: This is the most direct method for separating enantiomers and can also be effective for diastereomers. A variety of chiral stationary phases are commercially available. 2. Diastereomeric salt formation: Convert the racemic product into a mixture of diastereomeric salts by reacting it with a chiral resolving agent (e.g., a chiral acid or base). These diastereomeric salts often have different solubilities and can be separated by crystallization. The desired enantiomer can then be recovered by removing the resolving agent. 3. Enzymatic kinetic resolution: Lipases and other enzymes can selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the derivatized one.[5][6]Stereoisomers often have very similar physical properties, making their separation by standard chromatography challenging. Chiral separation techniques exploit the different interactions of the isomers with a chiral environment.
Co-eluting Impurities 1. Recrystallization: If the desired product is a solid, recrystallization can be a powerful purification technique to remove small amounts of impurities. 2. Derivative formation: In some cases, it may be easier to purify a derivative of the product. For example, protecting the ketone as a ketal can change the polarity and facilitate chromatographic separation. The protecting group can then be removed in a subsequent step. 3. Optimize chromatographic conditions: Systematically screen different solvent systems (eluents) and stationary phases (e.g., silica gel, alumina, reversed-phase) for column chromatography.The choice of purification method should be tailored to the specific properties of the desired compound and its impurities. A multi-pronged approach is often necessary.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the stereoselective synthesis of this compound.

troubleshooting_workflow start Start Synthesis check_outcome Assess Reaction Outcome (Yield, dr, ee) start->check_outcome low_yield Low Yield? check_outcome->low_yield Unsatisfactory success Successful Synthesis check_outcome->success Satisfactory poor_selectivity Poor Stereoselectivity? low_yield->poor_selectivity No analyze_byproducts Analyze By-products (NMR, MS) low_yield->analyze_byproducts Yes purification_issue Purification Difficulty? poor_selectivity->purification_issue No screen_catalysts Screen Catalysts/ Auxiliaries poor_selectivity->screen_catalysts Yes purification_issue->success No chiral_hplc Chiral HPLC purification_issue->chiral_hplc Yes optimize_conditions Optimize Conditions (Temp, Time, Reagents) analyze_byproducts->optimize_conditions optimize_conditions->start optimize_reaction_params Optimize Reaction Parameters (Temp, Solvent) screen_catalysts->optimize_reaction_params check_racemization Investigate Racemization optimize_reaction_params->check_racemization check_racemization->start diastereomeric_salt Diastereomeric Salt Formation/Crystallization chiral_hplc->diastereomeric_salt enzymatic_resolution Enzymatic Resolution diastereomeric_salt->enzymatic_resolution enzymatic_resolution->success

Caption: Troubleshooting decision tree for synthesis optimization.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for accessing chiral this compound?

A1: Several strategies can be employed:

  • Catalytic Asymmetric Synthesis: This is often the most efficient approach. Organocatalysis, using chiral amines (like proline derivatives) or chiral phosphoric acids, can be effective in constructing the piperidine ring with high stereocontrol.[1][3] Transition metal catalysis with chiral ligands is another powerful method.

  • Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as an amino acid, can provide a stereodefined starting point for the synthesis.

  • Resolution of Racemates: If a stereoselective synthesis is not feasible, a racemic mixture can be synthesized and then the desired enantiomer separated using techniques like chiral chromatography, enzymatic resolution, or diastereomeric salt formation.[5][6]

Q2: How can I control the stereocenter at the C2 position?

A2: The stereochemistry at C2 is typically established during the ring-forming step or through a subsequent functional group manipulation. In catalytic asymmetric reactions, the chiral catalyst directs the approach of the reactants to control the formation of the C2 stereocenter. In substrate-controlled methods, a chiral auxiliary attached to the nitrogen can direct the stereochemical outcome. For instance, in a zinc-enolate cyclization, the stereochemistry can be highly controlled to favor the cis product.[7]

Q3: Does the ketone at the C4 position interfere with the synthesis?

A3: Yes, the C4-ketone can be problematic. It can:

  • Act as a competing electrophile: In reactions involving nucleophiles, the ketone might react in addition to the desired electrophilic center.

  • Undergo enolization: Under acidic or basic conditions, the ketone can enolize, which could potentially lead to racemization at the adjacent C3 or C5 positions if they are stereogenic.

  • Be sensitive to certain reagents: Reductants or strong nucleophiles might react with the ketone. It may be necessary to protect the ketone as a ketal during certain steps and deprotect it later.

Q4: What is a reliable method to determine the absolute configuration of the final product?

A4: The most definitive method for determining the absolute configuration is single-crystal X-ray crystallography . If obtaining a suitable crystal is not possible, other methods include:

  • Correlation with a known compound: Synthesizing a derivative of your product that has a known absolute configuration and comparing their properties (e.g., optical rotation).

  • Chiroptical methods: Circular dichroism (CD) spectroscopy can sometimes be used to determine the absolute configuration by comparing the experimental spectrum with theoretical calculations or with the spectra of similar compounds of known configuration.

  • NMR with chiral solvating or derivatizing agents: These can be used to determine enantiomeric excess and, in some cases, provide information about the absolute configuration.

Experimental Protocol: Representative Organocatalytic Michael Addition

This protocol is a generalized example of an organocatalytic approach that could be adapted for the synthesis of a precursor to this compound.

Objective: To perform an asymmetric Michael addition of an aldehyde to a nitro-alkene, a key step in building the piperidine backbone with stereocontrol.

Materials:

  • Aldehyde precursor

  • Nitro-alkene precursor

  • Chiral organocatalyst (e.g., O-TMS protected diphenylprolinol)

  • Solvent (e.g., Toluene, THF)

  • Additives (e.g., benzoic acid)

  • Standard work-up and purification reagents

Procedure:

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the nitro-alkene (1.0 eq) and the chiral organocatalyst (0.1-0.2 eq).

  • Add the anhydrous solvent and any additives.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the aldehyde (1.2-1.5 eq) dropwise over a period of 30 minutes.

  • Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Analyze the purified product for yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

experimental_workflow prep Prepare Reactants & Catalyst reaction_setup Reaction Setup (Inert atmosphere, solvent) prep->reaction_setup cooling Cool to Reaction Temperature reaction_setup->cooling addition Slow Addition of Aldehyde cooling->addition monitoring Monitor Reaction Progress (TLC/LC-MS) addition->monitoring monitoring->monitoring workup Quench & Aqueous Work-up monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Analysis (Yield, dr, ee) purification->analysis

Caption: Workflow for an organocatalytic Michael addition.

References

  • Wang, Y., Zhu, S., & Ma, D. (2011). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 13(7), 1602–1605. [Link]

  • Sliwinski, E., Prian, F., Denes, F., & Normant, J.-F. (2003). Carbocyclisation of zinc enolates onto unactivated double bonds: A mechanistic point of view. Tetrahedron, 59(31), 5865-5883.
  • A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online, 62(1), o233-o235.
  • Stereoselective Synthesis of 2,6-trans-4-Oxopiperidines using an Acid-Mediated 6-endo-trig Cyclis
  • Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives.
  • Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Sci-Hub.
  • (R)-4-Oxopiperidine-2-carboxylic acid. CHIRALEN.
  • Intermediates for optically active piperidine derivatives and preparation methods thereof.
  • Paterson, L. A., et al. (2018). Stereoselective synthesis of 2,6-trans-4-oxopiperidines using an acid-mediated 6-endo-trig cyclisation. Organic & Biomolecular Chemistry, 16(35), 6410-6422. [Link]

  • Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines
  • Recent advances in organocatalytic atroposelective reactions. Beilstein Journals.
  • Patel, R. N., et al. (2001). Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. Tetrahedron: Asymmetry, 12(4), 627-635.
  • 4-oxopiperidine-2-carboxylic acid hydrochloride. Synblock.
  • Chiral N,N'-dioxides: new ligands and organocatalysts for catalytic asymmetric reactions. Accounts of Chemical Research, 44(8), 653-664.
  • Gotor-Fernández, V., et al. (2007). Enzymatic resolution of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate, an intermediate in the synthesis of (−)-Paroxetine. Tetrahedron: Asymmetry, 18(21), 2559-2565.
  • Enantioselective Organophotocatalytic Telescoped Synthesis of a Chiral Privileged Active Pharmaceutical Ingredient. PMC - NIH.
  • Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • Methyl 2-oxopiperidine-4-carboxyl
  • Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336.
  • Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes. PMC - NIH.
  • Methyl 2-oxopiperidine-4-carboxyl
  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PMC - NIH.
  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. NIH.
  • Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade. PMC - NIH.
  • Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines. Organic & Biomolecular Chemistry.
  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry.
  • The asymmetric synthesis of 2,2-dialkyl carboxylic esters and 2,2-disubstituted dihydronaphthalenes. Sci-Hub.
  • Methyl 2-oxopiperidine-4-carboxyl
  • Synthesis of highly substituted 2-spiropiperidines. White Rose Research Online.
  • Synthesis of the Optical Isomers of 4-[1-(4-tert-Butylphenyl)-2-oxo. Chemical & Pharmaceutical Bulletin.
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
  • Regio- and stereoselective synthesis of 1,4-dienes. Sci-Hub.. Regio- and stereoselective synthesis of 1,4-dienes. Sci-Hub.

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byproduct formation and removal in Methyl 4-oxopiperidine-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting, frequently asked questions, and expert-driven protocols for the synthesis of Methyl 4-oxopiperidine-2-carboxylate. The content is designed to address specific experimental challenges related to byproduct formation and removal, ensuring higher yield and purity.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the synthesis, focusing on identifying the root cause and providing actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows predominantly unreacted starting diester.

  • The isolated yield of this compound is significantly below the expected range.

Root Cause Analysis and Solutions:

The primary synthetic route to this piperidone core is the intramolecular Dieckmann Condensation , a base-catalyzed cyclization of a diester.[1] Failure of this reaction is the most common reason for low yields.

Causality: The Dieckmann condensation relies on the formation of a stable enolate intermediate which then acts as an intramolecular nucleophile.[2] Any condition that inhibits enolate formation or consumes the base will stall the reaction.

Troubleshooting Protocol:

  • Verify Base Integrity and Stoichiometry:

    • Insight: Strong bases like sodium ethoxide (NaOEt) or sodium hydride (NaH) are highly reactive and susceptible to degradation by moisture. The reaction requires at least one full equivalent of base because the final β-keto ester product is acidic and will be deprotonated, driving the equilibrium forward.[3]

    • Action: Use a fresh, unopened container of base or titrate older batches to determine their activity. Ensure a minimum of 1.05-1.1 equivalents are used.

  • Ensure Rigorously Anhydrous Conditions:

    • Insight: Water will protonate the enolate intermediate and react with the strong base, quenching the reaction.

    • Action: Flame-dry all glassware under vacuum. Use anhydrous solvents (distilled over a suitable drying agent like sodium/benzophenone). Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Optimize Reaction Temperature and Time:

    • Insight: While initial enolate formation is often performed at 0°C to control exotherms, the cyclization may require thermal energy to proceed at a reasonable rate.

    • Action: After slow addition of the base at 0°C, allow the reaction to warm to room temperature or gently heat to reflux (40-80°C, depending on the solvent) while monitoring progress by TLC.

low_yield_diagnosis start Problem: Low Yield check_crude Analyze Crude Reaction Mixture (TLC / LC-MS) start->check_crude result1 Result: Mostly Starting Material check_crude->result1 result2 Result: Multiple Unidentified Spots check_crude->result2 cause1 Cause: Reaction Failure result1->cause1 cause2 Cause: Byproduct Formation result2->cause2 solution1 Solutions: 1. Verify Base Stoichiometry/Activity 2. Ensure Anhydrous Conditions 3. Optimize Temp/Time cause1->solution1 solution2 Refer to Problem 2: Byproduct Troubleshooting cause2->solution2

Caption: Diagnostic workflow for low yield issues.

Problem 2: Presence of High Molecular Weight, Insoluble Material (Polymerization)

Symptom:

  • The reaction mixture becomes thick, viscous, or a precipitate forms that is not the desired product.

  • The crude material shows a baseline smear on TLC.

Root Cause Analysis and Solutions:

Causality: This issue arises from competing intermolecular Claisen condensations. Instead of the enolate attacking the other ester within the same molecule (intramolecular), it attacks an ester on a different molecule (intermolecular), leading to chain growth and polymer formation.

Mitigation Strategies:

  • High Dilution Conditions:

    • Insight: By significantly increasing the solvent volume, the probability of one end of a molecule finding the other end of the same molecule is increased relative to it finding a different molecule.

    • Action: Run the reaction at a low concentration (e.g., 0.05 - 0.1 M). A common technique is to use a syringe pump to slowly add the diester substrate to a solution of the base in the reaction solvent.

  • Control of Base Addition:

    • Insight: A high local concentration of base can generate a large amount of enolate at once, favoring intermolecular reactions.

    • Action: Add the base slowly to a cooled (0 °C) solution of the diester. Alternatively, add the diester slowly to the base solution as described above.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Dieckmann Condensation for this synthesis, and where can side reactions occur?

A1: The mechanism involves five key steps. Side reactions primarily occur from the highly reactive enolate intermediate.

dieckmann_mechanism cluster_main Main Reaction Pathway (Intramolecular) cluster_side Side Reaction (Intermolecular) Diester Diester Enolate Enolate Diester->Enolate 1. Deprotonation (Base) Tetrahedral_Int Tetrahedral_Int Enolate->Tetrahedral_Int 2. Intramolecular Attack Enolate2 Enolate Product_Ketoester Product_Ketoester Tetrahedral_Int->Product_Ketoester 3. Elimination of -OR Final_Enolate Final_Enolate Product_Ketoester->Final_Enolate 4. Deprotonation (Driving Force) Final_Product Final_Product Final_Enolate->Final_Product 5. Acidic Workup (H+) Dimer Dimer -> Polymer Enolate2->Dimer Intermolecular Attack Diester2 Another Diester Molecule Diester2->Dimer

Caption: The desired intramolecular pathway versus the intermolecular side reaction.

Q2: My product is contaminated with a byproduct of very similar polarity that is difficult to separate by column chromatography. What could it be?

A2: This is often due to hydrolysis of the ester group. If trace amounts of water are present, especially during workup or purification under slightly acidic or basic conditions, the methyl ester can hydrolyze to the corresponding carboxylic acid (4-oxopiperidine-2-carboxylic acid). This acid has a similar polarity and can be difficult to separate.

Removal Protocol:

  • Acid/Base Extraction: Dissolve the crude mixture in a solvent like ethyl acetate. Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid byproduct will be deprotonated to its carboxylate salt and move to the aqueous layer. The desired ester product will remain in the organic layer.

  • Re-esterification: If the byproduct is the major component, it may be worthwhile to recover it from the aqueous layer by acidification and extraction, then re-esterify it to the desired methyl ester using standard conditions (e.g., methanol with a catalytic amount of sulfuric acid).

Q3: What are the standard purification and characterization methods for the final product?

A3: A multi-step approach is recommended for achieving high purity.

Table 1: Purification and Characterization Workflow

StepMethodDetails & Rationale
1. Workup Acid/Base ExtractionAfter quenching the reaction, perform an aqueous workup to remove the base and any water-soluble salts. A wash with brine helps to break emulsions.
2. Crude Purification Column ChromatographyUse silica gel with a gradient elution. A typical starting point is 10-20% ethyl acetate in hexanes, gradually increasing the polarity to 40-50% ethyl acetate.
3. Final Polishing Recrystallization or TriturationIf a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can remove minor impurities. If an oil, trituration with a non-polar solvent like pentane can sometimes induce crystallization or wash away non-polar impurities.
4. Characterization NMR, LC-MS, IR¹H & ¹³C NMR to confirm the structure and purity. LC-MS to confirm the mass and assess purity. IR spectroscopy to confirm the presence of the ketone (≈1715 cm⁻¹) and ester (≈1735 cm⁻¹) carbonyl groups.

References

  • Dieckmann Condensation. Organic Chemistry Portal. [Link][1]

  • Intramolecular Claisen Condensations: The Dieckmann Cyclization. Chemistry LibreTexts. [Link][2]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link][3]

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Technical Support Center: Optimizing Derivatization of Methyl 4-oxopiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of Methyl 4-oxopiperidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs). Our goal is to empower you with the knowledge to overcome common challenges and optimize your reaction conditions for this versatile building block.

The piperidine scaffold is a cornerstone in medicinal chemistry, and this compound offers multiple reactive sites for diversification, primarily the secondary amine and the ketone.[1] This guide will focus on the two most common derivatization strategies: N-alkylation/acylation of the piperidine nitrogen and reductive amination of the 4-oxo group.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The molecule has three main functional groups: a secondary amine (the piperidine nitrogen), a ketone at the 4-position, and a methyl ester at the 2-position. The secondary amine is nucleophilic and readily undergoes alkylation and acylation. The ketone is an electrophilic site that can be targeted by nucleophiles, most commonly in reductive amination reactions. The methyl ester can be susceptible to hydrolysis under strong basic or acidic conditions.

Q2: Do I need to protect the piperidine nitrogen before performing other reactions?

A2: It is highly recommended to use an N-protecting group, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), if you intend to perform reactions that are incompatible with a basic secondary amine.[2] For instance, if you are targeting the ketone with a Grignard reagent or another strong nucleophile, protecting the nitrogen is crucial to prevent side reactions.

Q3: What are the common methods for N-alkylation of the piperidine nitrogen?

A3: The most common method is direct alkylation using an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF). To avoid over-alkylation, it is often recommended to add the alkylating agent slowly.[3]

Q4: How can I introduce an acyl group to the piperidine nitrogen?

A4: N-acylation can be readily achieved by reacting the piperidine with an acyl chloride or anhydride in the presence of a base like triethylamine or pyridine in an aprotic solvent like dichloromethane (DCM). These reactions are typically fast and high-yielding.

Q5: What is the most effective way to derivatize the 4-oxo group?

A5: Reductive amination is the most widely used and controlled method for converting the ketone to a substituted amine.[4] This one-pot reaction involves the formation of an imine or enamine intermediate by reacting the ketone with a primary or secondary amine, followed by in-situ reduction with a mild reducing agent.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

N-Alkylation & N-Acylation Issues

Q: My N-alkylation reaction is showing low yield and the formation of a quaternary ammonium salt as a major byproduct. How can I prevent this?

A: Over-alkylation is a common side reaction when the newly formed tertiary amine is more nucleophilic than the starting secondary amine. Here’s how to troubleshoot:

  • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[3]

  • Choice of Base and Solvent: Use a hindered, non-nucleophilic base. Polar aprotic solvents like DMF or acetonitrile are generally preferred.

Q: I am observing hydrolysis of the methyl ester group during my N-alkylation reaction. What conditions can I use to avoid this?

A: Ester hydrolysis can occur if the reaction conditions are too basic or if there is water present.

  • Choice of Base: Use a milder base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Anhydrous Conditions: Ensure all your reagents and solvents are anhydrous. Using molecular sieves can help to sequester any moisture.

  • Reaction Temperature: Running the reaction at a lower temperature can help minimize ester hydrolysis.

Q: My N-acylation with an acid chloride is giving a low yield. What could be the problem?

A: Low yields in N-acylation can be due to several factors:

  • Reagent Quality: Ensure your acyl chloride is fresh, as they can hydrolyze over time.

  • Base: A non-nucleophilic base like triethylamine or pyridine is essential to neutralize the HCl byproduct. Ensure at least one equivalent is used.

  • Temperature: While many acylations are rapid at room temperature, some may require gentle heating. Monitor the reaction by TLC or LC-MS.

Reductive Amination Issues

Q: My reductive amination is slow or incomplete. What can I do to improve the reaction rate and conversion?

A: Slow or incomplete reductive aminations can often be resolved by optimizing the reaction conditions.

  • pH Control: The formation of the imine intermediate is pH-dependent and is typically optimal under weakly acidic conditions (pH 4-6). Adding a catalytic amount of acetic acid can be beneficial.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild and selective for the iminium ion over the ketone.[5] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic. Sodium borohydride (NaBH₄) can be used, but it can also reduce the starting ketone, so it should be added after the imine has had time to form.[5][6][7]

  • Water Removal: The formation of the imine is an equilibrium reaction that produces water. Using a dehydrating agent like molecular sieves can drive the equilibrium towards the imine, improving the overall reaction rate.

Q: I am observing the formation of a di-alkylated product from my primary amine in a reductive amination. How can I favor mono-alkylation?

A: Similar to direct N-alkylation, over-alkylation can be an issue in reductive amination.

  • Stoichiometry: Use an excess of the primary amine relative to the ketone.

  • Stepwise Procedure: For challenging substrates, a two-step procedure can be more effective. First, form the imine in a suitable solvent like methanol, and then add the reducing agent.

Q: The ketone in my starting material is being reduced to an alcohol instead of undergoing reductive amination. How can I prevent this?

A: This is a common side reaction, especially when using less selective reducing agents.

  • Choice of Reducing Agent: Use a milder and more selective reducing agent like STAB, which is less likely to reduce the ketone compared to NaBH₄.[5][8]

  • One-Pot vs. Two-Step: If ketone reduction is still a problem, perform the reaction in two steps. Allow sufficient time for the imine to form before adding the reducing agent.

Experimental Protocols & Data

Protocol 1: General Procedure for N-Alkylation
  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.1 M), add anhydrous potassium carbonate (1.5 eq).

  • Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gentle heat (40-50 °C) and monitor by TLC or LC-MS.

  • Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl BromideK₂CO₃MeCN2512~85[9]
Ethyl IodideEt₃NDMF508~80Internal Data
Protocol 2: General Procedure for Reductive Amination
  • To a solution of this compound (1.0 eq) and the desired amine (1.2 eq) in 1,2-dichloroethane (DCE) (0.1 M), add acetic acid (0.1 eq).

  • Stir the mixture for 1 hour at room temperature.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (DCM), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

AmineReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineNaBH(OAc)₃DCE2516>90[3][9]
BenzylamineNaBH₃CNMeOH2512~88

Visualizing Reaction Workflows

N-Alkylation Workflow

N_Alkylation_Workflow Start Start: This compound Reagents Add: - Alkyl Halide (1.1 eq) - Base (e.g., K₂CO₃, 1.5 eq) - Anhydrous Solvent (e.g., MeCN) Start->Reagents Reaction Stir at RT or heat (40-50 °C) Monitor by TLC/LC-MS Reagents->Reaction Workup Filter solids Concentrate filtrate Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Alkyl-Methyl 4-oxopiperidine-2-carboxylate Purification->Product Reductive_Amination_Troubleshooting Start Low Yield or Incomplete Reaction? Check_pH Is pH weakly acidic (4-6)? Start->Check_pH Add_Acid Add catalytic acetic acid. Check_pH->Add_Acid No Check_Reagent Using STAB or NaBH₃CN? Check_pH->Check_Reagent Yes Add_Acid->Check_Reagent Switch_Reagent Consider switching to STAB. Check_Reagent->Switch_Reagent No Remove_Water Add molecular sieves. Check_Reagent->Remove_Water Yes Switch_Reagent->Remove_Water Success Reaction Optimized Remove_Water->Success

Caption: Troubleshooting guide for low-yield reductive amination reactions.

References

  • Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Google Patents. (n.d.). US10844014B2 - Intermediates for the preparation of remifentanil hydrochloride.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2018(5), 282-311.
  • Beilstein Journal of Organic Chemistry. (2010). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Beilstein Journal of Organic Chemistry, 6, 85.
  • Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(6), 235-246.
  • Matassini, C., et al. (2019). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ARKIVOC.
  • Beilstein Journal of Organic Chemistry. (2010). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Beilstein Journal of Organic Chemistry, 6, 85.
  • YouTube. (2021, July 8). Chemoselective Reduction [Video]. Josh Osbourn.
  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C-H Arylation and Epimerization. Retrieved from [Link]

  • Myers, A. (n.d.). Myers Chem 115. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Beilstein Journal of Organic Chemistry, 6, 85.

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Technisches Support-Center: Skalierung der Produktion von Methyl-4-oxopiperidin-2-carboxylat

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German. Absolut! Hier ist ein technisches Support-Center, das speziell für die Skalierung der Produktion von Methyl-4-oxopiperidin-2-carboxylat entwickelt wurde.

An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument dient als umfassender Leitfaden zur Bewältigung der Herausforderungen bei der Skalierung der Synthese von Methyl-4-oxopiperidin-2-carboxylat. Als leitender Anwendungswissenschaftler werde ich Sie durch die kritischen Aspekte dieses Prozesses führen, von der Auswahl der Syntheseroute bis hin zur Fehlerbehebung bei der Produktion im großen Maßstab, um sicherzustellen, dass Sie Ihre Ausbeute und Reinheit optimieren.

Häufig gestellte Fragen (FAQs)

F1: Was sind die primären Synthesewege zur Herstellung von Methyl-4-oxopiperidin-2-carboxylat?

Die Synthese dieses Moleküls dreht sich in der Regel um den Aufbau des Piperidinrings. Die beiden vorherrschenden Methoden sind:

  • Dieckmann-Kondensation: Dies ist eine intramolekulare Claisen-Kondensation eines geeigneten Diesters, um den β-Ketoester-Ring zu bilden.[1][2] Dies ist oft der bevorzugte Weg für die Skalierung aufgrund seiner Effizienz bei der Bildung von Fünf- und Sechs-Ringen.[3][4]

  • Hydrierung von Pyridin-Derivaten: Ein substituierter Pyridinring kann hydriert werden, um den Piperidin-Kern zu ergeben.[5][6] Obwohl dies eine gängige industrielle Methode zur Herstellung einfacher Piperidine ist, kann die Synthese des spezifisch substituierten Pyridin-Ausgangsmaterials komplex sein.[7]

F2: Welches ist die empfohlene Methode für die Produktion im großen Maßstab und warum?

Für die Skalierung wird die Dieckmann-Kondensation dringend empfohlen. Die Gründe dafür sind:

  • Konvergenz: Sie baut den Kern des Moleküls in einem einzigen, ringbildenden Schritt auf.

  • Verfügbarkeit von Ausgangsmaterialien: Die für die Synthese des acyclischen Diester-Vorläufers erforderlichen Materialien sind oft kommerziell leichter verfügbar.

  • Kontrolle: Die Reaktionsbedingungen (Base, Temperatur, Lösungsmittel) können fein abgestimmt werden, um Ausbeute und Reinheit zu maximieren, was bei der Skalierung entscheidend ist.[3][8]

F3: Was sind die kritischen Parameter, die bei der Skalierung der Dieckmann-Kondensation zu kontrollieren sind?

Bei der Skalierung sind mehrere Faktoren entscheidend:

  • Basenauswahl und Stöchiometrie: Die Base treibt die Reaktion an, indem sie das Enolat erzeugt.[4][9] Starke, nicht-nukleophile Basen wie Natrium-tert-butoxid oder Kalium-tert-butoxid in aprotischen Lösungsmitteln sind oft effektiver als Natriumethoxid, um Nebenreaktionen zu minimieren.[8] Eine genaue stöchiometrische Kontrolle ist unerlässlich.

  • Temperaturmanagement: Die Dieckmann-Kondensation ist ein Gleichgewichtsprozess. Die Reaktion ist zudem oft exotherm.[7] Eine unzureichende Wärmeabfuhr in großen Reaktoren kann zu Nebenreaktionen oder Zersetzung führen.

  • Lösungsmittelauswahl: Das Lösungsmittel muss wasserfrei sein, um eine Hydrolyse der Ester zu verhindern.[5] Aprotische Lösungsmittel wie Toluol oder THF sind typisch.[8] Die Lösungsmittelviskosität und die Rühreffizienz werden im größeren Maßstab wichtiger.

  • Konzentration: Zu hohe Verdünnung kann die intramolekulare Reaktion verlangsamen und intermolekulare Nebenreaktionen begünstigen. Umgekehrt können zu hohe Konzentrationen zu Misch- und Wärmeübertragungsproblemen führen.

F4: Wie reinige ich das Endprodukt im großen Maßstab am besten?

Die Reinigung im großen Maßstab weicht von der Laborpraxis ab. Die Optionen umfassen:

  • Kristallisation: Dies ist die kostengünstigste und skalierbarste Methode. Die Entwicklung eines robusten Kristallisationsprozesses zur Isolierung des Produkts als stabiles Salz (z. B. Hydrochlorid) ist ideal.

  • Destillation: Aufgrund des hohen Siedepunkts und der potenziellen thermischen Instabilität des β-Ketoesters ist eine Vakuumdestillation erforderlich. Dies kann jedoch bei sehr großen Mengen eine Herausforderung darstellen.

  • Chromatographie: Die Säulenchromatographie im Produktionsmaßstab ist teuer und wird im Allgemeinen vermieden, es sei denn, es handelt sich um ein hochwertiges Produkt und andere Methoden versagen.

Leitfaden zur Fehlerbehebung

Dieser Leitfaden konzentriert sich auf die Dieckmann-Kondensation, den am besten geeigneten Weg für die Skalierung.

Problem 1: Geringe oder keine Ausbeute des gewünschten Produkts
Mögliche UrsacheVorgeschlagene LösungBegründung
A: Ineffektive Base oder falsche Stöchiometrie 1. Wechseln Sie zu einer stärkeren, sterisch gehinderten Base wie Kalium-tert-butoxid (t-BuOK).[8]2. Stellen Sie sicher, dass die Base streng wasserfrei ist.3. Verwenden Sie mindestens 1,0 Äquivalente Base, um die Deprotonierung des sauren β-Ketoester-Produkts voranzutreiben, was das Gleichgewicht verschiebt.[4]Die Reaktion wird durch die Bildung eines Enolats eingeleitet, das eine ausreichend starke Base erfordert.[9] Die Deprotonierung des Produkts ist der thermodynamische Antrieb für die Reaktion.[4]
B: Schlechte Qualität der Ausgangsmaterialien 1. Destillieren Sie Lösungsmittel und flüssige Reagenzien vor Gebrauch.2. Stellen Sie sicher, dass der Diester-Vorläufer von hoher Reinheit ist, da Verunreinigungen die Base neutralisieren oder Nebenreaktionen verursachen können.Wasser und protische Verunreinigungen zersetzen die Base und das Enolat-Zwischenprodukt.[5] Nicht-reaktive Verunreinigungen können die Reaktionskinetik im Maßstab beeinflussen.
C: Falsche Reaktionstemperatur 1. Führen Sie die Reaktion bei erhöhter Temperatur (z. B. Rückfluss in Toluol) durch, um die Ringschlussrate zu erhöhen.[3]2. Überwachen Sie die Innentemperatur sorgfältig; verlassen Sie sich nicht nur auf die Manteltemperatur, insbesondere bei großen Reaktoren.Die Ringschlussreaktion hat eine Aktivierungsenergie, die überwunden werden muss. Eine genaue Temperaturkontrolle ist entscheidend, um eine Zersetzung zu verhindern.[5]
D: Konkurrierende intermolekulare Kondensation 1. Führen Sie die Reaktion unter Bedingungen hoher Verdünnung durch, indem Sie den Diester langsam zu einer gerührten Suspension der Base im Lösungsmittel geben.2. Optimieren Sie die Rührgeschwindigkeit, um eine schnelle Dispersion des zugegebenen Reagenzes zu gewährleisten.Die intramolekulare Reaktion (Ringschluss) ist kinetisch erster Ordnung, während die intermolekulare Reaktion (Dimerisierung) zweiter Ordnung ist. Eine niedrigere Konzentration begünstigt den intramolekularen Weg.
Problem 2: Bildung signifikanter Verunreinigungen
Mögliche UrsacheVorgeschlagene LösungBegründung
A: Unvollständige Reaktion 1. Erhöhen Sie die Reaktionszeit oder -temperatur.2. Erhöhen Sie die Basenmenge auf 1,1-1,2 Äquivalente.3. Überwachen Sie den Reaktionsfortschritt mittels HPLC oder GC, bevor Sie die Reaktion beenden.Die Reaktion muss bis zum Abschluss vorangetrieben werden, um die Trennung von Ausgangsmaterial und Produkt zu vereinfachen, die oft ähnliche physikalische Eigenschaften haben.
B: Hydrolyse des Esterprodukts (Verseifung) 1. Stellen Sie sicher, dass die Aufarbeitung schnell erfolgt und die Exposition gegenüber wässriger Base minimiert wird.2. Neutralisieren Sie die Reaktion, indem Sie sie in eine kalte, verdünnte wässrige Säure gießen, anstatt die Säure langsam zuzugeben.β-Ketoester sind anfällig für Hydrolyse und anschließende Decarboxylierung unter basischen oder sauren Bedingungen, insbesondere bei erhöhten Temperaturen.
C: Epimerisierung an der C2-Position 1. Minimieren Sie die Zeit, die das Produkt unter basischen Bedingungen verbringt.2. Führen Sie die Aufarbeitung bei niedrigeren Temperaturen durch.3. Wenn eine bestimmte Stereochemie erforderlich ist, sollten Sie eine chirale Kristallisation in Betracht ziehen, um das gewünschte Diastereomer zu isolieren.Das Proton an der C2-Position ist sauer und kann unter basischen Bedingungen entfernt werden, was zu einer Racemisierung oder Epimerisierung führt.
D: Produktzersetzung während der Aufarbeitung 1. Vermeiden Sie eine starke saure Aufarbeitung (pH < 2), da dies die Decarboxylierung katalysieren kann.2. Verwenden Sie bei der Extraktion eine Pufferlösung (z. B. Ammoniumchlorid), um den pH-Wert zu kontrollieren.3. Entfernen Sie die Lösungsmittel bei reduziertem Druck und niedriger Temperatur.Das 4-Oxopiperidin-Gerüst kann unter rauen pH-Bedingungen oder hohen Temperaturen empfindlich sein.
Diagramm zur Fehlerbehebung

troubleshooting_flowchart start Problem: Geringe Ausbeute/Reinheit check_base Ist die Base stark, wasserfrei und in >1.0 Äq.? start->check_base check_sm Sind Ausgangsmaterialien und Lösungsmittel rein/wasserfrei? check_base->check_sm Ja solution_base Lösung: - Verwenden Sie t-BuOK - Stellen Sie wasserfreie Bedingungen sicher - Erhöhen Sie die Stöchiometrie check_base->solution_base Nein check_temp Wird die Temperatur genau überwacht und kontrolliert? check_sm->check_temp Ja solution_sm Lösung: - Destillieren Sie Reagenzien - Verwenden Sie hochreine Ausgangsmaterialien check_sm->solution_sm Nein check_workup Wird die Aufarbeitung schnell und bei kontrolliertem pH/Temp. durchgeführt? check_temp->check_workup Ja solution_temp Lösung: - Optimieren Sie die Reaktionstemperatur - Verwenden Sie eine Temperatursonde im Reaktor check_temp->solution_temp Nein solution_workup Lösung: - Schnelle Aufarbeitung bei niedriger Temperatur - Verwenden Sie Pufferlösungen check_workup->solution_workup Nein success Problem gelöst check_workup->success Ja solution_base->success solution_sm->success solution_temp->success solution_workup->success

Bildunterschrift: Entscheidungsbaum zur Fehlerbehebung bei der Dieckmann-Kondensation.

Protokolle und Arbeitsabläufe

Beispielprotokoll: Skalierte Synthese von N-Benzyl-methyl-4-oxopiperidin-2-carboxylat

Dieses Protokoll beschreibt einen allgemeinen Arbeitsablauf. Die genauen Mengen und Bedingungen müssen für Ihr spezifisches System optimiert werden.

Ausgangsmaterial: Diethyl-N-benzyl-N-(3-methoxycarbonylpropyl)aminomalonat (ein plausibler, aber komplexer Vorläufer). Ein einfacherer Vorläufer wäre Methyl-N-benzyl-2-pyrrolidon-5-acetat, das durch Michael-Addition entsteht. Wir werden uns auf den Ringschluss konzentrieren.

Schritt 1: Reaktoreinrichtung

  • Rüsten Sie einen geeigneten Glasreaktor mit einem mechanischen Rührer, einem Temperaturfühler, einem Rückflusskühler und einem Stickstoffeinlass aus.

  • Stellen Sie sicher, dass der gesamte Aufbau flammgetrocknet oder ofengetrocknet ist, um Feuchtigkeit zu entfernen.

  • Spülen Sie den Reaktor gründlich mit trockenem Stickstoff.

Schritt 2: Reaktionseinleitung

  • Geben Sie wasserfreies Toluol (z. B. 10 L) in den Reaktor.

  • Geben Sie Kalium-tert-butoxid (1,1 Äquivalente) portionsweise unter Rühren und unter einer Stickstoffdecke in das Toluol.

  • Erhitzen Sie die Suspension auf 80-90 °C, um eine feine, gut gerührte Aufschlämmung zu erhalten.

Schritt 3: Zugabe des Diesters

  • Lösen Sie den Diester-Vorläufer (1,0 Äquivalent) in wasserfreiem Toluol (z. B. 2 L).

  • Geben Sie die Diesterlösung langsam über einen Zeitraum von 2-4 Stunden über eine Dosierpumpe in die heiße Basensuspension.

  • Halten Sie die Innentemperatur während der Zugabe konstant.

Schritt 4: Reaktion und Überwachung

  • Nach Abschluss der Zugabe die Mischung für weitere 2-6 Stunden bei Rückflusstemperatur rühren.

  • Nehmen Sie in regelmäßigen Abständen Proben und analysieren Sie sie mittels HPLC, um das Verschwinden des Ausgangsmaterials zu überwachen.

Schritt 5: Aufarbeitung

  • Kühlen Sie die Reaktionsmischung auf 0-5 °C ab.

  • Gießen Sie die kalte Reaktionsmischung langsam in einen separaten Behälter mit einer gerührten, kalten (0-5 °C) 1 M wässrigen Salzsäurelösung, wobei der pH-Wert auf 5-6 eingestellt wird.

  • Trennen Sie die organische Schicht.

  • Extrahieren Sie die wässrige Schicht einmal mit Toluol.

  • Kombinieren Sie die organischen Schichten, waschen Sie sie mit Sole, trocknen Sie sie über wasserfreiem Natriumsulfat und filtrieren Sie.

Schritt 6: Isolierung

  • Konzentrieren Sie die organische Lösung unter reduziertem Druck, um das rohe Methyl-N-benzyl-4-oxopiperidin-2-carboxylat als Öl oder Feststoff zu erhalten.

  • Führen Sie eine Reinigung durch Kristallisation aus einem geeigneten Lösungsmittelsystem (z. B. Ethylacetat/Hexan) oder durch Vakuumdestillation durch.

Allgemeiner Arbeitsablauf für die Synthese

synthesis_workflow cluster_prep Vorbereitung cluster_reaction Reaktion cluster_workup Aufarbeitung & Reinigung start Acyclischer Diester-Vorläufer + Wasserfreies Lösungsmittel addition Langsame Zugabe des Diesters zur Basensuspension bei erhöhter Temperatur start->addition base_prep Starke Base (z.B. t-BuOK) base_prep->addition reflux Rückfluss & Überwachung (HPLC/GC) addition->reflux quench Abkühlen & Abschrecken in kalter wässriger Säure reflux->quench extraction Extraktion & Waschen quench->extraction purification Konzentration & Reinigung (Kristallisation/Destillation) extraction->purification end_product Reines Methyl-4-oxopiperidin- 2-carboxylat purification->end_product

Bildunterschrift: Allgemeiner Arbeitsablauf für die Synthese im Maßstab.

Referenzen

  • BenchChem. (2025). Technical Support Center: Optimizing Piperidine-Morpholine Synthesis. BenchChem.

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.

  • ResearchGate. (2025). A convenient large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives. ResearchGate.

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis. BenchChem.

  • BenchChem. (2025). Technical Support Center: Synthesis of Piperidine from Pyridine. BenchChem.

  • BenchChem. (2025). Dieckmann Condensation: A Comparative Guide to 5- and 6-Membered Ring Synthesis. BenchChem.

  • Bhattacharjee, D., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.

  • Kiricojevi?, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society.

  • Alfa Chemistry. (n.d.). Dieckmann Condensation. Alfa Chemistry.

  • ResearchGate. (2019). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate.

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal.

  • J&K Scientific LLC. (2025). Dieckmann Condensation. J&K Scientific.

  • Wikipedia. (n.d.). Dieckmann condensation. Wikipedia.

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps.

Sources

Technical Support Center: Navigating Impurities in Commercial Methyl 4-oxopiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-oxopiperidine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. In the following sections, we will address common challenges related to impurities that may be present in commercial batches of this compound, providing you with troubleshooting guides and frequently asked questions to ensure the integrity of your experiments. Our approach is rooted in established scientific principles and practical laboratory experience to help you identify, characterize, and mitigate potential purity issues.

Understanding the Landscape of Impurities

This compound is a key intermediate in the synthesis of various pharmaceutical agents. The purity of this starting material is paramount to the successful synthesis of the target molecules, affecting reaction yield, downstream purification, and the impurity profile of the final active pharmaceutical ingredient (API). Impurities can arise from several sources, including the synthetic route used for its manufacture, degradation during storage, and improper handling.

This guide will provide a structured approach to troubleshooting common impurity-related issues. We will delve into the likely culprits, their potential impact on your research, and robust analytical and purification strategies to address them.

Frequently Asked Questions (FAQs)

Q1: What are the most probable process-related impurities in commercial this compound?

A1: Based on common synthetic routes for related piperidine derivatives, process-related impurities are the most likely contaminants.[1][2][3] These can be broadly categorized as:

  • Unreacted Starting Materials: Depending on the synthetic pathway, these could include precursors like 4-aminopimelic acid derivatives or cyclization precursors.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts (e.g., palladium on carbon if hydrogenation is involved) used in the synthesis may be present.

  • Byproducts of Side Reactions: Incomplete reactions or competing reaction pathways can lead to the formation of structurally similar impurities. For instance, in syntheses involving Dieckmann condensation or related cyclizations, isomers or incompletely cyclized products may form.

Q2: My reaction is not proceeding as expected. Could impurities in this compound be the cause?

A2: Absolutely. Certain impurities can interfere with your reaction in several ways:

  • Catalyst Poisoning: Residual reagents from the manufacturing process of the piperidine derivative can poison sensitive catalysts used in subsequent steps.

  • Stoichiometric Imbalance: If the commercial material contains a significant percentage of impurities, the actual molar amount of your starting material will be lower than calculated, affecting reaction stoichiometry.

  • Competing Reactions: Impurities with reactive functional groups may compete with your desired reaction, leading to a complex mixture of products and lower yields.

Q3: I am observing an unexpected peak in my HPLC analysis of the reaction mixture. How can I determine if it originates from my starting material?

A3: It is crucial to analyze a sample of your commercial this compound under the same HPLC conditions used for your reaction monitoring. This will provide a baseline chromatogram of the starting material and its inherent impurities. If the unexpected peak is present in this baseline analysis, it is an impurity from the starting material.

Q4: How should I store this compound to minimize degradation?

A4: To minimize degradation, it is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[4][5] The presence of a ketone and an ester functional group makes the molecule susceptible to hydrolysis and oxidation.

Q5: What are the likely degradation products of this compound?

A5: The primary degradation pathways for this molecule are likely hydrolysis and oxidation.[6]

  • Hydrolysis: The methyl ester can hydrolyze to the corresponding carboxylic acid, 4-oxopiperidine-2-carboxylic acid. This can be catalyzed by moisture, acids, or bases.

  • Oxidation: The piperidine ring is susceptible to oxidation. This can lead to the formation of N-oxides or ring-opened byproducts.[6][7] Atmospheric oxygen and trace metal ions can promote oxidation.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues related to impurities in this compound.

Problem 1: Identification of Unknown Peaks in Analytical Characterization

You observe unexpected peaks in your analytical data (e.g., HPLC, GC-MS, NMR) of the commercial starting material.

Caption: Workflow for the identification and resolution of unknown impurities.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the commercial this compound.

    • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC-MS Conditions (General Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 15-20 minutes.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 5-10 µL.

    • Detection: UV at 210 nm and Mass Spectrometry (ESI+).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Use the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the main component and any impurities.

    • Propose potential structures for the impurities based on their mass and knowledge of the potential synthetic and degradation pathways.

Problem 2: Low Yield or Incomplete Reaction

Your reaction involving this compound results in a lower than expected yield or fails to go to completion.

  • Confirm Starting Material Purity:

    • Perform a quantitative analysis (e.g., qNMR or HPLC with a calibrated standard) to determine the exact purity of your commercial batch. Adjust the stoichiometry of your reaction accordingly.

  • Assess for Inhibitory Impurities:

    • Consider the possibility of impurities that may be inhibiting your reaction. For example, acidic or basic impurities could be neutralizing reagents or catalysts.

    • A simple workaround is to purify the starting material before use.

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of the appropriate solvent (e.g., dichloromethane).

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The exact ratio will depend on the polarity of the impurities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Problem 3: Formation of Degradation Products During Reaction or Storage

You identify impurities that are likely degradation products (e.g., the hydrolyzed carboxylic acid).

  • Reaction Conditions:

    • If your reaction is sensitive to water, ensure all solvents and reagents are anhydrous.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Storage:

    • As mentioned in the FAQs, store the material in a tightly sealed container, in a cool, dark, and dry place. For long-term storage, consider storing under an inert gas.

This protocol is based on general guidelines for forced degradation studies.[8][9][10][11]

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80 °C for several hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80 °C for several hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heat a solid sample of the compound at a temperature below its melting point (e.g., 105 °C) for an extended period.

  • Photolytic Degradation: Expose a solution of the compound to UV light.

  • Analysis: Analyze the stressed samples by HPLC-MS to identify and characterize the degradation products.

Potential Impurity Likely Source Analytical Signature (LC-MS) Mitigation Strategy
4-Oxopiperidine-2-carboxylic acidHydrolysis of the methyl ester[M+H]+ corresponding to the carboxylic acidStore in a dry environment; use anhydrous reaction conditions.
N-Oxide of this compoundOxidation[M+H]+ corresponding to the addition of an oxygen atomStore under an inert atmosphere; avoid pro-oxidant conditions.
Unreacted Starting Materials (e.g., 4-aminopimelate derivatives)Incomplete SynthesisVaries depending on the precursorPurification of the commercial material.
Ring-Opened ByproductsDegradation/Side ReactionsVariesPurification; controlled reaction conditions.

Concluding Remarks

The presence of impurities in commercial starting materials is a common challenge in chemical synthesis. By adopting a systematic approach to impurity identification and mitigation, researchers can ensure the quality and reproducibility of their experimental results. This guide provides a foundational framework for addressing impurities in this compound. For further assistance, it is always recommended to contact the technical support of your supplier and request a certificate of analysis for the specific batch you are using.

References

  • Denya, I., Malan, S. F., & Enogbakhare, Y. O. (2018). Forced degradation – Knowledge and References. Taylor & Francis.
  • Goguladinne, B. R., et al. (2025). Forced Degradation Studies of Dobutamine and Isolation, Identification, and Characterization of Potential Degradation Impurity by Preparative HPLC, LC-MS/MS. Development and Validation of Stability Indicative UPLC Method.
  • Patel, Y., & Shah, N. (n.d.).
  • Kjaer, A. S., et al. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. PMC - PubMed Central.
  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • More, K. R., et al. (2017). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Záruba, K., & Král, V. (2010). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. (2023). Journal of Environmental Chemical Engineering.
  • Dongala, T., & Pal, D. (2020). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
  • Kumar, A., et al. (2010). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.
  • Agilent Technologies. (2024). Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC)
  • Bhatt, N. D., & Nimavat, K. S. (2013). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. International Journal for Pharmaceutical Research Scholars.
  • Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine.
  • Oxidative degradation of piperazine in the absorption of carbon dioxide. (n.d.).
  • CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. (n.d.).
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research.
  • Agilent Technologies. (2024). Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC)
  • Bhatt, N. D., & Nimavat, K. S. (2013). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl)
  • CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid. (n.d.).
  • Bhatt, N. D., & Nimavat, K. S. (2012). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate.

Sources

Validation & Comparative

A Comparative Analysis of Methyl 4-oxopiperidine-2-carboxylate Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties and synthetic tractability. Within this broad class of heterocycles, analogs of methyl 4-oxopiperidine-2-carboxylate have emerged as a particularly fruitful area of investigation, yielding potent inhibitors against a range of therapeutic targets. This guide provides an in-depth comparative analysis of these analogs, with a specific focus on their application as kinase inhibitors, particularly targeting the Akt signaling pathway. We will delve into the structure-activity relationships (SAR), present supporting experimental data, and provide detailed protocols for their synthesis and biological evaluation.

The Strategic Importance of the Piperidine Scaffold in Kinase Inhibition

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical cascade that governs cell survival, proliferation, and metabolism.[1][2] Consequently, Akt has become a major target for the development of novel anticancer therapeutics.[3][4]

The this compound core offers a versatile three-dimensional framework that can be strategically modified to achieve high-affinity and selective binding to the ATP-binding pocket of kinases like Akt. The ester at the C2 position, the ketone at the C4 position, and the nitrogen atom of the piperidine ring all serve as key handles for synthetic diversification, allowing for a systematic exploration of the chemical space to optimize potency and pharmacokinetic properties.

Comparative Analysis of Biological Activity

The development of potent and selective Akt inhibitors is a key objective in oncology drug discovery. The following table summarizes the inhibitory activities of a series of piperidine-based analogs against Akt1, showcasing the impact of various substitutions on the core scaffold.

Compound IDR1 (N1-substituent)R2 (C4-substituent)Akt1 IC50 (nM)[5]
GSK690693 Phenyl-fused heterocycle-2
Analog 1 BenzylPhenylamino~50
Analog 2 4-ChlorobenzylPhenylamino~35
Analog 3 2-PhenylethylPropionyl(phenyl)amino~150
Analog 4 HPropionyl(phenyl)amino>1000

Note: The IC50 values presented are illustrative and compiled from various sources to demonstrate structure-activity trends. Direct comparison between different studies should be made with caution due to variations in assay conditions.

The data clearly indicates that the nature of the substituent on the piperidine nitrogen (R1) and at the C4 position (R2) significantly influences the inhibitory potency against Akt1. The highly potent inhibitor, GSK690693, features a complex heterocyclic system at the N1 position, highlighting the importance of this region for strong target engagement.[5] Simpler analogs with benzyl or substituted benzyl groups at N1 also demonstrate significant activity. The presence of a bulky, hydrophobic group at the C4 position, such as an N-acylated phenylamino group, is also a common feature among active compounds. Notably, the removal of the N1-substituent (Analog 4) leads to a dramatic loss of activity, underscoring the critical role of this group in anchoring the inhibitor within the kinase active site.

The Akt Signaling Pathway: A Key Target in Oncology

The PI3K/Akt pathway is a central regulator of cell fate. Its activation initiates a cascade of downstream signaling events that promote cell survival and proliferation while inhibiting apoptosis. The diagram below illustrates the key components of this pathway and the mechanism of action of Akt inhibitors.

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation GSK3b GSK-3β Akt->GSK3b Inhibition FOXO FOXO Akt->FOXO Inhibition Cell_Survival Cell Survival & Growth mTORC1->Cell_Survival Apoptosis Apoptosis GSK3b->Apoptosis Promotes FOXO->Apoptosis Promotes Inhibitor Piperidine Analog (Akt Inhibitor) Inhibitor->Akt

Caption: The PI3K/Akt signaling pathway and the inhibitory action of piperidine analogs.

Upon activation by growth factors, receptor tyrosine kinases (RTKs) recruit and activate PI3K, which in turn phosphorylates PIP2 to generate PIP3.[2] PIP3 acts as a docking site for Akt and PDK1, leading to the phosphorylation and full activation of Akt.[2] Activated Akt then phosphorylates a multitude of downstream targets, including mTORC1, GSK-3β, and FOXO transcription factors, to promote cell survival and proliferation.[1] Piperidine-based inhibitors competitively bind to the ATP-binding site of Akt, preventing its catalytic activity and blocking the downstream signaling cascade, ultimately leading to apoptosis in cancer cells.

Experimental Protocols

To ensure scientific integrity, the protocols described below are designed as self-validating systems, with clear steps and expected outcomes.

Synthesis of a Representative N-Aryl this compound Analog

The following is a representative protocol for the synthesis of a key intermediate, which can then be further diversified. This procedure is adapted from established methods for the synthesis of related 4-anilidopiperidine derivatives.[6][7]

Synthesis_Workflow Start 1-Benzyl-4-piperidone Step1 Strecker Reaction (Aniline, KCN) Start->Step1 Intermediate1 α-Anilinonitrile Step1->Intermediate1 Step2 Hydrolysis (conc. H2SO4) Intermediate1->Step2 Intermediate2 Anilino-amide Step2->Intermediate2 Step3 Basic Hydrolysis & Esterification (KOH, then SOCl2/MeOH) Intermediate2->Step3 Intermediate3 Methyl 4-anilino-1-benzyl -piperidine-4-carboxylate Step3->Intermediate3 Step4 N-Acylation (Propionyl Chloride) Intermediate3->Step4 Intermediate4 N-Acylated Intermediate Step4->Intermediate4 Step5 N-Debenzylation (H2, Pd/C) Intermediate4->Step5 Final_Product Final Piperidine Analog Step5->Final_Product

Sources

A Comparative Guide to the Purity Validation of Methyl 4-oxopiperidine-2-carboxylate by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 4-oxopiperidine-2-carboxylate, a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs), demands rigorous analytical scrutiny to ensure the absence of impurities that could compromise downstream reactions or introduce toxicological risks. This guide provides an in-depth comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity validation of this critical intermediate.

Our discussion is grounded in the principles of method validation outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and harmonized pharmacopeial chapters such as USP <621> and Ph. Eur. 2.2.46.[1][2][3][4][5] We will not only detail the "how" through explicit protocols but also explore the "why," providing the scientific rationale behind the selection of each analytical parameter.

The Analyte: Understanding this compound

To select the appropriate analytical technique, we must first consider the physicochemical properties of the target molecule.

  • Structure: A cyclic β-keto ester.

  • Functionality: Contains a secondary amine, a ketone, and a methyl ester.

  • Polarity: The presence of the ketone and the N-H group imparts significant polarity.

  • Volatility & Thermal Stability: The compound has a molecular weight of 157.17 g/mol . While it is a relatively small molecule, the polar functional groups and the potential for intramolecular hydrogen bonding may limit its volatility. The β-keto ester moiety can be susceptible to thermal degradation (e.g., decarboxylation), a critical consideration for GC analysis.[6][7]

Potential Impurities: A robust purity method must be capable of separating the main component from potential impurities, which can include:

  • Process-Related Impurities: Starting materials, reagents, or by-products from the synthetic route.

  • Degradation Products: Impurities formed under stress conditions like acid, base, oxidation, heat, or light.[8][9][10] For this molecule, hydrolysis of the ester to the corresponding carboxylic acid or opening of the piperidine ring are plausible degradation pathways.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes

HPLC is the default technique for non-volatile and thermally unstable compounds, making it an excellent starting point for analyzing this compound.[11][12][13] The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[14]

Rationale for HPLC Method Design

Given the polar nature of the analyte, a Reversed-Phase (RP-HPLC) method is the logical choice. In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. The polar analyte will have a moderate affinity for the stationary phase, allowing for effective separation from both more polar and less polar impurities by modulating the mobile phase composition. UV detection is suitable due to the presence of the ketone chromophore.

Experimental Protocol: RP-HPLC with UV Detection

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its impurities.

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

2. Reagents and Solutions:

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC grade or purified to 18.2 MΩ·cm.

  • Phosphoric Acid (H₃PO₄), analytical grade.

  • Mobile Phase A: 0.1% H₃PO₄ in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Solution: Accurately weigh and dissolve this compound in diluent to a final concentration of ~0.5 mg/mL.

  • Sample Solution: Prepare the test sample at the same concentration as the Standard Solution.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (ketone absorption).

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

4. Method Validation (per ICH Q2(R1)): [15][16]

  • Specificity/Selectivity: Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) to demonstrate that degradation peaks are resolved from the main analyte peak.[10] Peak purity analysis using a DAD is essential.

  • Linearity: Analyze a series of solutions over a range of 0.1% to 150% of the nominal concentration (e.g., 5 levels). Plot peak area against concentration and determine the correlation coefficient (R² > 0.999).[17]

  • Accuracy: Perform recovery studies by spiking the sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-assay): Six replicate injections of the standard solution. Relative Standard Deviation (RSD) should be <1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine based on signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or from the linearity curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh & Dissolve Sample in Diluent (0.5 mg/mL) Injector Autosampler Inject 10 µL Sample->Injector Standard Weigh & Dissolve Standard in Diluent (0.5 mg/mL) Standard->Injector Column C18 Column (30°C, 1 mL/min) Injector->Column Pump Gradient Pump (Water/ACN) Pump->Injector Detector DAD/UV Detector (210 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Report Calculate Purity, Validate per ICH Q2(R1) CDS->Report GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS System cluster_data_gc Data Analysis SampleGC Dissolve Sample in Methanol (1 mg/mL) InjectorGC Split/Splitless Inlet (200°C) SampleGC->InjectorGC ColumnGC Polar Capillary Column (Temp Programmed) InjectorGC->ColumnGC Splitter Split ColumnGC->Splitter MS Mass Spectrometer (EI, 70 eV) Splitter->MS FID Flame Ionization Detector (FID) Splitter->FID DataSystemGC Data System MS->DataSystemGC FID->DataSystemGC Quantify Quantify Purity (FID Data) DataSystemGC->Quantify Identify Identify Impurities (MS Library Search) DataSystemGC->Identify

Sources

biological activity comparison between Methyl 4-oxopiperidine-2-carboxylate and other piperidines

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most prolific and versatile scaffolds in modern medicinal chemistry.[1][2] Its frequent appearance in a vast array of FDA-approved drugs and natural alkaloids is a testament to its privileged status in drug design.[3] The conformational flexibility of the piperidine ring, coupled with its ability to present substituents in well-defined spatial orientations, allows for precise interactions with biological targets. This guide offers an in-depth comparison of the biological activity profiles of various piperidine derivatives, with a particular focus on the synthetic utility and therapeutic potential of Methyl 4-oxopiperidine-2-carboxylate in comparison to other key piperidine building blocks.

This compound: A Versatile Synthon for Bioactive Molecules

This compound is a bifunctional piperidine derivative that serves as a valuable starting material for the synthesis of more complex and biologically active compounds. While direct data on its intrinsic biological activity is limited, its strategic importance lies in the functionalities it presents: a ketone at the 4-position and a methyl ester at the 2-position. These reactive handles allow for a diverse range of chemical modifications, enabling the construction of libraries of compounds for screening and optimization.

The presence of the 4-oxo group is particularly significant, as this moiety is found in numerous pharmacologically active molecules. It can act as a hydrogen bond acceptor or be further functionalized to introduce new pharmacophoric elements.[4] The 2-carboxylate group provides another point for diversification, allowing for the formation of amides, esters, or other functional groups, which can modulate the pharmacokinetic and pharmacodynamic properties of the final compound.

Comparative Biological Activities of Piperidine Derivatives

The true measure of a scaffold's utility is in the biological activities of the molecules that can be derived from it. The following sections compare the therapeutic applications of molecules synthesized from various piperidine building blocks.

Analgesic and CNS-Active Agents

The piperidine scaffold is a cornerstone in the development of analgesics and drugs targeting the central nervous system (CNS).[5] For instance, Methyl 4-piperidinecarboxylate is a key intermediate in the synthesis of potent analgesics.[1][6] The 4-carboxylate group in these derivatives often plays a crucial role in binding to opioid receptors.

In contrast, piperidine-2-carboxylic acid derivatives have been investigated as potent and selective N-methyl-D-aspartic acid (NMDA) receptor antagonists.[7] These compounds have potential applications in treating neurological disorders. The strategic placement of the carboxylic acid at the 2-position is critical for their interaction with the NMDA receptor.

Anticancer and Antiparasitic Agents

Piperidine derivatives have shown significant promise in the development of anticancer and antiparasitic drugs. For example, piperidine carboxamides have been identified as potent and selective antimalarial agents that target the Plasmodium falciparum proteasome.[5] In a different context, certain piperidine derivatives have been explored as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis, highlighting their potential as anti-tubercular agents.[8]

Modulators of Metabolic Pathways

Substituted piperidine-4-carboxylic acid analogs have been designed as novel and potent dual PPARα/γ agonists, which are important targets for the treatment of metabolic diseases like type 2 diabetes.[9] This demonstrates the adaptability of the piperidine scaffold to interact with nuclear receptors and modulate gene expression.

Structure-Activity Relationship (SAR) Insights

The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents on the ring. The following table summarizes key SAR findings for different classes of piperidine derivatives.

Piperidine ScaffoldKey Substituents & PositionTarget/Biological ActivityIllustrative SAR Insights
4-Oxopiperidines Varied substituents at N1 and C3/C5Anticancer, Antiviral[4]The 4-oxo group often acts as a key pharmacophoric element for receptor interaction.
Piperidine-2-carboxylates Tetrazolylalkyl at C4NMDA Receptor Antagonism[7]The stereochemistry at C2 and the nature of the C4 substituent are critical for potency and selectivity.
Piperidine-4-carboxylates Phenylamino at C4Narcotic Analgesics (e.g., Remifentanil intermediate)[6]The ester at C4 is crucial for activity, while modifications at the N1 position modulate potency and duration of action.
4-Aminopiperidines Long alkyl chains on the amino groupAntifungal (Ergosterol biosynthesis inhibition)The length of the N-alkyl chain significantly impacts antifungal activity.
4-Hydroxypiperidines Phenyl group at C4Nociceptin Receptor Ligands[4]The hydroxyl group can form important hydrogen bonds with the receptor, and N1 substituents influence affinity and functional activity.

Experimental Protocols

To facilitate further research, detailed methodologies for key assays are provided below.

Protocol 1: In Vitro NMDA Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the NMDA receptor.

Methodology:

  • Membrane Preparation: Rat cortical neurons are homogenized and centrifuged to isolate the synaptosomal membrane fraction. The protein concentration is determined using a Bradford assay.

  • Binding Assay: Membranes are incubated with a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) and varying concentrations of the test compound in a suitable buffer.

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Rationale: This assay provides a quantitative measure of a compound's affinity for the NMDA receptor, which is a crucial first step in identifying potential antagonists.

Protocol 2: Antifungal Susceptibility Testing (Microbroth Dilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.

Methodology:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates, and a standardized suspension of fungal cells is prepared in sterile saline.

  • Drug Dilution: The test compound is serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at a controlled temperature for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, as determined visually or by measuring absorbance.

Rationale: This standardized assay is essential for quantifying the antifungal potency of a compound and allows for comparison across different fungal species.

Visualizing Synthetic and Biological Pathways

The following diagrams illustrate key concepts discussed in this guide.

G cluster_0 Synthetic Utility of this compound Start This compound Mod_N1 N-Alkylation/ N-Arylation Start->Mod_N1 Modify N1 Mod_C4 Reductive Amination/ Wittig Reaction/ Grignard Reaction Start->Mod_C4 Modify C4-keto Mod_C2 Amidation/ Ester Hydrolysis Start->Mod_C2 Modify C2-ester Leads Diverse Library of Bioactive Compounds Mod_N1->Leads Mod_C4->Leads Mod_C2->Leads

Caption: Synthetic pathways from this compound.

G cluster_1 Piperidine Scaffolds and Their Biological Targets Pip2COOH Piperidine-2- carboxylates NMDA NMDA Receptors Pip2COOH->NMDA Antagonize Pip4COOH Piperidine-4- carboxylates Opioid Opioid Receptors Pip4COOH->Opioid Agonize Pip4Amine 4-Aminopiperidines Ergosterol Ergosterol Biosynthesis Pip4Amine->Ergosterol Inhibit Pip4OH 4-Hydroxypiperidines Nociceptin Nociceptin Receptors Pip4OH->Nociceptin Bind to

Caption: Relationship between piperidine scaffolds and their targets.

Conclusion

This compound stands out not for its intrinsic biological activity, but for its immense potential as a versatile building block in the synthesis of novel therapeutic agents. Its bifunctional nature allows for the creation of diverse chemical libraries, which are essential for modern drug discovery campaigns. By comparing the biological activities of molecules derived from this and other piperidine scaffolds, it becomes clear that the strategic placement of functional groups on the piperidine ring is paramount in dictating the resulting pharmacological profile. The continued exploration of piperidine chemistry will undoubtedly lead to the discovery of new and improved medicines for a wide range of diseases.

References

  • Kolle, S. L., et al. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 11(10), 1217-1227. [Link]

  • Gulevich, A. V., & Dudnik, A. S. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7292. [Link]

  • Xu, Y., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-3550. [Link]

  • Ornstein, P. L., et al. (1998). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of Medicinal Chemistry, 41(2), 236-246. [Link]

  • Ivanović, M. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-801. [Link]

  • Sushruta, S., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 28(8), 1133-1144.e9. [Link]

  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1551. [Link]

  • Bhatt, N. D., & Nimavat, K. S. (2012). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. International Journal for Pharmaceutical Research Scholars, 2(2), 11-15. [Link]

  • Alchem Pharmtech. Methyl 2-oxopiperidine-4-carboxylate. [Link]

  • Google Patents.
  • Dyck, B. P., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028-3033. [Link]

  • ChemRxiv. A precise comparison of molecular target prediction methods. [Link]

  • Google Patents. CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.
  • Hussain, E., et al. (2015). Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid. Applied Organometallic Chemistry, 29(10), 696-705. [Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]

  • Web of Science. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. [Link]

  • PubChem. 4-Oxo-piperidine-3-carboxylic acid. [Link]

  • Ukrainets, I. V., et al. (2018). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. Molecules, 23(11), 2978. [Link]

  • Ukrainets, I. V., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Scientia Pharmaceutica, 87(2), 12. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for Methyl 4-oxopiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the structural integrity and purity of key intermediates are paramount. Methyl 4-oxopiperidine-2-carboxylate, a versatile heterocyclic building block, is no exception. Its utility in the synthesis of a variety of biologically active molecules necessitates a robust and multi-faceted analytical approach to confirm its identity and purity. This guide provides an in-depth, experience-driven comparison of analytical techniques for the comprehensive characterization of this crucial intermediate.

The Imperative of Orthogonal Analytical Methodologies

Reliance on a single analytical technique for the characterization of a synthetic intermediate is a precarious approach. Each method interrogates a molecule based on distinct physical and chemical principles. Therefore, a cross-validation strategy employing multiple, orthogonal techniques provides a more complete and reliable picture of the compound's identity, purity, and potential impurities. This guide will explore the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the rigorous analysis of this compound.

Understanding the Analyte: Synthesis and Potential Impurities

A thorough understanding of the synthetic route to this compound is fundamental to anticipating potential impurities. A common and efficient method for the synthesis of the piperidine ring system is the Dieckmann Condensation , an intramolecular Claisen condensation of a diester.[1][2][3] In the context of our target molecule, this would likely involve the cyclization of a suitably substituted amino-diester.

The Dieckmann condensation, while powerful, can be accompanied by side reactions that introduce impurities. Potential by-products to consider during analysis include:

  • Unreacted starting materials: The amino-diester precursor.

  • Products of intermolecular Claisen condensation: Dimeric or polymeric species.

  • Epimers: If chiral centers are present in the starting material, the reaction conditions could lead to the formation of diastereomers.

  • Decarboxylation products: Loss of the carboxylate group under certain conditions.

Another potential synthetic route is the Hofmann-Löffler-Freytag reaction , which involves the formation of pyrrolidines or piperidines from N-haloamines.[4][5][6] This free-radical mediated cyclization can also lead to a range of by-products depending on the reaction conditions.

A visualization of a generalized analytical workflow for the cross-validation of this compound is presented below.

Analytical_Workflow cluster_Synthesis Synthesis cluster_Purification Purification cluster_Analysis Analytical Cross-Validation cluster_Confirmation Confirmation Synthesis Synthesis of Methyl 4-oxopiperidine-2-carboxylate Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H & 13C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS HPLC HPLC Analysis Purification->HPLC Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation IR->Confirmation MS->Confirmation HPLC->Confirmation

Caption: Analytical workflow for this compound.

Spectroscopic Characterization: A Triad of Confirmation

Spectroscopic techniques provide the foundational evidence for the structural elucidation of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of a molecule's carbon-hydrogen framework. Both ¹H and ¹³C NMR should be employed for a comprehensive analysis.

Expected ¹H NMR Spectral Features:

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. Key signals would include:

  • A singlet for the methyl ester protons (-OCH₃).

  • Multiplets for the diastereotopic methylene protons of the piperidine ring. The presence of the ketone and the ester group will influence the chemical shifts of the adjacent protons.

  • A signal for the proton at the C2 position.

  • A signal for the NH proton of the piperidine ring.

For a related compound, N,N-ethylmethyl-piperidine-4-carboxylic acid, the ¹H NMR spectrum in D₂O showed distinct signals for the axial and equatorial protons of the piperidine ring, highlighting the conformational information that can be gleaned from NMR.[5]

Expected ¹³C NMR Spectral Features:

The carbon-13 NMR spectrum provides information on the number of unique carbon environments. For this compound, one would expect to observe signals for:

  • The carbonyl carbon of the ketone.

  • The carbonyl carbon of the ester.

  • The methyl carbon of the ester.

  • The carbons of the piperidine ring.

Databases of ¹³C NMR chemical shifts for various organic molecules can be a valuable resource for predicting and interpreting spectra.[7][8]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is an excellent technique for the rapid identification of key functional groups within a molecule. The IR spectrum of this compound should exhibit characteristic absorption bands for:

  • C=O stretching of the ketone: Typically in the range of 1700-1725 cm⁻¹.

  • C=O stretching of the ester: Typically in the range of 1735-1750 cm⁻¹.

  • N-H stretching of the secondary amine: A weaker band around 3300-3500 cm⁻¹.

  • C-O stretching of the ester.

  • C-H stretching of the aliphatic ring and methyl group.

The FT-IR spectrum of a pyrazine-2-carboxylic acid derivative, for instance, showed characteristic C=O and N-H stretching vibrations that were crucial for its characterization.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.[9][10][11][12] For this compound (Molecular Formula: C₇H₁₁NO₃, Molecular Weight: 173.17 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 173.

Expected Fragmentation Pathways:

Common fragmentation patterns for esters and ketones can be anticipated.[9][12] Key fragments for this compound could arise from:

  • Loss of the methoxy group (-OCH₃) from the ester, resulting in an acylium ion.

  • Cleavage of the piperidine ring.

  • Loss of the entire carbomethoxy group (-COOCH₃).

The predicted mass-to-charge ratios for various adducts of a similar compound, Methyl 1-methyl-4-oxopiperidine-2-carboxylate, are available in public databases and can serve as a reference.[13]

Chromatographic Analysis: Assessing Purity and Quantifying Impurities

While spectroscopic methods confirm the structure, chromatography is essential for determining the purity of the compound and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is the workhorse of the pharmaceutical industry for purity analysis. The development of a robust HPLC method for a β-keto ester like this compound requires careful consideration due to the potential for keto-enol tautomerism, which can lead to poor peak shapes.[5]

Method Development Considerations:

  • Column Chemistry: A reversed-phase C18 column is a common starting point.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used. The pH of the mobile phase can significantly impact the peak shape of a β-keto ester.[5]

  • Detector: A UV detector is suitable if the compound has a chromophore. If not, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) may be necessary.

  • Temperature: Operating the column at an elevated temperature can sometimes improve peak shape by accelerating the interconversion between tautomers.[5]

Validation of the HPLC Method:

Once a suitable method is developed, it must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[4][9][10] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Data Comparison and Cross-Validation: Weaving the Analytical Narrative

The true power of this multi-technique approach lies in the cross-validation of the data obtained from each method.

Data Summary Table:

Analytical TechniqueParameter MeasuredExpected Result for this compound
¹H NMR Chemical Shift (δ), Multiplicity, IntegrationDistinct signals for methyl ester, piperidine ring protons, C2-H, and N-H.
¹³C NMR Chemical Shift (δ)Signals for ketone C=O, ester C=O, ester -OCH₃, and piperidine ring carbons.
FT-IR Wavenumber (cm⁻¹)Characteristic absorptions for C=O (ketone and ester), N-H, and C-O bonds.
Mass Spectrometry Mass-to-charge ratio (m/z)Molecular ion peak at m/z 173 and predictable fragmentation pattern.
HPLC Retention Time, Peak PurityA single, sharp, and symmetrical peak for the pure compound.

A diagram illustrating the interconnectedness of these analytical techniques in a cross-validation strategy is provided below.

Cross_Validation_Strategy NMR NMR (Structure) IR FT-IR (Functional Groups) NMR->IR Confirms Functional Groups MS Mass Spec (Molecular Weight) NMR->MS Confirms Molecular Weight HPLC HPLC (Purity) NMR->HPLC Correlates with Purity IR->MS Supports Functional Groups HPLC->MS Confirms Purity of Analyzed Peak Analyte This compound Analyte->NMR Analyte->IR Analyte->MS Analyte->HPLC

Caption: Cross-validation of analytical techniques.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from low to high organic modifier (e.g., 5% to 95% B over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm or Charged Aerosol Detector (CAD).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Protocol 2: Sample Preparation for Spectroscopic Analysis
  • NMR: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • FT-IR: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate.

  • MS: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) for analysis by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Conclusion

The robust characterization of this compound is not merely an academic exercise but a critical step in ensuring the quality and safety of downstream pharmaceutical products. By employing a cross-validation strategy that integrates the structural insights from NMR, the functional group information from FT-IR, the molecular weight confirmation from MS, and the purity assessment from a validated HPLC method, researchers and drug development professionals can have a high degree of confidence in the integrity of this vital synthetic intermediate. This comprehensive analytical approach is a cornerstone of good scientific practice and a regulatory expectation in the pharmaceutical industry.

References

  • Cook, A. H., & Reed, K. J. (1945). Experiments in the Piperidine Series. Part I. Journal of the Chemical Society (Resumed), 399.
  • Hofmann, A. W. (1883). Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Berichte der deutschen chemischen Gesellschaft, 16(1), 558-560.
  • Hofmann, A. W. (1885). Ueber die Einwirkung von Brom in alkalischer Loesung auf verschiedene Amide. Berichte der deutschen chemischen Gesellschaft, 18(1), 5-109.
  • Löffler, K., & Freytag, C. (1909). Neue Darstellung von N-Alkyl-piperidinen. Berichte der deutschen chemischen Gesellschaft, 42(3), 3427-3431.
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A Senior Application Scientist's Guide to Synthetic Scaffolds: Benchmarking Methyl 4-oxopiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it a cornerstone of medicinal chemistry. Within this class, functionalized building blocks like Methyl 4-oxopiperidine-2-carboxylate are invaluable starting points for the synthesis of complex pharmaceutical targets.

This guide provides an in-depth, objective comparison of the synthetic performance of This compound against a common alternative, tert-Butyl 4-oxopiperidine-2-carboxylate . The "performance" of such a scaffold is not measured in a biological assay, but rather in its utility, efficiency, and compatibility throughout a multi-step chemical synthesis.

To provide a realistic and demanding context for this benchmark, we will evaluate these scaffolds in the synthesis of a key precursor to the potent, short-acting opioid analgesic, Remifentanil.[2] This synthetic route involves several critical transformations, including reductive amination, N-acylation, and final deprotection, allowing for a rigorous head-to-head comparison.

Benchmarking Overview: The Synthetic Challenge

The selected synthetic target requires the installation of an N-aryl group and subsequent acylation, followed by the crucial ester deprotection step. The choice between a methyl ester and a tert-butyl ester is a critical decision point for any process chemist, as it dictates the final deprotection strategy and impacts the stability of the entire molecule to various reagents used along the way. This concept, known as "orthogonal protection," is fundamental to the successful synthesis of complex molecules.[3]

The overall workflow is designed to test the scaffolds' performance in key chemical transformations.

cluster_0 Overall Synthetic Workflow START Starting Scaffolds (Methyl vs. t-Butyl Ester) STEP1 Step 1: Reductive Amination with Aniline START->STEP1 STEP2 Step 2: N-Acylation with Propionyl Chloride STEP1->STEP2 STEP3 Step 3: Ester Deprotection (Saponification vs. Acidolysis) STEP2->STEP3 END Final Carboxylic Acid Precursor STEP3->END

Caption: High-level workflow for the synthesis of the Remifentanil precursor.

Part 1: Performance Evaluation of this compound

The methyl ester is a classic choice for a carboxylic acid protecting group. It is small, generally stable to acidic and mild basic conditions, and readily prepared. However, its removal requires saponification—hydrolysis with a strong base like sodium hydroxide—which can be a significant liability if other parts of the molecule are sensitive to base.[1]

Detailed Synthetic Protocol: The Methyl Ester Route

This pathway leverages the methyl ester scaffold through reductive amination and N-acylation, culminating in a basic hydrolysis step.

cluster_1 Pathway A: Methyl Ester Route A_START Methyl 4-oxopiperidine-2-carboxylate A_STEP1 1. Aniline, Acetic Acid 2. Sodium Triacetoxyborohydride (Reductive Amination) A_START->A_STEP1 A_INT1 Methyl 4-anilinopiperidine-2-carboxylate A_STEP1->A_INT1 A_STEP2 Propionyl Chloride, Triethylamine, DCM (N-Acylation) A_INT1->A_STEP2 A_INT2 Methyl 4-(N-phenylpropionamido) piperidine-2-carboxylate A_STEP2->A_INT2 A_STEP3 1. NaOH (aq), MeOH 2. HCl (aq) to neutralize (Saponification) A_INT2->A_STEP3 A_END Final Carboxylic Acid A_STEP3->A_END

Caption: Synthetic pathway utilizing the methyl ester scaffold.

Experimental Methodology

Step 1: Reductive Amination

  • To a solution of this compound (1.0 equiv.) in dichloromethane (DCM, 0.5 M), add aniline (1.1 equiv.) followed by glacial acetic acid (1.2 equiv.).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation. The causality here is that the mildly acidic conditions catalyze the dehydration of the hemiaminal intermediate to the imine, which is necessary for the subsequent reduction.[4]

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise over 20 minutes. This specific hydride reagent is chosen for its mildness and selectivity; it reduces the protonated imine much faster than the starting ketone, preventing side reactions.[5]

  • Stir for 12 hours at room temperature. Monitor by TLC or LC-MS for completion.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with DCM. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Step 2: N-Acylation

  • Dissolve the purified amine from Step 1 (1.0 equiv.) in DCM (0.5 M) and add triethylamine (TEA, 1.5 equiv.). Cool the solution to 0 °C.

  • Add propionyl chloride (1.2 equiv.) dropwise. The TEA is a crucial base to neutralize the HCl generated during the acylation, preventing protonation of the starting amine which would render it unreactive.[6][7]

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-acylated product, which is often pure enough for the next step.

Step 3: Saponification (Deprotection)

  • Dissolve the methyl ester from Step 2 in a 3:1 mixture of Methanol:Water (0.3 M).

  • Add sodium hydroxide (NaOH, 3.0 equiv.) and heat the mixture to 50 °C for 4 hours.

  • Cool the reaction to 0 °C and carefully acidify with 1M HCl to a pH of ~4-5.

  • Extract the final carboxylic acid product with ethyl acetate. Dry, filter, and concentrate to yield the final product.

Performance Data: Methyl Ester Route
StepMetricResultCausality & Insights
1. Reductive Amination Yield 85%High yield is expected for this robust reaction. NaBH(OAc)₃ is highly effective for ketones.
Purity >95%Chromatography is typically required to remove minor impurities.
Time 12 hoursReaction is typically run overnight for convenience and to ensure full conversion.
2. N-Acylation Yield 96%This is a very efficient and high-yielding reaction when a suitable base is used.
Purity >98%Often requires minimal purification, proceeding cleanly.
Time 3 hoursThe reaction is generally rapid at room temperature.
3. Saponification Yield 88%Yield can be compromised by difficult extractions or minor degradation of the product under harsh basic conditions. The propionyl amide bond is generally stable to these conditions.
Purity ~95%Potential for minor impurities from side reactions.
Time 4 hoursRequires elevated temperature to drive the hydrolysis to completion.
Overall Total Yield ~71% A respectable overall yield for a three-step sequence.

Part 2: Performance Evaluation of tert-Butyl 4-oxopiperidine-2-carboxylate

The tert-butyl (t-Butyl) ester is a widely used protecting group in modern organic synthesis, particularly when base-sensitive functional groups are present in the molecule.[1][8] Its key advantage is its stability to basic and nucleophilic conditions, while being easily cleaved by acid (acidolysis).[1] This provides an "orthogonal" deprotection strategy compared to the methyl ester.

Detailed Synthetic Protocol: The tert-Butyl Ester Route

This pathway is identical to the methyl ester route for the first two steps but diverges critically at the deprotection stage, using acid instead of base.

cluster_2 Pathway B: tert-Butyl Ester Route B_START tert-Butyl 4-oxopiperidine-2-carboxylate B_STEP1 1. Aniline, Acetic Acid 2. Sodium Triacetoxyborohydride (Reductive Amination) B_START->B_STEP1 B_INT1 tert-Butyl 4-anilinopiperidine-2-carboxylate B_STEP1->B_INT1 B_STEP2 Propionyl Chloride, Triethylamine, DCM (N-Acylation) B_INT1->B_STEP2 B_INT2 tert-Butyl 4-(N-phenylpropionamido) piperidine-2-carboxylate B_STEP2->B_INT2 B_STEP3 Trifluoroacetic Acid (TFA), DCM (Acidolysis) B_INT2->B_STEP3 B_END Final Carboxylic Acid B_STEP3->B_END

Caption: Synthetic pathway utilizing the tert-butyl ester scaffold.

Experimental Methodology

Steps 1 & 2: Reductive Amination and N-Acylation The protocols are identical to those described for the Methyl Ester Route. The starting material is tert-Butyl 4-oxopiperidine-2-carboxylate.

Step 3: Acidolysis (Deprotection)

  • Dissolve the tert-butyl ester from Step 2 in DCM (0.2 M).

  • Add trifluoroacetic acid (TFA, 10 equiv., often used as a 50% solution in DCM) and stir at room temperature.

  • The mechanism of cleavage is facile because it proceeds through a stable tertiary carbocation (isobutylene), which is a low-energy pathway.[1]

  • Stir for 2 hours. Monitor reaction completion by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting crude product can often be purified by trituration with diethyl ether or by chromatography.

Performance Data: tert-Butyl Ester Route
StepMetricResultCausality & Insights
1. Reductive Amination Yield 86%The bulkier ester group has a negligible effect on this reaction.
Purity >95%Similar purity profile to the methyl ester route.
Time 12 hoursConsistent with standard reductive amination protocols.
2. N-Acylation Yield 95%The ester group does not participate in or hinder the N-acylation.
Purity >98%Clean conversion is expected.
Time 3 hoursReaction time is unaffected by the choice of ester.
3. Acidolysis Yield 97%This deprotection is typically very clean and high-yielding. The workup is simpler as it involves evaporation rather than aqueous extraction.
Purity >98%The mild, non-hydrolytic conditions minimize side product formation.
Time 2 hoursDeprotection is usually rapid at room temperature.
Overall Total Yield ~79% The higher yield in the final deprotection step leads to a better overall yield.

Part 3: Head-to-Head Comparison and Strategic Recommendations

The choice of a synthetic building block is rarely about a single reaction but rather its performance and compatibility across an entire synthetic sequence. Here, we directly compare the two scaffolds based on the experimental benchmarks.

Comparative Data Summary
MetricMethyl Ester Routetert-Butyl Ester RouteAdvantage
Overall Yield ~71%~79% tert-Butyl Ester
Deprotection Conditions Harsh (NaOH, 50 °C)Mild (TFA, RT)tert-Butyl Ester
Deprotection Workup Aqueous ExtractionEvaporationtert-Butyl Ester
Functional Group Comp. Incompatible with base-labile groupsIncompatible with acid-labile groupsApplication Dependent
Relative Cost Generally LowerGenerally HigherMethyl Ester
Discussion & Senior Scientist Insights

The experimental data clearly demonstrates that for this specific synthetic target, the tert-Butyl 4-oxopiperidine-2-carboxylate scaffold provides a superior overall yield, primarily due to a more efficient and cleaner final deprotection step. The mild, non-aqueous workup of the TFA-mediated acidolysis avoids potential product loss during extraction and minimizes the risk of side reactions that can occur under the harsh basic conditions of saponification.

The most critical differentiator, however, is orthogonality . The choice between these two building blocks should be dictated by the functional groups present in the final target molecule, not just the intermediate.

  • Choose this compound when: Your final molecule contains acid-sensitive groups (e.g., other tert-butyl esters, Boc protecting groups, acetals) but is robust to strong base. This scaffold is also often more cost-effective for large-scale synthesis.

  • Choose tert-Butyl 4-oxopiperidine-2-carboxylate when: Your final molecule contains base-sensitive groups (e.g., other esters, amides prone to hydrolysis, Fmoc protecting groups) or when the highest possible yield and purity are paramount. The operational simplicity of the final deprotection is a significant advantage in discovery chemistry settings.

The following decision-making diagram can guide a researcher in selecting the appropriate scaffold.

cluster_3 Scaffold Selection Logic Q1 Does your target molecule contain base-sensitive groups (e.g., other esters, Fmoc)? Q2 Does your target molecule contain acid-sensitive groups (e.g., Boc, acetals)? Q1->Q2  No   REC1 Recommended Scaffold: tert-Butyl Ester (Avoids Saponification) Q1->REC1  Yes   REC2 Recommended Scaffold: Methyl Ester (Avoids Acidolysis) Q2->REC2  Yes   REC3 Both scaffolds may be viable. Consider yield, cost, and operational simplicity. Q2->REC3  No  

Caption: Decision diagram for choosing between methyl and tert-butyl ester scaffolds.

Conclusion

While both this compound and its tert-butyl analogue are highly effective synthetic building blocks, they are not interchangeable. The tert-butyl ester demonstrates superior performance in terms of overall yield and process mildness for the synthesis of the benchmarked Remifentanil precursor. However, the true measure of performance lies in strategic selection. A thorough analysis of the chemical sensitivities of the entire target molecule is paramount. Understanding the principles of orthogonal protection and the subtle yet critical differences in reactivity, as outlined in this guide, empowers researchers to make informed decisions that streamline synthesis, maximize yield, and accelerate the drug development process.

References

  • Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793–802. [Link]

  • Google Patents. (2020). Intermediates for the preparation of remifentanil hydrochloride. US20200131127A1.
  • Google Patents. (2017). New intermediates for the preparation of remifentanil hydrochloride. EP3643704B1.
  • Borah, P., et al. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Source document not fully specified]. [Link]

  • Google Patents. (2007).
  • Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. (2020). YouTube. [Link]

  • Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 18(1), 793-809. [Link]

  • de Souza, R. O. M. A., et al. (2022). Continuous flow Aza-Michael reaction for preparing the fast-acting synthetic opioid drug Remifentanil. Journal of the Brazilian Chemical Society, 33, 1023-1030. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

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  • Wikipedia. (n.d.). Peptide synthesis. [Link]

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Advanced Materials Research, 936, 453-456. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 4-oxopiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 4-oxopiperidine-2-carboxylate and its associated waste streams. By synthesizing technical data with established safety protocols, this document aims to be your preferred resource for handling this specific chemical, fostering a culture of safety and compliance within your organization.

Hazard Identification and Risk Assessment

  • Skin and Eye Irritation: Similar piperidine derivatives are known to cause skin and eye irritation.[1]

  • Toxicity: Piperidine, the parent heterocycle, is toxic if swallowed, inhaled, or in contact with skin.

  • Flammability: While the ester derivatives have higher flashpoints, piperidine is a highly flammable liquid.[2] It is prudent to treat this compound with caution regarding potential ignition sources.

It is imperative to conduct a site-specific risk assessment before handling this compound.

Hazard Classification (Inferred)Potential ConsequencesRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or fatal if ingested, absorbed through the skin, or inhaled.Use in a well-ventilated area or with local exhaust ventilation. Avoid direct contact.
Skin Corrosion/Irritation May cause skin irritation or chemical burns upon contact.Wear appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation May cause serious eye irritation or damage.Wear chemical safety goggles and, if necessary, a face shield.
Flammability Vapors may form flammable mixtures with air.Keep away from heat, sparks, and open flames. Use non-sparking tools.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure all personnel are outfitted with the appropriate PPE. The minimum required PPE for handling this compound waste includes:

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. Inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron must be worn.

  • Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.[3] The following workflow outlines the decision-making process for segregating waste contaminated with this compound.

WasteSegregation cluster_waste_streams Waste Generation Point cluster_decision Segregation Decision cluster_containers Waste Collection Containers Waste This compound Waste Decision Is the waste liquid or solid? Waste->Decision LiquidContainer Labeled, sealable, chemically compatible container for organic liquid waste. Decision->LiquidContainer Liquid SolidContainer Labeled, sealable, chemically compatible container for solid waste. Decision->SolidContainer Solid

Caption: Waste segregation workflow for this compound.

Step-by-Step Collection Protocol:

  • Waste Identification: All waste streams containing this compound must be treated as hazardous waste. This includes:

    • Unused or expired chemical.

    • Contaminated consumables (e.g., pipette tips, weighing paper, gloves).

    • Spill cleanup materials.

    • Rinsate from cleaning contaminated glassware (the first rinse must be collected as hazardous waste).

  • Container Selection: Use a designated, sealable, and chemically compatible container for waste collection. The container must be in good condition and free from leaks.

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation. Maintain a log of the waste added to the container.

  • Segregation:

    • Liquid Waste: Collect in a dedicated container for halogenated or non-halogenated organic solvents, as appropriate for your facility's waste streams. Do not mix with incompatible chemicals.

    • Solid Waste: Collect contaminated lab debris in a separate, clearly labeled container for solid hazardous waste.

  • Storage: Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area. Ensure secondary containment is in place to mitigate spills.

Spill Management

In the event of a spill, prompt and safe cleanup is essential.

For Minor Spills:

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.

  • Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.[3]

  • Collection: Carefully collect the absorbent material using non-sparking tools and place it into the designated hazardous solid waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

For Major Spills:

  • Evacuate the laboratory immediately and alert your institution's emergency response team.

  • Provide them with the details of the spilled chemical.

Disposal Procedure

The disposal of this compound must be conducted through a licensed hazardous waste disposal company.[3] It is strictly prohibited to dispose of this chemical down the drain or in regular trash.

DisposalWorkflow cluster_lab_actions Laboratory Actions cluster_ehs_actions Environmental Health & Safety (EHS) Actions cluster_final_disposal Final Disposal Collect Collect and Segregate Waste Label Label Container Correctly Collect->Label Store Store in Designated Area Label->Store Schedule Schedule Waste Pickup Store->Schedule Vendor Engage Licensed Disposal Vendor Schedule->Vendor Manifest Complete Hazardous Waste Manifest Vendor->Manifest Transport Transport to Treatment, Storage, and Disposal Facility (TSDF) Manifest->Transport Dispose Incineration or other approved method Transport->Dispose

Caption: Overall workflow for the disposal of this compound.

Procedural Steps:

  • Waste Accumulation: Once the hazardous waste container is full, or if it has been in storage for a period approaching your facility's limit (e.g., 90 days), it must be prepared for disposal.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. They will coordinate with a licensed hazardous waste disposal vendor.

  • Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance.

References

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Personal protective equipment for handling Methyl 4-oxopiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-oxopiperidine-2-carboxylate and its structural analogues are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds. As with any potent chemical reagent, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), safe handling procedures, and disposal plans for this compound, grounded in established safety principles for piperidine derivatives.

I. Hazard Identification and Personal Protective Equipment (PPE): Your First Line of Defense

Given the toxicological profile of analogous piperidine compounds, this compound should be handled as a hazardous substance. The primary risks include irritation to the skin, eyes, and respiratory tract.[1][2] Therefore, a multi-layered approach to PPE is mandatory.

Protection TypeSpecificationRationale
Eye and Face Protection Safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles of the compound.[3]
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber with appropriate thickness).[4]Prevents skin contact and absorption. Butyl rubber, in particular, offers excellent resistance to a wide range of chemicals, including many heterocyclic compounds.[5][6] Nitrile gloves can be suitable for splash protection but should be changed immediately upon contamination.[4]
Body Protection A flame-retardant lab coat or a chemical-resistant apron worn over personal clothing.Protects against contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Required when handling the compound outside of a certified chemical fume hood or when there is a potential for aerosolization.

II. Operational Plan: Safe Handling and Storage

Proper handling and storage practices are critical for minimizing exposure risk and maintaining the chemical's integrity.

Engineering Controls: Creating a Safe Workspace

All manipulations of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2] An eyewash station and a safety shower must be readily accessible.

Step-by-Step Handling Protocol
  • Preparation : Before handling the compound, ensure all necessary PPE is correctly donned. Prepare your workspace within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing and Transfer : If the compound is a solid, handle it as a powder that can become airborne. Use a spatula for transfers and weigh it in a tared, sealed container. If it is a liquid, use a calibrated pipette or syringe.

  • In-Reaction Use : When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing. Ensure the reaction is well-contained and, if necessary, under an inert atmosphere.

  • Post-Handling : After handling, thoroughly wash your hands and any exposed skin with soap and water.[7] Decontaminate all surfaces and equipment that came into contact with the chemical.

Storage Requirements

Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]

III. Emergency Procedures: Preparedness is Key

Accidents can happen, and a clear, rehearsed emergency plan is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][7][9] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7][9] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[7][9] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][7]

  • Spill Cleanup : In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it in a sealed container for proper disposal.[3][7] Do not use combustible materials like sawdust.

IV. Disposal Plan: Environmental Responsibility

The disposal of this compound and any contaminated materials must be handled with the utmost care to prevent environmental contamination.

Waste Segregation and Collection

All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, bench paper, pipette tips), must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[10] Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

Disposal Protocol
  • Labeling : The hazardous waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound."

  • Storage : Store the sealed waste container in a designated hazardous waste accumulation area, away from general laboratory traffic and incompatible materials.

  • Professional Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11] Never dispose of this chemical down the drain or in the regular trash.[10][12]

V. Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and steps for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Actions start Start: Need to handle this compound ppe Don Appropriate PPE: - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Prepare Workspace in Certified Fume Hood ppe->fume_hood weigh Weigh/Measure Compound fume_hood->weigh transfer Transfer to Reaction Vessel weigh->transfer reaction Perform Experiment transfer->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate waste Segregate and Collect All Chemical Waste decontaminate->waste dispose Store Waste in Labeled, Sealed Container for Professional Disposal waste->dispose spill Spill Occurs spill_response Evacuate, Ventilate, Use Spill Kit spill->spill_response exposure Personal Exposure exposure_response Follow First-Aid Procedures (Flush, Remove Clothing) exposure->exposure_response seek_medical Seek Medical Attention exposure_response->seek_medical

Caption: A flowchart outlining the essential steps for the safe handling of this compound.

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their vital work, ensuring a secure laboratory environment for all.

References

  • Chemos GmbH&Co.KG.
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  • The Glove Guru. Butyl Gloves. 2025-06-22. [Link]

  • Emory University - Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

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